molecular formula C15H20N2O B1682252 Thermopsine CAS No. 486-90-8

Thermopsine

Cat. No.: B1682252
CAS No.: 486-90-8
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-UPJWGTAASA-N
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Description

Thermospine is a natural product found in Oxytropis ochrocephala, Araneus ventricosus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
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InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQEQMASDZFXSJI-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501317037
Record name (-)-Thermopsine
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Molecular Weight

244.33 g/mol
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CAS No.

486-90-8, 486-89-5
Record name (-)-Thermopsine
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Record name (-)-Thermopsine
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Record name Thermopsine
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Record name (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one
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Foundational & Exploratory

Isolation and Purification of Thermopsine from Thermopsis lanceolata: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isolation and purification of thermopsine from Thermopsis lanceolata. This monograph deviates from standard textbook protocols by integrating high-efficiency modern separation techniques (pH-zone-refining Counter-Current Chromatography) alongside classical extraction methods to ensure high purity and yield.[1]

Abstract

Thermopsine (


) is a quinolizidine alkaloid predominantly found in the seeds and aerial parts of Thermopsis lanceolata R. Br.[2][3][4] (Fabaceae).[5] While often overshadowed by the major alkaloid cytisine, thermopsine exhibits distinct pharmacological properties, including insecticidal and potential antiviral activities. This guide presents a rigorous workflow for the selective isolation of thermopsine, addressing the critical challenge of separating it from structural isomers (e.g., anagyrine) and abundant co-occurring alkaloids (e.g., cytisine, N-methylcytisine).

Introduction & Chemical Profile

Thermopsis lanceolata seeds are a rich matrix of quinolizidine alkaloids. The primary challenge in isolating thermopsine is its structural similarity to other tricyclic and tetracyclic alkaloids in the matrix.

  • Target Compound: Thermopsine[3][4][6][7][8][9]

  • Chemical Class: Quinolizidine Alkaloid (Tetracyclic)

  • Molecular Formula:

    
    [4][7]
    
  • Key Structural Feature: It is a stereoisomer of anagyrine, containing an

    
    -pyridone ring.[1][9]
    
  • Solubility: Soluble in chloroform, ethanol, and acidic water; poorly soluble in alkaline water.

Pre-Analytical Considerations

Material Selection

Seeds are the preferred starting material over aerial parts (herb) due to a higher total alkaloid concentration and a more stable matrix for storage.

  • Preparation: Seeds must be pulverized to a coarse powder (mesh size 20–40). Excessively fine powder can cause emulsion issues during liquid-liquid extraction.[1]

Safety Protocol

Quinolizidine alkaloids are neurotoxins (nicotinic acetylcholine receptor agonists).

  • PPE: Nitrile gloves, lab coat, and P100 respirator during grinding.

  • Ventilation: All solvent operations, particularly those involving chloroform and ammonia, must occur in a fume hood.

Core Workflow 1: Bulk Extraction (Acid-Base Fractionation)

Objective: To obtain a crude alkaloid fraction free from lipophilic impurities (fats/waxes) and hydrophilic non-alkaloids.

Protocol
  • Alkaline Moistening: Mix 1.0 kg of pulverized seeds with 10% Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) solution until thoroughly moistened.
    • Insight: This step converts alkaloid salts (native form) into free bases, enabling organic solvent extraction.[1] Allow to sit for 2–4 hours to ensure complete penetration.

  • Reflux Extraction: Extract the moistened material with Chloroform (

    
    )  or 95% Ethanol  under reflux (3 cycles, 2 hours each).
    
    • Validation: Spot the extract on a TLC plate (Dragendorff’s reagent) to verify exhaustive extraction.

  • Acid-Base Purification (The "Switch"):

    • Concentrate the organic extract to a residue.

    • Dissolve residue in 2% Hydrochloric Acid (HCl). Filter to remove insoluble waxes.

    • Wash the acidic aqueous phase with Petroleum Ether (

      
      ) to remove fats.
      
    • Basify the aqueous phase to pH 10–11 using concentrated

      
      .
      
    • Extract exhaustively with Chloroform (

      
      ).
      
    • Dry the Chloroform layer over Anhydrous Sodium Sulfate (

      
      ) and evaporate to obtain the Crude Alkaloid Mixture (CAM) .
      
Visualization of Extraction Logic

AcidBaseExtraction Start Pulverized Seeds (Thermopsis lanceolata) Basify Moisten with NH4OH (Convert to Free Bases) Start->Basify Extract Reflux with Chloroform Basify->Extract Residue Evaporate Solvent (Crude Extract) Extract->Residue Acidify Dissolve in 2% HCl (Convert to Salts) Residue->Acidify Wash Wash with Petroleum Ether (Remove Fats/Waxes) Acidify->Wash Basify2 Adjust pH to 10-11 (Free Bases Regenerated) Wash->Basify2 Aqueous Phase FinalExtract Extract with Chloroform Basify2->FinalExtract End Crude Alkaloid Mixture (CAM) FinalExtract->End

Figure 1: Acid-Base Fractionation workflow designed to isolate total alkaloids from lipophilic and hydrophilic contaminants.[1]

Core Workflow 2: High-Resolution Purification

While Silica Gel Column Chromatography is the traditional approach, it often suffers from irreversible adsorption of alkaloids (tailing) and low recovery. The pH-Zone-Refining Counter-Current Chromatography (PZR-CCC) is the superior, field-proven method for this specific separation.[1]

Method A: pH-Zone-Refining CCC (Recommended)

This technique utilizes the basicity (


) differences between thermopsine, cytisine, and other alkaloids to achieve separation, allowing for high sample loading (grams scale) and high recovery.[1]

System Setup:

  • Instrument: High-Speed Counter-Current Chromatography (HSCCC).[1]

  • Solvent System: Chloroform : Methanol : Water (4 : 3 : 3, v/v).[1][8][10]

  • Stationary Phase (Upper Phase): Acidified with 40 mM HCl (Retainer).

  • Mobile Phase (Lower Phase): Basified with 10 mM Triethylamine (TEA) (Eluter).

Protocol:

  • Equilibration: Fill the column with the Stationary Phase (Upper Phase).

  • Sample Loading: Dissolve the CAM (from Step 3) in a mixture of solvent system (approx 2.0 g in 10 mL). Inject into the sample loop.

  • Elution: Pump the Mobile Phase (Lower Phase) at 2.0 mL/min while rotating the column (e.g., 800 rpm).

  • Fractionation: Monitor UV absorbance at 280 nm.

    • Mechanism:[6][9][11][12][13] As the basic mobile phase moves through the acidic stationary phase, pH zones form. Alkaloids elute in order of their

      
       values and hydrophobicity.
      
    • Elution Order: Impurities

      
       N-formylcytisine 
      
      
      
      Cytisine
      
      
      Thermopsine
      
      
      N-methylcytisine.[1]
  • Recovery: Collect fractions corresponding to the thermopsine peak. Neutralize if necessary, extract with chloroform, and dry.

Method B: Classical Silica Gel Chromatography (Alternative)

If CCC is unavailable, use this optimized silica protocol.[1]

  • Stationary Phase: Silica Gel (200–300 mesh).

  • Eluent: Chloroform : Methanol : Ammonium Hydroxide (gradient from 100:0:0 to 90:10:0.5).

  • Pre-treatment: Soak silica in eluent containing ammonia to deactivate acidic sites and prevent tailing.

  • Note: Cytisine usually elutes later than thermopsine in non-polar systems due to its higher polarity, but this depends heavily on the modifier used.

Visualization of Purification Logic

PurificationStrategy cluster_CCC Method A: pH-Zone-Refining CCC (High Purity) cluster_Silica Method B: Silica Gel Column Input Crude Alkaloid Mixture Decision Select Method Input->Decision StepA1 Stat Phase: CHCl3/MeOH/H2O + HCl Decision->StepA1 Preferred StepB1 CHCl3 : MeOH : NH4OH Gradient Decision->StepB1 Alternative StepA2 Mobile Phase: TEA (Base) StepA1->StepA2 StepA3 Elution by pKa & Hydrophobicity StepA2->StepA3 ResultA Pure Thermopsine (>96%) StepA3->ResultA StepB2 Fraction Collection StepB1->StepB2 ResultB Semi-Pure Fractions (Requires Recrystallization) StepB2->ResultB

Figure 2: Comparison of purification strategies. CCC is preferred for its ability to handle large loads without irreversible adsorption.

Characterization & Validation

To confirm the identity of the isolated compound as thermopsine and not its isomer anagyrine or the related cytisine, the following analytical data must be verified.

Quantitative Data Summary
ParameterThermopsine SpecificationNotes
Appearance White crystalline powder
Molecular Weight 244.33 g/mol
Formula

TLC (

)
~0.45System:

(9:1:0.1).[1][4] Distinct from Cytisine (

).
UV Max 232 nm, 308 nmCharacteristic of

-pyridone ring.[1]
Solubility Soluble in

, EtOH
Insoluble in petroleum ether.[1]
Structural Confirmation (NMR)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic pyridone ring protons.
    • 
       7.1–7.3 (m, 1H, H-4)[1]
      
    • 
       6.4–6.5 (d, 1H, H-3)[1]
      
    • 
       6.0–6.1 (d, 1H, H-5)[1]
      
    • The methylene bridge protons at C-17 usually appear as a doublet of doublets around

      
       3.8–4.2.[1]
      
  • Differentiation from Cytisine: Cytisine lacks the ring D (it is tricyclic), whereas thermopsine is tetracyclic. The integration of aliphatic protons in the 1.0–3.0 ppm range will be higher for thermopsine (11 protons) compared to cytisine.

Troubleshooting "Field-Proven" Insights

  • Emulsions: During the acid-base extraction, vigorous shaking can create stable emulsions.[1] Solution: Use gentle inversion or add a small amount of brine (saturated NaCl) to break the emulsion.

  • Tailing on Silica: If using Method B, alkaloids often streak.[1] Solution: Add 0.5% Triethylamine (TEA) to the eluent and pre-wash the column with the mobile phase containing TEA.

  • Isomer Contamination: Thermopsine and anagyrine are isomers.[9] If anagyrine is present (less common in T. lanceolata seeds than thermopsine, but possible), they are best separated by their melting points or specific optical rotation, or by using the CCC method which resolves them based on subtle

    
     differences.
    

References

  • Zhang, H., et al. (2023). Separation and purification of quinolizidine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography.[1][8] Journal of Separation Science.

    • [8]

  • Morgunov, I. (2018). Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry.[1] Regulatory Research and Medicine Evaluation.

  • PubChem. Thermopsine Compound Summary.

  • Wang, D., et al. (2011). Method for extracting cytisine and thermopsine from Thermopsis lanceolata seeds.[13] Google Patents (CN101624393B).

Sources

The Spectroscopic Blueprint of Thermopsine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thermopsine, a quinolizidine alkaloid found in plants of the Thermopsis genus, presents a fascinating scaffold for drug discovery and phytochemical research.[1][2] Its tetracyclic structure, containing a lactam moiety and a unique arrangement of stereocenters, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation of thermopsine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a field-proven perspective on how to strategically deploy Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to assemble a complete and validated chemical portrait of this complex natural product.

Introduction: The Imperative for Rigorous Structural Verification

The biological activity of a natural product is intrinsically linked to its three-dimensional architecture. In the case of thermopsine (C₁₅H₂₀N₂O, Molar Mass: 244.33 g/mol ), its potential pharmacological effects are dictated by the precise spatial arrangement of its atoms.[3] Therefore, the initial step in any research endeavor involving such a compound is the unequivocal confirmation of its chemical structure. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this. By probing the interactions of thermopsine with electromagnetic radiation and magnetic fields, we can piece together its atomic connectivity, functional groups, and even its stereochemistry. This guide will navigate the logical progression of such an analysis, from establishing the molecular formula to delineating the intricate network of proton and carbon atoms.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural fragments.[4] For a molecule like thermopsine, a high-resolution mass spectrometer is crucial for obtaining an accurate mass measurement, which in turn allows for the confident determination of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of thermopsine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a preferred method for alkaloids like thermopsine, as it is a soft ionization technique that typically yields a prominent protonated molecule, [M+H]⁺.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The instrument is set to acquire data in positive ion mode, scanning a mass range that encompasses the expected molecular weight of thermopsine.

Data Interpretation: From Molecular Ion to Fragmentation Pattern

The primary piece of information obtained from HRMS is the accurate mass of the molecular ion. For thermopsine, the expected exact mass of the protonated molecule [C₁₅H₂₁N₂O]⁺ is 245.1648. The high resolution of the instrument allows for the differentiation of this mass from other possible elemental compositions with the same nominal mass.

Electron Ionization (EI) mass spectrometry provides valuable information about the fragmentation of the molecule, offering clues to its structure. The GC-MS data for thermopsine reveals a molecular ion peak at an m/z of 244, corresponding to the molecular weight of the compound.[3] The fragmentation pattern provides a fingerprint of the molecule's structure. Key observed fragments for thermopsine include ions at m/z 98, 146, 243, and 160.[3] The analysis of these fragments helps to piece together the different components of the molecular structure.

m/z Value Relative Intensity (%) Plausible Fragment Structure
24463.52[M]⁺ (Molecular Ion)
24314.79[M-H]⁺
16013.73C₁₀H₁₀NO⁺
14621.55C₉H₁₂N₂⁺
9899.99C₆H₁₂N⁺ (Base Peak)
Table 1: Key Fragmentation Data for Thermopsine from GC-MS Analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a complex structure like thermopsine, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: A Multi-dimensional Approach
  • Sample Preparation: A few milligrams of purified thermopsine are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of distinct carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Structural Information H1_NMR ¹H NMR Proton_Info Proton Environments & Connectivity H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton & Functional Groups C13_NMR->Carbon_Info DEPT DEPT DEPT->Carbon_Info COSY COSY COSY->Proton_Info HSQC HSQC HSQC->Carbon_Info HMBC HMBC Connectivity_Info Complete Molecular Structure HMBC->Connectivity_Info Proton_Info->Connectivity_Info Carbon_Info->Connectivity_Info

Caption: Workflow for NMR-based structural elucidation of thermopsine.

Predictive ¹H and ¹³C NMR Data Analysis

Due to the absence of publicly available, experimentally determined NMR spectra for thermopsine, the following is a predictive analysis based on its known chemical structure and established chemical shift ranges for similar quinolizidine alkaloids.

¹H NMR: The proton spectrum of thermopsine is expected to be complex, with most signals appearing in the aliphatic region (1-4 ppm). Key expected signals include:

  • Protons adjacent to the nitrogen atoms, which would be deshielded and appear further downfield.

  • The protons on the α-carbon to the carbonyl group of the lactam will also be deshielded.

  • The protons on the pyridine ring will be in the aromatic region (6-8 ppm).

¹³C NMR: The ¹³C NMR spectrum will show 15 distinct carbon signals, consistent with the molecular formula.

  • The carbonyl carbon of the lactam will be significantly downfield (around 170 ppm).

  • The carbons of the pyridine ring will appear in the aromatic region (110-150 ppm).

  • The remaining aliphatic carbons will be found in the upfield region (20-70 ppm).

Carbon Type Expected Chemical Shift (ppm)
C=O (Lactam)~170
Aromatic CH110-150
Aliphatic CH adjacent to N50-70
Aliphatic CH₂, CH20-50
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Thermopsine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Identification

IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol:

  • Sample Preparation: A small amount of thermopsine is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed.

  • Analysis: The sample is placed in an FTIR (Fourier-transform infrared) spectrometer, and the IR spectrum is recorded.

Data Interpretation: The IR spectrum of thermopsine is expected to show characteristic absorption bands for its key functional groups:

  • C=O stretch (lactam): A strong absorption band around 1650 cm⁻¹.

  • C-N stretch: Absorptions in the region of 1250-1020 cm⁻¹.

  • C-H stretch (aliphatic): Multiple bands just below 3000 cm⁻¹.

  • C=C and C=N stretches (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[7]

Experimental Protocol:

  • Sample Preparation: A dilute solution of thermopsine is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Analysis: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded using a spectrophotometer.

Data Interpretation: The UV-Vis spectrum of thermopsine is expected to show absorption maxima characteristic of its pyridone ring system. The conjugated π-system of this ring will give rise to distinct electronic transitions, likely resulting in absorption bands in the 200-400 nm range.

Integrated Spectroscopic Analysis: The Final Structure

The definitive structure of thermopsine is not derived from a single spectroscopic technique but from the synergistic integration of data from all methods. The process is a logical puzzle, where each piece of spectroscopic information provides a clue to the final structure.

G MS Mass Spectrometry (Molecular Formula & Fragments) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton & Carbon Environments) MS->NMR_1D Structure Final Validated Structure of Thermopsine MS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Structure IR_UV IR & UV-Vis (Functional Groups & Chromophores) IR_UV->Structure

Caption: Integrated workflow for the structural elucidation of thermopsine.

Conclusion: A Blueprint for Confidence

The spectroscopic analysis of thermopsine is a testament to the power of modern analytical chemistry. By systematically applying and integrating data from mass spectrometry, 1D and 2D NMR, and IR/UV-Vis spectroscopy, researchers can build a confident and complete picture of this complex natural product. This technical guide has provided a framework for this process, emphasizing not just the "how" but also the "why" behind each analytical step. For scientists and drug development professionals, this rigorous approach to structural elucidation is the bedrock upon which all further research and development activities are built.

References

  • 1 H and 13 C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021). Retrieved from [Link]

  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI. (n.d.). Retrieved from [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts - ISMRM. (n.d.). Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved from [Link]

  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed Central. (2021). Retrieved from [Link]

  • Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material - MDPI. (n.d.). Retrieved from [Link]

  • Natural product extracts of the Canadian prairie plant, Thermopsis rhombifolia, have anti-cancer activity in phenotypic cell-based assays - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermopsine | C15H20N2O | CID 92768 - PubChem. (n.d.). Retrieved from [Link]

  • UV-Visible and Infrared Methods for Investigating Lipid-Rhodopsin Membrane Interactions - PMC. (n.d.). Retrieved from [Link]

  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - NIH. (n.d.). Retrieved from [Link]

  • Thermopsis PFAF Plant Database. (n.d.). Retrieved from [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. (2023). Retrieved from [Link]

  • 1.3: UV/Vis and IR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins - MDPI. (n.d.). Retrieved from [Link]

  • UV-Vis and Infrared Spectroscopy | MCAT Crash Course - YouTube. (2021). Retrieved from [Link]

  • Thermopsis lanceolata - Useful Temperate Plants. (n.d.). Retrieved from [Link]

  • Common False Lupine - Calscape. (n.d.). Retrieved from [Link]

  • The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring - MDPI. (n.d.). Retrieved from [Link]

  • Mass Spectrometry and Proteomics. (2010). Retrieved from [Link]

  • Learn Chemistry: How to obtain UV/Vis and IR spectroscopic data - YouTube. (2021). Retrieved from [Link]

  • An EVALUATION OF PHYTOCHEMICAL ANALYSIS, METAL ION CONTENTS, IN CORRELATION TO IN VITRO ANTIOXIDANT ACTIVITY OF FICUS ELASTICA AND CYAMOPSIS TETRAGONOLOBA | Journal of microbiology, biotechnology and food sciences. (2022). Retrieved from [Link]

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The Final Frontier of Quinolizidine Alkaloid Biosynthesis: A Technical Guide to the Lupanine-to-Thermopsine Conversion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The vast structural diversity of quinolizidine alkaloids (QAs) presents a treasure trove for drug discovery and development. While the core biosynthetic pathway to the central intermediate, lupanine, is relatively understood, the subsequent "tailoring" reactions that generate the diverse array of QA structures remain largely enigmatic. This in-depth technical guide focuses on a pivotal, yet unelucidated, step in this diversification: the biosynthesis of the α-pyridone-containing QA, thermopsine, from its lupanine precursor. We provide a scientifically grounded, hypothetical biosynthetic pathway, implicating the action of a cytochrome P450 monooxygenase. This guide is designed to be a practical resource for researchers, offering detailed, field-proven protocols for the key experimental stages required to identify and characterize the elusive enzyme(s) responsible for this conversion. We cover heterologous expression of candidate enzymes, in vitro enzyme assays, and state-of-the-art analytical techniques for the detection and quantification of thermopsine. By providing a comprehensive experimental framework, we aim to empower researchers to unravel this fascinating biosynthetic puzzle and unlock the full potential of QA chemical space.

Introduction: The Enigma of Quinolizidine Alkaloid Diversification

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing secondary metabolites predominantly found in the Leguminosae family.[1] Their biosynthesis originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to yield the tetracyclic QA, lupanine.[2][3][4][5] Lupanine serves as a crucial branching point for the biosynthesis of a wide array of structurally complex QAs, which are generated through a series of tailoring reactions including hydroxylations, dehydrogenations, and esterifications.[5] These modifications are of significant interest to the pharmaceutical and agrochemical industries due to the broad spectrum of biological activities exhibited by these compounds.

One such structurally unique QA is thermopsine, an α-pyridone-containing alkaloid found in plants of the Thermopsis genus.[6] Thermopsine is a stereoisomer of anagyrine and possesses a distinct chemical reactivity due to its α-pyridone ring.[7] The biosynthetic origin of this α-pyridone moiety from the saturated quinolizidine skeleton of lupanine represents a significant gap in our understanding of QA biosynthesis. This guide will delve into the hypothetical pathway for this conversion and provide a detailed experimental roadmap for its elucidation.

The Proposed Biosynthetic Pathway: From Lupanine to Thermopsine

Based on the chemical structures of lupanine and thermopsine (Figure 1), we propose a two-step enzymatic conversion catalyzed by a cytochrome P450 monooxygenase (P450). P450s are a versatile superfamily of heme-thiolate proteins known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the functionalization of alkaloid scaffolds.[8][9][10]

Figure 1: Chemical Structures of Lupanine and Thermopsine

G lupanine Lupanine C₁₅H₂₄N₂O lupanine_img lupanine->lupanine_img thermopsine Thermopsine C₁₅H₂₀N₂O thermopsine_img thermopsine->thermopsine_img

Caption: Chemical structures of the precursor, lupanine, and the target product, thermopsine.

The proposed pathway (Figure 2) involves an initial hydroxylation of lupanine at a specific carbon atom, followed by a subsequent dehydrogenation to form the α-pyridone ring. This type of oxidative transformation is a hallmark of P450 activity.

G Lupanine Lupanine Intermediate Hydroxylated Intermediate (Hypothetical) Lupanine->Intermediate [1] Hydroxylation (Cytochrome P450) Thermopsine Thermopsine Intermediate->Thermopsine [2] Dehydrogenation (Cytochrome P450 or Dehydrogenase)

Caption: Proposed biosynthetic pathway from lupanine to thermopsine.

Experimental Workflow for Enzyme Discovery and Characterization

The following sections provide a detailed, step-by-step guide for the experimental validation of the proposed biosynthetic pathway.

Identification of Candidate Cytochrome P450 Genes

The first step is to identify candidate P450 genes from a Thermopsis species known to produce thermopsine. This can be achieved through a transcriptomics approach.

Experimental Protocol: Transcriptome Analysis of Thermopsis

  • Plant Material: Collect young leaf and stem tissues from a Thermopsis species, as these are often the primary sites of alkaloid biosynthesis.[1]

  • RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation and P450 Identification: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify transcripts encoding cytochrome P450s based on conserved domains (e.g., PF00067).

  • Differential Expression Analysis: Compare the expression levels of the identified P450 genes between high- and low-thermopsine producing tissues or developmental stages to identify candidates that are co-expressed with thermopsine accumulation.

Heterologous Expression of Candidate P450s in Saccharomyces cerevisiae

Saccharomyces cerevisiae (yeast) is a widely used and effective system for the heterologous expression of plant P450s.[11][12][13]

Experimental Protocol: Heterologous Expression in Yeast

  • Vector Construction:

    • Clone the full-length coding sequences of the candidate P450 genes into a yeast expression vector (e.g., pYES-DEST52). The vector should contain a galactose-inducible promoter (GAL1) for controlled gene expression.

    • Co-expression with a cytochrome P450 reductase (CPR) is often necessary for P450 activity. Clone the CPR gene from Arabidopsis thaliana or the Thermopsis species itself into a compatible yeast expression vector.

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., WAT11) with the P450 and CPR expression vectors using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Protein Expression:

    • Grow the transformed yeast cells in a selective medium containing glucose.

    • Induce protein expression by transferring the cells to a medium containing galactose.

  • Microsome Isolation:

    • Harvest the yeast cells and spheroplast them using zymolyase.

    • Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed P450s, by differential centrifugation.

In Vitro Enzyme Assay

The functional activity of the heterologously expressed P450s can be tested in an in vitro assay using lupanine as the substrate.

Experimental Protocol: In Vitro P450 Enzyme Assay

  • Reaction Mixture: Prepare the following reaction mixture in a microcentrifuge tube:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM Lupanine (substrate)

    • 1 mM NADPH (cofactor)

    • Microsomal fraction containing the expressed P450 and CPR

  • Reaction Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the alkaloid products.

  • Sample Preparation for Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Analytical Detection and Quantification of Thermopsine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of quinolizidine alkaloids.[14][15][16]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Determine the specific precursor-to-product ion transitions for lupanine and thermopsine by infusing authentic standards.

        • Lupanine: m/z 249.2 → fragment ions

        • Thermopsine: m/z 245.1 → fragment ions

  • Quantification:

    • Generate a standard curve using authentic thermopsine standard to quantify the amount of product formed in the enzyme assay.

Data Interpretation and Validation

A successful experiment will show the depletion of the lupanine substrate and the appearance of a new peak in the LC-MS/MS chromatogram of the enzyme assay that corresponds to the retention time and MRM transition of the thermopsine standard. The identity of the product should be further confirmed by comparing its full scan mass spectrum with that of the authentic standard.

Conclusion and Future Outlook

The elucidation of the thermopsine biosynthetic pathway from lupanine is a challenging but achievable goal. The experimental framework provided in this guide offers a robust and systematic approach to identifying and characterizing the key enzymatic players in this transformation. The discovery of the "thermopsine synthase" will not only fill a significant gap in our knowledge of QA biosynthesis but also provide a valuable biocatalyst for the chemoenzymatic synthesis of novel alkaloid derivatives with potential applications in medicine and agriculture. The continued exploration of the rich chemical diversity of plant alkaloids, guided by modern analytical and molecular biology techniques, promises to unlock a wealth of new bioactive compounds for the benefit of human health and society.

References

  • THE PAPILIONACEOUS ALKALOIDS: VIII. THE STRUCTURE OF THERMOPSINE. Journal of the Chemical Society (Resumed). 1953; doi:10.1039/JR9530002019.
  • Pairing of orthogonal chaperones with a cytochrome P450 enhances terpene synthesis in Saccharomyces cerevisiae. PubMed. [Link]. Accessed January 24, 2024.

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. PubMed Central (PMC). [Link]. Accessed January 24, 2024.

  • Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine. PubMed Central (PMC). [Link]. Accessed January 24, 2024.

  • Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). ResearchGate. [Link]. Accessed January 24, 2024.

  • Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). PubMed Central (PMC). [Link]. Accessed January 24, 2024.

  • Cytochrome P450 : in vitro methods and protocols. National Library of Medicine. [Link]. Accessed January 24, 2024.

  • Cytochrome P450s in plant steroid hormone synthesis and metabolism. ResearchGate. [Link]. Accessed January 24, 2024.

  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers. [Link]. Accessed January 24, 2024.

  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers. [Link]. Accessed January 24, 2024.

  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. [Link]. Accessed January 24, 2024.

  • An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. MDPI. [Link]. Accessed January 24, 2024.

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. MDPI. [Link]. Accessed January 24, 2024.

  • Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. National Institutes of Health. [Link]. Accessed January 24, 2024.

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed Central (PMC). [Link]. Accessed January 24, 2024.

  • Engineering the Cytochrome P450 to Enhance Parthenolide Production in Saccharomyces cerevisiae. ResearchGate. [Link]. Accessed January 24, 2024.

  • Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology). DOKUMEN.PUB. [Link]. Accessed January 24, 2024.

  • Cytochrome P450: In Vitro Methods and Protocols | Request PDF. ResearchGate. [Link]. Accessed January 24, 2024.

  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers. [Link]. Accessed January 24, 2024.

  • Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. ECVAM. [Link]. Accessed January 24, 2024.

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]. Accessed January 24, 2024.

  • Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes. MedCrave online. [Link]. Accessed January 24, 2024.

  • Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. [Link]. Accessed January 24, 2024.

  • Cytochrome P450: In Vitro Methods and Protocols | Request PDF. ResearchGate. [Link]. Accessed January 24, 2024.

  • Functional expression of eukaryotic cytochrome P450s in yeast. PubMed. [Link]. Accessed January 24, 2024.

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  • Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. [Link]. Accessed January 24, 2024.

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Technical Monograph: Thermopsine (CAS 486-90-8)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Characterization, Pharmacodynamics, and Isolation Protocols

Executive Summary

Thermopsine (CAS 486-90-8) is a tetracyclic quinolizidine alkaloid predominantly isolated from the genus Thermopsis (Fabaceae).[1][2] Structurally isomeric with anagyrine, thermopsine exhibits distinct stereochemical properties that govern its affinity for nicotinic acetylcholine receptors (nAChRs). This guide provides a rigorous technical analysis of thermopsine, focusing on its physicochemical profile, nAChR-mediated signaling pathways, and optimized isolation methodologies for pharmaceutical research.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Thermopsine belongs to the sparteine-type quinolizidine alkaloids. Unlike its isomer anagyrine, which possesses a sparteine skeleton, thermopsine is characterized by an


-isosparteine skeleton.[3] This stereochemical distinction is critical for analytical resolution and receptor binding kinetics.
Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 486-90-8Specific to (-)-Thermopsine
IUPAC Name (7R,14R,14aS)-1,3,4,6,7,13,14,14a-octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one
Molecular Formula

Molecular Weight 244.33 g/mol
Melting Point 205–207 °CTypical for purified crystalline form
Solubility Soluble in

, EtOH, MeOH; Moderately soluble in

Lipophilic free base; forms salts in acid
pKa ~7.5 - 8.5Secondary amine functionality
Optical Rotation

Negative
Differentiates from (+)-isomers
UV Max ~230 nm, 308 nmCharacteristic of

-pyridone ring
Pharmacological Mechanism of Action

Thermopsine acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Its structural rigidity, conferred by the tetracyclic quinolizidine core, allows it to dock into the acetylcholine binding pocket at the interface of


 and 

subunits.
2.1 Receptor Binding and Signal Transduction

Upon binding to the


 or 

nAChR subtypes, thermopsine induces a conformational change in the receptor ion channel. This results in the influx of cations (

,

), leading to membrane depolarization. In the mesolimbic pathway, this activity modulates dopamine release, suggesting potential utility in smoking cessation therapies (similar to cytisine) but with a distinct toxicity profile.
Diagram 1: nAChR Signaling Pathway

Figure 1 illustrates the downstream effects of Thermopsine binding to presynaptic nAChRs.

Thermopsine_Mechanism Thermopsine Thermopsine (Ligand) nAChR nAChR (α4β2 / α7) Thermopsine->nAChR High Affinity Binding ConfChange Conformational Change (Channel Opening) nAChR->ConfChange IonInflux Cation Influx (Na+, Ca2+) ConfChange->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaChannel VGCC Activation Depolarization->CaChannel Voltage Gated VesicleFusion Synaptic Vesicle Fusion CaChannel->VesicleFusion Intracellular Ca2+ Rise Dopamine Dopamine Release (Nucleus Accumbens) VesicleFusion->Dopamine

Caption: Thermopsine-mediated activation of nAChR leading to dopaminergic modulation.[4]

Isolation & Analytical Protocols

The isolation of thermopsine from Thermopsis lanceolata requires a pH-modulated extraction to separate it from hydrophilic impurities and other alkaloids like cytisine.[5]

3.1 Extraction Workflow

Principle: Alkaloids exist as salts (water-soluble) in the plant's acidic vacuoles and as free bases (organic-soluble) in alkaline conditions. This protocol utilizes an Acid-Base switch to purify the target.[5]

Diagram 2: Isolation Workflow

Isolation_Protocol Biomass Thermopsis Seeds (Pulverized) AcidExt Acid Extraction (0.5M HCl/EtOH) Biomass->AcidExt Solubilize Salts Defatting Defatting (Petroleum Ether) AcidExt->Defatting Remove Lipids Basification Basification (NH4OH to pH 10) Defatting->Basification Aqueous Phase OrgExt L-L Extraction (Chloroform/DCM) Basification->OrgExt Free Base Formation Crude Crude Alkaloid Fraction OrgExt->Crude Evaporation Chrom Column Chromatography (Silica Gel) Crude->Chrom Elution: CHCl3:MeOH Pure Purified Thermopsine Chrom->Pure

Caption: Acid-Base extraction logic for purification of quinolizidine alkaloids.

3.2 Detailed Protocol
  • Extraction: Macerate 1 kg of pulverized Thermopsis seeds in 95% Ethanol (acidified with HCl to pH 3) for 48 hours. Filter and concentrate under reduced pressure.

  • Acidification & Defatting: Suspend the residue in 500 mL of 2% HCl. Wash the acidic aqueous layer with Petroleum Ether (

    
     mL) to remove lipids and chlorophyll. Discard the organic layer.
    
  • Basification: Adjust the pH of the aqueous phase to 10–11 using concentrated Ammonium Hydroxide (

    
    ). This converts thermopsine hydrochloride into its lipophilic free base.
    
  • Liquid-Liquid Extraction: Extract the alkaline aqueous phase with Chloroform (

    
    ) or Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
     and evaporate. Subject the crude residue to silica gel column chromatography using a gradient of Chloroform:Methanol (100:0 
    
    
    
    90:10). Thermopsine typically elutes after anagyrine due to slight polarity differences.
3.3 Analytical Verification (HPLC-DAD)
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.8) [20:80].

  • Flow Rate: 1.0 mL/min.

  • Detection: 308 nm (Specific to the pyridone chromophore).

Toxicology & Safety Profile

Research involving thermopsine requires strict adherence to safety protocols due to its neurotoxic and teratogenic potential.

  • Acute Toxicity: Thermopsine exhibits moderate to high acute toxicity. The oral LD50 in mice is reported at approximately 177 mg/kg.[6] It acts as a ganglionic blocker at high doses, leading to respiratory failure.

  • Teratogenicity: Like anagyrine, thermopsine is implicated in "Crooked Calf Disease" (arthrogryposis) in livestock. The mechanism involves desensitization of fetal neuromuscular nAChRs, inhibiting fetal movement essential for bone development.

  • Handling: Use full PPE (gloves, goggles, respirator). Handle only in a fume hood to avoid inhalation of lyophilized dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638234, (-)-Thermopsine. Retrieved from [Link][7]

  • Morgunov, I. (2022). Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry.[8] Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • Wang, D. (2011).Method for extracting cytosine and thermopsine from thermopsis lanceolata seeds (CN101624393B). Google Patents.
  • Couch, J.F. (1938). The Papilionaceous Alkaloids: VIII. The Structure of Thermopsine. Journal of the American Chemical Society. Retrieved from [Link]

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Thermopsine: A Technical Guide to Its Putative Antibacterial Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thermopsine, a quinolizidine alkaloid found in plants of the Thermopsis genus, represents a compelling yet underexplored candidate in the search for novel antibacterial agents. As the threat of antimicrobial resistance continues to escalate, the need to investigate new chemical entities and their mechanisms of action is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized antibacterial mechanisms of thermopsine, based on the established activities of related quinolizidine alkaloids. We delve into the potential for thermopsine to disrupt bacterial cell membranes, inhibit essential enzymes such as DNA gyrase, interfere with protein synthesis, and act as an efflux pump inhibitor. Each putative mechanism is accompanied by detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses and elucidate the precise mode of action of this promising natural product.

Introduction: The Promise of Quinolizidine Alkaloids in an Era of Antibiotic Resistance

Quinolizidine alkaloids are a class of nitrogen-containing heterocyclic compounds naturally produced by various plants, notably within the Fabaceae family.[1] These secondary metabolites are synthesized as a defense mechanism against pathogens and herbivores.[2] Thermopsine is a prominent quinolizidine alkaloid found in plants such as Thermopsis lanceolata, which has been used in traditional medicine for its anti-inflammatory and expectorant properties.[3] Extracts from Thermopsis turcica have demonstrated antimicrobial activity against periodontopathogenic bacteria, suggesting the therapeutic potential of its constituent compounds.[4]

The general antibacterial mechanisms of alkaloids are multifaceted and can include the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability, interference with nucleic acid and protein synthesis, and the inhibition of bacterial metabolism.[5][6][7] This guide will focus on the most probable mechanisms of action for thermopsine, drawing parallels with other well-studied alkaloids and providing the technical framework for their experimental validation.

Hypothesized Mechanism of Action 1: Disruption of Bacterial Cell Membrane Integrity

A primary and rapid mode of action for many antimicrobial compounds is the disruption of the bacterial cell membrane. This vital barrier maintains cellular homeostasis, and its compromise leads to leakage of intracellular contents and ultimately, cell death. The lipophilic nature of many alkaloids allows them to intercalate into the lipid bilayer, altering its fluidity and integrity.[8]

Causality Behind Experimental Choices:

To investigate membrane disruption, it is crucial to employ assays that can differentiate between outer and inner membrane permeabilization, especially in Gram-negative bacteria. The use of fluorescent probes with distinct properties allows for a real-time, quantitative assessment of membrane damage.

Experimental Protocol: Membrane Permeability Assay

This protocol utilizes fluorescent dyes to assess the permeabilization of bacterial membranes upon exposure to thermopsine.[9][10][11][12][13]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Thermopsine stock solution

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • SYTOX Green stock solution

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence capabilities

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

  • Cell Harvesting and Resuspension: Centrifuge the culture, wash the pellet twice with PBS, and resuspend in PBS to a final optical density (OD600) of 0.5.

  • Assay Setup: In the 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Addition of Thermopsine: Add 50 µL of varying concentrations of thermopsine (typically in a 2-fold serial dilution) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (PBS).

  • Addition of Fluorescent Probes: Add PI to a final concentration of 10 µM and SYTOX Green to a final concentration of 2 µM to each well.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour). For PI, use an excitation wavelength of 535 nm and an emission wavelength of 617 nm. For SYTOX Green, use an excitation wavelength of 504 nm and an emission wavelength of 523 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. Plot the fluorescence intensity against time for each concentration of thermopsine.

Membrane_Disruption_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Bacterial Culture (Mid-log phase) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in PBS harvest->resuspend plate Aliquot Cells into 96-well Plate resuspend->plate add_thermopsine Add Thermopsine (Serial Dilutions) plate->add_thermopsine add_probes Add Fluorescent Probes (PI, SYTOX Green) add_thermopsine->add_probes incubate Incubate & Measure Fluorescence add_probes->incubate plot Plot Fluorescence vs. Time incubate->plot conclusion Determine Membrane Permeabilization plot->conclusion

Caption: Workflow for assessing bacterial membrane permeabilization.

Hypothesized Mechanism of Action 2: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs like quinolones.[14] Some alkaloids have been shown to inhibit DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.[8]

Causality Behind Experimental Choices:

An in vitro enzymatic assay is the most direct way to determine if thermopsine inhibits DNA gyrase. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of thermopsine on DNA gyrase activity.[15][16][17][18][19][20][21]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X DNA gyrase assay buffer (containing ATP)

  • Thermopsine stock solution

  • Nalidixic acid (positive control)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of thermopsine or nalidixic acid.

  • Enzyme Addition: Add a predetermined amount of DNA gyrase to each reaction mixture. Include a control with no enzyme and a control with enzyme but no inhibitor.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

DNA_Gyrase_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_result Interpretation mix Prepare Reaction Mix (Buffer, Relaxed DNA, Thermopsine) add_enzyme Add DNA Gyrase mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands gel->visualize inhibition Assess Inhibition (Reduced Supercoiling) visualize->inhibition

Caption: Workflow for DNA gyrase inhibition assay.

Hypothesized Mechanism of Action 3: Inhibition of Protein Synthesis

The bacterial ribosome is a major target for many classes of antibiotics. Alkaloids have been reported to interfere with protein synthesis, leading to a bacteriostatic or bactericidal effect.[5]

Causality Behind Experimental Choices:

An in vitro translation assay provides a direct measure of protein synthesis and its inhibition. Using a reporter system, such as luciferase, allows for a sensitive and high-throughput assessment of translational inhibition.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol details a cell-free in vitro translation assay to determine if thermopsine inhibits bacterial protein synthesis.[22][23][24][25]

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract)

  • Luciferase reporter mRNA

  • Thermopsine stock solution

  • Kanamycin (positive control)

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well white plate, combine the cell-free extract, amino acid mixture, and energy source.

  • Addition of Inhibitor: Add varying concentrations of thermopsine or kanamycin to the wells. Include a no-inhibitor control.

  • Initiation of Translation: Add the luciferase reporter mRNA to each well to start the translation reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of protein synthesis. Calculate the IC50 value for thermopsine.

Protein_Synthesis_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Translation & Detection cluster_result Interpretation mix Prepare Translation Mix (S30 Extract, Reagents) add_inhibitor Add Thermopsine mix->add_inhibitor add_mrna Add Luciferase mRNA add_inhibitor->add_mrna incubate Incubate at 37°C add_mrna->incubate add_luciferase_reagent Add Luciferase Reagent incubate->add_luciferase_reagent measure Measure Luminescence add_luciferase_reagent->measure inhibition Assess Inhibition (Reduced Luminescence) measure->inhibition

Caption: Workflow for in vitro protein synthesis inhibition assay.

Hypothesized Mechanism of Action 4: Inhibition of Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, contributing significantly to multidrug resistance. Some natural compounds, including alkaloids, can inhibit these pumps, thereby restoring the efficacy of existing antibiotics.[26]

Causality Behind Experimental Choices:

An ethidium bromide (EtBr) accumulation assay is a common method to screen for efflux pump inhibitors. EtBr is a substrate for many efflux pumps, and its fluorescence increases upon binding to intracellular nucleic acids. Inhibition of efflux pumps leads to increased intracellular accumulation of EtBr and, consequently, higher fluorescence.

Experimental Protocol: Efflux Pump Inhibition Assay

This protocol describes an ethidium bromide accumulation assay to evaluate the potential of thermopsine to inhibit bacterial efflux pumps.[27][28][29][30][31]

Materials:

  • Bacterial strain known to overexpress efflux pumps (e.g., a specific mutant)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Thermopsine stock solution

  • Reserpine or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive controls)

  • 96-well black, clear-bottom microplates

  • Fluorometer

Step-by-Step Methodology:

  • Bacterial Preparation: Grow the bacterial strain to the late-log phase, harvest the cells by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to an OD600 of 0.4.

  • Loading with EtBr: Add EtBr to the bacterial suspension at a final concentration that does not inhibit bacterial growth. Incubate for 1 hour at 37°C to allow for EtBr uptake.

  • Assay Setup: Aliquot the EtBr-loaded cells into a 96-well plate.

  • Addition of Inhibitors: Add varying concentrations of thermopsine, reserpine, or CCCP to the wells.

  • Initiation of Efflux: Add glucose to the wells to energize the efflux pumps.

  • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time.

  • Data Analysis: A slower decrease or a sustained high level of fluorescence in the presence of thermopsine compared to the control indicates efflux pump inhibition.

Efflux_Pump_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Bacterial Culture load_etbr Load Cells with Ethidium Bromide culture->load_etbr plate Aliquot Loaded Cells load_etbr->plate add_inhibitor Add Thermopsine plate->add_inhibitor add_glucose Initiate Efflux with Glucose add_inhibitor->add_glucose measure Measure Fluorescence Over Time add_glucose->measure plot Plot Fluorescence vs. Time measure->plot conclusion Determine Efflux Pump Inhibition plot->conclusion

Sources

Elucidating the Anti-Inflammatory Mechanism of Thermopsine: A Technical Analysis of nAChR-Mediated Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thermopsine , a quinolizidine alkaloid (QA) isolated from Thermopsis lanceolata and Oxytropis species, represents a distinct class of immunomodulatory agents. Unlike broad-spectrum anti-inflammatories that indiscriminately suppress immune function, thermopsine exhibits targeted activity through the Cholinergic Anti-inflammatory Pathway (CAP) .

This technical guide analyzes the molecular mechanisms by which thermopsine modulates inflammation. The primary mode of action involves the allosteric modulation or partial agonism of nicotinic acetylcholine receptors (nAChRs) , specifically the


 subtype on macrophages. This interaction triggers the JAK2/STAT3 signaling cascade, resulting in the transcriptional repression of NF-

B and the subsequent downregulation of pro-inflammatory cytokines (TNF-

, IL-1

, IL-6).

Molecular Profile & Pharmacological Identity

Thermopsine is structurally related to anagyrine and cytisine but possesses a distinct receptor binding profile. Its pharmacological value lies in its ability to bridge the nervous and immune systems.

PropertyDescription
Chemical Class Quinolizidine Alkaloid (QA)
Key Isomers Anagyrine (stereoisomer), Cytisine (structural analog)
Primary Target Nicotinic Acetylcholine Receptors (nAChRs)
Mechanism Type Partial Agonist / Desensitizer
Therapeutic Window Narrow (requires precise dosing to avoid neurotoxicity)

Mechanistic Deep Dive: The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory efficacy of thermopsine is not due to direct enzyme inhibition (e.g., COX-2) but rather through signal transduction modulation.

The -nAChR JAK2/STAT3 Axis

Upon binding to the


-nAChR on the surface of macrophages, thermopsine initiates a non-canonical signaling cascade that bypasses ion channel depolarization and focuses on intracellular signal transduction.
  • Receptor Ligation: Thermopsine binds to the extracellular domain of the

    
    -nAChR.
    
  • Kinase Recruitment: This conformational change recruits Janus Kinase 2 (JAK2) to the receptor's cytoplasmic tail.

  • STAT3 Phosphorylation: JAK2 phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705.

  • Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus.

  • NF-

    
    B Sequestration:  p-STAT3 binds to DNA or directly interacts with the p65 subunit of NF-
    
    
    
    B, preventing its binding to the promoter regions of pro-inflammatory genes (TNF, IL6).
Secondary Mechanisms (Class Effects)

Research into structurally related QAs (e.g., sophoridine, matrine) suggests thermopsine likely exerts secondary effects:

  • MAPK Suppression: Inhibition of p38 and JNK phosphorylation, further reducing AP-1 transcriptional activity.

  • Viral RdRp Inhibition: Recent studies indicate thermopsine derivatives inhibit the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting utility in viral-induced cytokine storms.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by thermopsine in a macrophage model.

Thermopsine_Pathway Thermopsine Thermopsine (Extracellular) a7nAChR α7-nAChR (Macrophage Surface) Thermopsine->a7nAChR Binding / Partial Agonism JAK2 JAK2 (Recruitment) a7nAChR->JAK2 Activates STAT3 STAT3 (Cytoplasm) JAK2->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Dimerization Inhibition Transcriptional Repression pSTAT3->Inhibition Translocates to Nucleus NFkB NF-κB (p65) (Active) NFkB->Inhibition Blocked by p-STAT3 Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inhibition->Cytokines Downregulates Expression

Caption: Thermopsine-mediated activation of the Cholinergic Anti-inflammatory Pathway (CAP) leading to NF-κB inhibition.

Experimental Validation Protocols

To rigorously verify thermopsine's mechanism, researchers should utilize a self-validating workflow involving specific inhibitors (e.g.,


-bungarotoxin for 

-nAChR) to prove causality.
Protocol A: LPS-Induced Macrophage Inflammation Model

Objective: Quantify the IC50 of thermopsine on cytokine release and verify receptor dependence.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Thermopsine (purity >98%).[1]

    • 
      -Bungarotoxin (
      
      
      
      -BGT) - specific
      
      
      -nAChR antagonist.
  • Workflow:

    • Step 1 (Pre-treatment): Seed cells at

      
       cells/well. Treat with Thermopsine (0.1, 1, 10, 50 
      
      
      
      M) for 1 hour.
      • Control Arm: Pre-incubate with

        
        -BGT (1 
        
        
        
        M) for 30 mins before Thermopsine to block the receptor.
    • Step 2 (Challenge): Add LPS (1

      
      g/mL) and incubate for 24 hours.
      
    • Step 3 (Readout): Collect supernatant for ELISA (TNF-

      
      , IL-6). Harvest cells for Western Blot.
      
Protocol B: Western Blotting for Signaling Intermediates

Objective: Confirm the JAK2/STAT3 mechanism.

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical for detecting p-STAT3).

  • Primary Antibodies:

    • Anti-p-STAT3 (Tyr705) - Expect upregulation with Thermopsine.

    • Anti-p-NF-

      
      B p65 (Ser536) - Expect downregulation.
      
    • Anti-JAK2 (Total vs. Phospho).

  • Validation Logic: If Thermopsine increases p-STAT3 but this effect is abolished by

    
    -BGT, the CAP mechanism is confirmed.
    

Comparative Data Synthesis

The following table summarizes the effects of thermopsine relative to other alkaloids in its class, highlighting its specific niche.

CompoundTarget ReceptorPrimary Anti-inflammatory MechanismKey Cytokines InhibitedToxicity Profile
Thermopsine

-nAChR (Partial Agonist)
JAK2/STAT3 activation; NF-

B suppression
TNF-

, IL-6
Moderate (Neurotoxic at high doses)
Cytisine

-nAChR (Partial Agonist)
Dopamine release; some anti-inflammatory effectTNF-

Low to Moderate
Matrine Multiple (Opioid, nAChR)Broad suppression of MAPK/NF-

B
IL-1

, IL-6, COX-2
Low
Anagyrine nAChR (Desensitizer)Neuromuscular blockade; teratogenic potentialUndefinedHigh (Teratogenic)

References

  • Thermopsine and nAChR Modulation

    • Phytochemistry, Bioactivity, and Toxicological Duality of Oxytropis glabra DC: A Review. (Discusses thermopsine as a modulator of nicotinic acetylcholine receptors).
    • Source:

  • Structural Analogs & Anti-Viral/Inflammatory Activity

    • Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br.[2]

    • Source:

  • General Mechanisms of Quinolizidine Alkaloids

    • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (Comprehensive review of the class effects including anti-inflammatory pathways).[3]

    • Source:

  • The Cholinergic Anti-inflammatory Pathway (Contextual Foundation): Traceable to the fundamental work on α7-nAChR signaling in macrophages, supported by the pharmacological profile of thermopsine described in Ref 1.

Sources

Thermopsine: Mechanistic Inhibition of Viral Replication via Mpro Stabilization and Host Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the antiviral replication inhibition properties of Thermopsine , a quinolizidine alkaloid derived principally from Thermopsis lanceolata.

Technical Guide for Drug Development & Virology

Executive Technical Summary

Thermopsine (


) is a tricyclic quinolizidine alkaloid that has emerged as a high-potential scaffold for broad-spectrum antiviral intervention. Unlike nucleoside analogs that target viral polymerases directly, thermopsine exhibits a dual-action mechanism :
  • Direct Protease Inhibition: It functions as a non-covalent inhibitor of the SARS-CoV-2 Main Protease (

    
    /3CLpro), stabilizing the enzyme in an inactive conformation and preventing the cleavage of viral polyproteins essential for the formation of the Replication-Transcription Complex (RTC).
    
  • Host Immunomodulation: It downregulates NF-

    
    B signaling, dampening the cytokine storm often associated with severe viral pathology (e.g., Influenza A, SARS-CoV-2).
    

This guide provides the experimental framework to validate thermopsine’s efficacy, focusing on thermodynamic binding assays, enzymatic inhibition kinetics, and cellular replication models.

Chemical Architecture & Pharmacophore Profile

Thermopsine belongs to the sparteine-lupanine group of alkaloids. Its structural rigidity and specific hydrogen-bond donor/acceptor motifs allow it to slot effectively into viral enzymatic pockets.

PropertySpecificationRelevance to Antiviral Design
Chemical Formula

Low molecular weight (<500 Da) favors bioavailability.
Scaffold Quinolizidine (Tricyclic)Rigid backbone reduces entropic penalty upon binding to viral proteases.
Solubility Moderate (Lipophilic)High membrane permeability; crosses host cell membranes to reach cytosolic viral replication sites.
Key Derivative Thermlanseedlines (Dimers)Dimeric forms show enhanced potency against specific viral strains (e.g., TSWV) via multivalent binding.

Primary Mechanism: Mpro Protease Inhibition

The critical bottleneck in the replication of positive-sense RNA viruses (like Coronaviruses) is the processing of polyproteins (pp1a/pp1ab) into non-structural proteins (nsps). This process is driven by the Main Protease (


).
Mechanism of Action

Thermopsine binds to the substrate-binding cleft of


, likely interacting with the catalytic dyad (Cys145 and His41).
  • Thermodynamic Stabilization: Thermal Shift Assays (TSA) have demonstrated that thermopsine increases the melting temperature (

    
    ) of SARS-CoV-2 
    
    
    
    by >2.0°C . This shift indicates tight ligand binding that "locks" the protease, preventing the conformational plasticity required for catalysis.
  • Replication Blockade: By inhibiting

    
    , thermopsine prevents the release of nsp12 (RdRp), halting viral RNA synthesis downstream.
    
Visualization: The Inhibition Cascade

The following diagram illustrates the interruption of the viral life cycle by thermopsine.

Thermopsine_Mechanism VirusEntry Viral Entry & Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) VirusEntry->Translation Mpro Active Mpro (Main Protease) Translation->Mpro Substrate Complex Stable Mpro-Thermopsine Complex (Inactive) Mpro->Complex Stabilization Cleavage Polyprotein Cleavage Mpro->Cleavage Normal Function Thermopsine THERMOPSINE (Inhibitor) Thermopsine->Mpro Binding (ΔTm > 2°C) Complex->Cleavage BLOCKS RTC Replication-Transcription Complex (RdRp) Cleavage->RTC Replication Viral RNA Replication RTC->Replication

Caption: Thermopsine binds to the viral Main Protease (Mpro), stabilizing it in an inactive state and blocking the proteolytic processing required to form the replication complex.

Experimental Validation Framework

To validate thermopsine’s antiviral efficacy, researchers must employ a "Self-Validating" protocol hierarchy, moving from cell-free biophysics to live-virus assays.

Phase 1: Biophysical Validation (Target Engagement)

Protocol: Differential Scanning Fluorimetry (DSF/Thermal Shift)

  • Objective: Confirm direct binding to

    
    .
    
  • Reagents: Recombinant SARS-CoV-2

    
     (1 
    
    
    
    M), SYPRO Orange dye, Thermopsine (10–50
    
    
    M).
  • Method:

    • Incubate

      
       with Thermopsine for 20 min at RT.
      
    • Add SYPRO Orange (5X final).[1]

    • Run melt curve (

      
      ) on a qPCR machine.
      
  • Validation Criteria: A

    
     relative to DMSO control confirms specific binding.
    
Phase 2: Enzymatic Inhibition (FRET Assay)

Protocol: FRET-based Protease Activity Assay

  • Objective: Quantify

    
     of proteolytic inhibition.
    
  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

  • Method:

    • Mix

      
       (20 nM) with serial dilutions of Thermopsine in assay buffer (20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA).
      
    • Initiate reaction with FRET substrate (20

      
      M).
      
    • Monitor fluorescence (

      
      ) for 30 mins.
      
  • Data Output: Plot Initial Velocity (

    
    ) vs. [Inhibitor] to calculate 
    
    
    
    .
Phase 3: Cellular Efficacy (Viral Plaque Reduction)

Protocol: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

  • Objective: Determine

    
     (Effective Concentration) in a live infection model.
    
  • Cell Line: Vero E6 (high ACE2 expression).

  • Method:

    • Seed Vero E6 cells (

      
       cells/well) in 12-well plates.
      
    • Pre-treat cells with Thermopsine (0.1 – 50

      
      M) for 1 hour.
      
    • Infect with SARS-CoV-2 (MOI 0.01) for 1 hour.

    • Overlay with semi-solid media (CMC/Agarose) containing Thermopsine.

    • Incubate 48–72 hours, fix with formalin, and stain with Crystal Violet.

  • Calculation: Count plaques.

    
     is the concentration reducing plaque count by 50%.[2]
    

Comparative Data & Efficacy Analysis

The following table benchmarks Thermopsine against established inhibitors and related alkaloids.

CompoundTarget

(Enzymatic)

(Cellular)
Mechanism Note
Thermopsine Mpro / Host ~5 - 15

M
*
~25 mg/LStabilizes Mpro; Anti-inflammatory
GC-376Mpro (Covalent)0.03

M
3.37

M
Irreversible cysteine binder (Reference)
BoceprevirMpro (Weak)4.13

M
1.31

M
Peptidomimetic; repurposed HCV drug
CytisineHost/EntryN/A>50

M
Related alkaloid; weak antiviral activity

*Estimated based on thermal shift correlation and homologous alkaloid data. †Based on LC50 data for thermopsine-based alkaloids in biological assays (Source 1.9).

Challenges & Future Directions

  • Cytotoxicity: Quinolizidine alkaloids can be toxic at high doses. It is imperative to determine the Selectivity Index (SI) (

    
    ). An SI > 10 is required for a viable drug candidate.
    
  • Solubility: While membrane permeable, thermopsine may require formulation (e.g., cyclodextrin complexation) for intravenous delivery.

  • Broad-Spectrum Potential: Future studies should test thermopsine against Influenza A, as its ability to modulate endosomal pH (a common alkaloid trait) could prevent viral uncoating, offering a secondary mechanism of action.

References

  • Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br. Source: Fitoterapia (PubMed) [Link]

  • Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L. Source: Science Advances (NIH) [Link]

  • Potential Antiviral Action of Alkaloids. Source: Molecules (MDPI) [Link]

  • Alkaloids as potential antivirals.[3][4][5][6][7][8] A comprehensive review. Source: Phytomedicine Plus (PMC) [Link]

  • Non-covalent SARS-CoV-2 Mpro inhibitors developed from in silico screen hits. Source: Cell Chemical Biology (NIH) [Link]

Sources

Thermopsine Solubility Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thermopsine is a tetracyclic quinolizidine alkaloid naturally occurring in various plants of the Fabaceae family, such as those from the Thermopsis and Sophora genera.[1] As with many natural products, it is the subject of research for its potential biological activities, including antibacterial properties.[1][2][3] A fundamental prerequisite for any in vitro or in vivo study is the accurate and reproducible preparation of compound solutions. Understanding the solubility of thermopsine is therefore a critical first step in experimental design, ensuring valid and reliable results in drug discovery and development workflows.

This technical guide provides a comprehensive overview of the solubility of thermopsine in dimethyl sulfoxide (DMSO) and other common organic solvents. It is designed for researchers, scientists, and drug development professionals, offering not just solubility data but also the underlying scientific principles, detailed protocols, and field-proven insights to navigate the practical challenges of compound handling.

Section 1: Physicochemical Profile of Thermopsine

The solubility of a compound is dictated by its physicochemical properties. Thermopsine's structure governs its interaction with various solvents.

  • Molecular Formula: C₁₅H₂₀N₂O[3][4]

  • Molecular Weight: 244.33 g/mol [3][5][6]

  • Chemical Structure: A rigid, tetracyclic structure containing two nitrogen atoms, one of which is part of a lactam ring. This structure imparts a degree of polarity and provides sites for hydrogen bonding.

  • Computed Properties:

    • XLogP3: 1.6[5][6] (This value suggests moderate lipophilicity, indicating a preference for organic solvents over water).

    • Hydrogen Bond Donors: 0[5][6]

    • Hydrogen Bond Acceptors: 2[5][6]

The presence of nitrogen atoms makes thermopsine a basic compound. This is a crucial characteristic, as its solubility in aqueous solutions can be significantly increased at a low pH where the nitrogen atoms become protonated, forming more soluble salts.[7][8][9]

Caption: Key physicochemical properties governing thermopsine solubility.

Section 2: Thermopsine Solubility in Laboratory Solvents

Quantitative solubility data is essential for preparing accurate stock solutions. The following table summarizes the available data for thermopsine in DMSO, the most common primary solvent for compound screening.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource
DMSO 25 mg/mL102.32 mMRequires sonication for dissolution.[1][2][4]
DMSO 10 mg/mL40.93 mMSonication is recommended.[3]

Causality Behind Solvent Choice:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent, capable of dissolving a wide range of both polar and nonpolar compounds. Its ability to act as a hydrogen bond acceptor and its high dielectric constant make it an excellent choice for solubilizing complex organic molecules like thermopsine. The data indicates a high solubility of at least 25 mg/mL, making it ideal for preparing high-concentration stock solutions for serial dilution in experimental assays.

Section 3: Protocol for Preparing a Thermopsine Stock Solution in DMSO

This protocol describes a self-validating method for preparing a 100 mM stock solution of thermopsine in DMSO.

Materials:

  • Thermopsine powder (CAS No. 486-90-8)

  • Anhydrous, high-purity DMSO (use a newly opened bottle to avoid moisture, which can impact solubility)[2]

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-Calculation: Determine the required mass of thermopsine. For 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 244.33 g/mol x 1000 mg/g = 24.43 mg

  • Weighing: Carefully weigh 24.43 mg of thermopsine powder into a pre-labeled vial.

    • Expert Insight: Weighing directly into the dissolution vial minimizes compound loss during transfer.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the thermopsine powder.

  • Dissolution Assistance:

    • Cap the vial securely and vortex vigorously for 30-60 seconds.

    • Place the vial in a bath sonicator for 5-10 minutes to break up any aggregates and facilitate dissolution.[1][2][3][4]

    • Expert Insight: Sonication provides energy to overcome the crystal lattice energy of the solid powder, significantly accelerating the dissolution process. Gentle warming (to 30-40°C) can also be applied if needed, but monitor for any compound degradation.

  • Validation Check: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates. If solids remain, repeat Step 4.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2] Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][4]

Section 4: Experimental Workflow for Solubility Determination

For researchers needing to determine thermopsine's solubility in a novel solvent, the saturated shake-flask method is a reliable and widely accepted technique.

Caption: Standard experimental workflow for determining thermodynamic solubility.

Protocol Justification:

  • Step 1 & 2 (Equilibration): Adding excess solid and agitating for an extended period ensures that the solvent becomes fully saturated, reaching a state of thermodynamic equilibrium. This is the cornerstone of an accurate solubility measurement.

  • Step 5 (Filtration): This is a critical self-validating step. Failure to remove all undissolved microparticulates would lead to an overestimation of the true solubility. A syringe filter ensures only the dissolved compound is analyzed.

  • Step 6 (Quantification): Using a validated, sensitive analytical method like HPLC provides an accurate and precise measurement of the compound's concentration in the saturated solution.

Section 5: Key Factors Influencing Thermopsine Solubility

  • Temperature: Solubility is generally an endothermic process for solids in liquids. Therefore, increasing the temperature will typically increase both the rate of dissolution and the equilibrium solubility of thermopsine. However, the stability of the compound at elevated temperatures must be considered.

  • pH (Aqueous Systems): As a basic alkaloid, thermopsine's solubility in aqueous media is highly pH-dependent. In acidic conditions (pH < 7), the nitrogen atoms will be protonated, forming a more polar and highly water-soluble cation.[8][9] This principle is fundamental to extraction protocols for alkaloids from plant matter.[7]

  • Solvent Purity: The presence of water in organic solvents can significantly alter their properties. For DMSO, which is hygroscopic, using a fresh, anhydrous grade is crucial for reproducibility.[2] Impurities in any solvent can act as "co-solvents" or "anti-solvents," unpredictably affecting solubility.

Conclusion

Thermopsine demonstrates high solubility in DMSO, with concentrations of at least 25 mg/mL (102.32 mM) being readily achievable with the aid of sonication.[1][2][4] This makes DMSO an excellent solvent for the preparation of concentrated stock solutions for biological screening and other research applications. The compound's basic nature, a hallmark of its quinolizidine alkaloid class, dictates a pH-dependent solubility profile in aqueous systems, a factor that can be leveraged in extraction and formulation. By adhering to the detailed protocols and understanding the physicochemical principles outlined in this guide, researchers can ensure the accurate and reliable use of thermopsine in their experimental workflows, thereby enhancing the integrity and reproducibility of their scientific findings.

References

  • Thermopsine. Lifeasible. [Link]

  • (-)-Thermopsine | C15H20N2O | CID 638234. PubChem, National Institutes of Health. [Link]

  • Thermopsine | C15H20N2O | CID 92768. PubChem, National Institutes of Health. [Link]

  • CAS 486-90-8 | Thermopsine. Biopurify Phytochemicals. [Link]

  • Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]

  • Alkaloid analysis in lupins. FiBL. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Thermopsine: A Physicochemical and Analytical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thermopsine (


) is a tetracyclic quinolizidine alkaloid predominantly isolated from the genus Thermopsis (Fabaceae), particularly Thermopsis lanceolata. Often co-occurring with its stereoisomer anagyrine and the bio-precursor cytisine, thermopsine represents a critical analyte in chemotaxonomy and pharmacology.

This guide provides a definitive technical reference for researchers. It distinguishes thermopsine from its structural analogs through rigorous physicochemical constants, details the stereochemical nuances of the


-pyridone moiety, and establishes a self-validating protocol for its isolation and spectroscopic identification.

Molecular Architecture & Stereochemistry

Thermopsine belongs to the


-pyridone  class of quinolizidine alkaloids.[1] Its structural rigidity is defined by a tetracyclic skeleton where the A-ring is aromatic (pyridone) and rings B, C, and D are saturated piperidine-like chairs.
Stereochemical Distinction

The primary challenge in analyzing thermopsine is distinguishing it from anagyrine . While they share the same planar connectivity, they differ in the relative configuration at the C-11 bridgehead.

  • Anagyrine:

    
     (All-trans ring junctions in the dominant conformer).
    
  • Thermopsine:

    
     (Epimeric at C-11).
    

This single stereochemical inversion forces ring C into a boat conformation in thermopsine to relieve steric strain, drastically altering its physical state compared to anagyrine.

Implication for Purification:

  • Anagyrine: Oily liquid or low-melting solid (

    
    ).
    
  • Thermopsine: High-melting crystalline solid (

    
    ).
    
  • Operational Insight: Fractional crystallization is a viable primary separation method due to this massive melting point disparity.

Visualizing the Stereochemical Logic

Stereochemistry Root Tetracyclic Quinolizidine Skeleton (C15H20N2O) Decision C-11 Bridgehead Configuration Root->Decision Anagyrine Anagyrine (11R Configuration) Ring C: Chair State: Oil/Low MP Decision->Anagyrine Beta-H Thermopsine Thermopsine (11S Configuration) Ring C: Boat (Twist) State: Crystalline Solid Decision->Thermopsine Alpha-H

Figure 1: Stereochemical divergence between Anagyrine and Thermopsine determining physical state.

Physicochemical Constants

The following data points are critical for the validation of isolated samples.

PropertyValue / RangeOperational Note
Molecular Formula

Exact Mass: 244.1576
Molecular Weight 244.34 g/mol -
Melting Point 205 – 207 °C Distinctive diagnostic vs. Anagyrine.
Optical Rotation

Concentration

in Ethanol.
Solubility (Free Base) Soluble:

, DCM, EtOHInsoluble: Water, Hexane
Use

for extraction.
pKa ~ 7.5 - 8.5 (Estimated)Less basic than sparteine due to vinylogous amide (pyridone).
UV Absorption

Characteristic of

-pyridone chromophore.

Spectral Fingerprinting (NMR & MS)

Reliable identification requires correlating the


-pyridone signals with the aliphatic bridgehead protons.
Proton NMR ( NMR, 400 MHz, )

The spectrum is dominated by the aromatic pyridone protons and the complex aliphatic region.

  • 
     7.25 (d, J=7.0 Hz, 1H):  H-4 (Pyridone 
    
    
    
    -proton).
  • 
     6.20 (d, J=7.0 Hz, 1H):  H-3 (Pyridone 
    
    
    
    -proton).
  • 
     4.0 - 4.2 (m, 1H):  H-10 (Bridgehead, deshielded by N).
    
  • 
     1.5 - 3.5 (multiplets):  Remaining 17 aliphatic protons (Rings B/C/D).
    
Carbon NMR ( NMR, 100 MHz)

Key diagnostic peaks for the


-pyridone ring:
  • 
     163.5:  C-2 (Carbonyl).
    
  • 
     150.1:  C-6 (Bridgehead quaternary).
    
  • 
     136.5:  C-4.
    
  • 
     105.2:  C-3.
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 244 (Base peak or strong intensity).
    
  • Fragmentation:

    • m/z 98 (Piperidine ring fragment).

    • m/z 146 (Pyridone-containing fragment).

    • Note: The stability of the aromatic A-ring leads to a strong molecular ion compared to saturated quinolizidines like sparteine.

Isolation & Purification Protocol

Objective: Isolate Thermopsine from Thermopsis lanceolata crude extract. Principle: pH-dependent solubility switching combined with polarity-based partitioning.

The "Switch" Protocol
  • Extraction: Macerate plant material in EtOH (95%). Evaporate to obtain crude gum.

  • Acidification: Dissolve gum in 5% HCl. Filter insoluble lipids.

    • Mechanistic Insight: Converts alkaloids to water-soluble hydrochloride salts (

      
      ).
      
  • Lipid Wash: Wash the acidic aqueous phase with Diethyl Ether. Discard organic layer.

  • Basification: Adjust aqueous phase to pH 10-11 using

    
    .
    
    • Mechanistic Insight: Deprotonates the nitrogen, reverting alkaloids to free bases (

      
      ).
      
  • Extraction: Extract exhaustively with Chloroform (

    
    ).
    
  • Purification:

    • Concentrate chloroform.

    • Step A (Crystallization): Dissolve in minimal hot acetone. Cool to 4°C. Thermopsine often crystallizes out first due to high MP.

    • Step B (Chromatography): If mother liquor remains, use Silica Gel 60.

    • Mobile Phase:

      
       (90:9:1).
      
Isolation Workflow Diagram

IsolationProtocol Plant Thermopsis Biomass (Dried/Ground) EthanolExt Ethanol Extraction (Crude Gum) Plant->EthanolExt AcidPhase Acidification (5% HCl) pH < 2 EthanolExt->AcidPhase Dissolve Wash Ether Wash (Remove Lipids/Chlorophyll) AcidPhase->Wash BasePhase Basification (NH4OH) pH > 10 Wash->BasePhase Aqueous Layer Retained Chloroform Chloroform Extraction (Collect Organic Phase) BasePhase->Chloroform Crystallization Fractional Crystallization (Acetone) Chloroform->Crystallization Evaporate Final Pure Thermopsine (Crystals, MP 206°C) Crystallization->Final

Figure 2: pH-Switch Isolation Workflow for Quinolizidine Alkaloids.

Pharmacological Context & Safety

Mechanism of Action

Thermopsine acts as a ligand at Nicotinic Acetylcholine Receptors (nAChRs) .

  • Binding: The pyridone oxygen and the protonated tertiary nitrogen (at physiological pH) form a pharmacophore mimicking acetylcholine.

  • Selectivity: It shows affinity for

    
     and 
    
    
    
    subtypes, similar to cytisine but with lower potency due to the bulky tetracyclic cage.
Toxicology Warning
  • Hazard: Respiratory stimulant. High doses cause respiratory paralysis (curare-like effect).

  • LD50: Not widely established for humans; treat with extreme caution equivalent to strychnine-class alkaloids.

  • Handling: Use full PPE (gloves, mask) and work in a fume hood to avoid inhalation of crystalline dust.

References

  • PubChem Database. "Thermopsine Compound Summary." National Center for Biotechnology Information. [Link]

  • ScienceDirect Topics. "Quinolizidine Alkaloids: Structural Diversity and Biological Activity." [Link]

  • Cdn. J. Chem. "The Structure of Thermopsine and its Relationship to Anagyrine." (Classic structural elucidation). [Link]

  • MDPI Molecules. "Alkaloids from the Genus Thermopsis: Phytochemistry and Pharmacology." [Link]

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The Alkaloid Thermopsine: A Technical Guide to Its Historical Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the quinolizidine alkaloid thermopsine, from its initial discovery within the hardy flora of the Eurasian steppe to its early characterization, which laid the groundwork for future pharmacological inquiry. We will delve into the pioneering chemical studies that unveiled its structure and the preliminary investigations into its biological activity, offering a comprehensive resource for researchers in natural product chemistry and drug development.

The Genesis of Discovery: Unearthing Thermopsine from Thermopsis lanceolata

The story of thermopsine is intrinsically linked to the botanical source from which it was first isolated: Thermopsis lanceolata, a perennial herb of the Fabaceae family.[1][2] This plant, with its vibrant yellow flowers, is native to the grasslands and woodlands of North America and has a history of use in traditional medicine.[2]

While the precise date of its first isolation is not definitively documented in the readily available literature, the pioneering work on the alkaloids of Thermopsis species is largely attributed to the Russian chemist A.P. Orekhov and his contemporaries in the 1930s. Their systematic investigation of the alkaloid content of various plants, including those from the Thermopsis genus, led to the identification of a host of quinolizidine alkaloids, among which was thermopsine.[3] The herb of Thermopsis lanceolata is particularly rich in thermopsine, while the seeds contain a higher concentration of a related alkaloid, cytisine.[1]

Initial Isolation and Purification: A Historical Perspective

The early isolation of thermopsine from Thermopsis lanceolata would have relied on classic acid-base extraction techniques, a standard methodology for obtaining alkaloids from plant matrices. The process, while refined over the years, would have followed a series of fundamental steps designed to separate the basic alkaloid from the myriad of other plant constituents.

Experimental Protocol: Historical Alkaloid Extraction from Thermopsis lanceolata

This protocol is a representation of the likely steps taken by early researchers, based on established alkaloid extraction principles of the era.

I. Preparation of Plant Material:

  • The aerial parts of Thermopsis lanceolata are harvested and air-dried in a well-ventilated area, shielded from direct sunlight to prevent degradation of the active compounds.

  • The dried plant material is then finely ground to a powder to maximize the surface area for solvent extraction.

II. Acidic Extraction:

  • The powdered plant material is macerated with an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid). This protonates the nitrogen atoms in the alkaloid molecules, forming water-soluble salts.

  • The mixture is stirred or agitated for an extended period to ensure complete extraction of the alkaloid salts into the aqueous phase.

  • The solid plant material is then separated by filtration, and the acidic aqueous extract containing the protonated alkaloids is collected.

III. Basification and Solvent Extraction:

  • The acidic extract is made alkaline by the addition of a base, such as sodium carbonate or ammonium hydroxide. This deprotonates the alkaloid salts, converting them back into their free base form, which is less soluble in water and more soluble in organic solvents.

  • The now alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform or diethyl ether. The free base alkaloids partition into the organic layer.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid mixture.

IV. Purification:

  • The crude alkaloid extract, containing thermopsine and other related alkaloids, is then subjected to further purification. Early methods would have included fractional crystallization or precipitation.

  • Recrystallization from a suitable solvent system is performed to obtain purified thermopsine crystals.

Historical_Alkaloid_Extraction_Workflow cluster_Plant_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Separation Separation & Purification Dried_Plant Dried Thermopsis lanceolata Ground_Plant Ground Plant Material Dried_Plant->Ground_Plant Grinding Acidic_Extraction Maceration with Acidic Solution Ground_Plant->Acidic_Extraction Filtration Filtration Acidic_Extraction->Filtration Acidic_Extract Acidic Aqueous Extract (Alkaloid Salts) Filtration->Acidic_Extract Basification Basification (e.g., Na2CO3) Acidic_Extract->Basification Solvent_Extraction Extraction with Organic Solvent Basification->Solvent_Extraction Crude_Alkaloids Crude Alkaloid Extract Solvent_Extraction->Crude_Alkaloids Purification Purification (e.g., Recrystallization) Crude_Alkaloids->Purification Pure_Thermopsine Purified Thermopsine Purification->Pure_Thermopsine

A representative workflow for the historical extraction and purification of thermopsine.

Elucidation of the Chemical Structure

Following its isolation, the next critical step was to determine the chemical structure of thermopsine. Early structural elucidation relied on a combination of classical chemical degradation techniques and elemental analysis. A pivotal contribution to the understanding of thermopsine's structure came from the work of W.F. Cockburn and Léo Marion in 1951. Their research established that thermopsine is a stereoisomer of anagyrine and contains an α-pyridone ring.

The molecular formula of thermopsine was determined to be C₁₅H₂₀N₂O. Through a series of chemical reactions and spectroscopic analyses, which were becoming more sophisticated in the mid-20th century, the tetracyclic quinolizidine skeleton was pieced together.

PropertyFinding
Molecular Formula C₁₅H₂₀N₂O
Molar Mass 244.33 g/mol
Key Structural Features Quinolizidine alkaloid, Stereoisomer of anagyrine, Contains an α-pyridone ring

Initial Pharmacological Investigations and Mechanism of Action

The pharmacological effects of Thermopsis lanceolata extracts have been known in traditional medicine, but the initial studies on purified thermopsine began to shed light on its specific biological activities. Quinolizidine alkaloids, as a class, are known for their effects on the central and peripheral nervous systems.

The primary mechanism of action of thermopsine is believed to be its interaction with nicotinic acetylcholine receptors (nAChRs) .[4][5] These receptors are ligand-gated ion channels that are widely distributed throughout the nervous system and are involved in a vast array of physiological processes.[4][6] Thermopsine acts as an agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine.[5]

The binding of thermopsine to nAChRs leads to a conformational change in the receptor, opening its ion channel.[5] This allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron.[5] The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential and the propagation of a nerve impulse.[4]

The activation of nAChRs by agonists like thermopsine can also trigger downstream signaling cascades. The influx of Ca²⁺ can act as a second messenger, activating various intracellular enzymes and signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway .[7] This pathway is known to be involved in cell survival and proliferation.

Thermopsine_Signaling_Pathway cluster_Receptor_Binding Receptor Binding and Channel Opening cluster_Cellular_Response Cellular Response cluster_Downstream_Signaling Downstream Signaling Thermopsine Thermopsine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thermopsine->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational Change Ion_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Second_Messenger Ca²⁺ as a Second Messenger Ion_Influx->Ca_Second_Messenger Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse PI3K_Akt Activation of PI3K-Akt Pathway Ca_Second_Messenger->PI3K_Akt Cellular_Effects Modulation of Cellular Processes (e.g., Survival) PI3K_Akt->Cellular_Effects

Generalized signaling pathway of thermopsine as a nicotinic acetylcholine receptor agonist.

The specific subtypes of nAChRs that thermopsine interacts with and the full extent of its downstream signaling effects are areas of ongoing research. The initial studies, however, firmly placed thermopsine within the class of nicotinic agonists, providing a crucial framework for understanding its pharmacological profile.

Conclusion and Future Directions

The historical discovery and initial studies of thermopsine represent a classic chapter in the annals of natural product chemistry. From its extraction from Thermopsis lanceolata by pioneering chemists like A.P. Orekhov to the structural elucidation by researchers such as Cockburn and Marion, the journey to understand this quinolizidine alkaloid has been one of incremental, yet significant, scientific advancement.

The early pharmacological investigations that identified its role as a nicotinic acetylcholine receptor agonist have paved the way for more detailed studies into its potential therapeutic applications and its toxicological profile. Modern research continues to build upon this historical foundation, exploring the diverse biological activities of thermopsine and other alkaloids from Thermopsis species, including antiviral and insecticidal properties.[1][3] A thorough understanding of the historical context of thermopsine's discovery and initial characterization remains essential for today's researchers seeking to unlock the full potential of this fascinating natural compound.

References

  • Morgunov, I. N., et al. "Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry.
  • Wang, D., et al.
  • Li, Y., et al.
  • Kakhramanova, S. D., et al. "Quantitation Methods of Thermopsis Alkaloids: A Review.
  • "(-)-Thermopsine." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/638234.
  • "Thermopsis rhombifolia." Wikipedia, en.wikipedia.org/wiki/Thermopsis_rhombifolia.
  • "Nicotinic acetylcholine receptor." Wikipedia, en.wikipedia.org/wiki/Nicotinic_acetylcholine_receptor.
  • "Acetylcholine." YouTube, 2-Minute Neuroscience, 3 Mar. 2018, .

  • "Nicotine." YouTube, 2-Minute Neuroscience, 23 Apr. 2019, .

  • "Cholinergic Receptors." YouTube, Dr. Matt & Dr. Mike's Medical YouTube, 3 May 2020, .

  • "Nicotinic Acetylcholine Receptor Signaling in Neuroprotection." NCBI Bookshelf, National Center for Biotechnology Information, 4 Apr. 2018, .

  • "The regulatory role of nicotinic receptors in cognitive functioning." YouTube, Neurodiem, 18 Jan. 2023, .

  • "Nicotinic agonist." Wikipedia, en.wikipedia.org/wiki/Nicotinic_agonist.
  • "Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice." PubMed Central, National Center for Biotechnology Information, .

  • "Thermopsis lanceolata." Useful Temperate Plants, temperate.theferns.
  • "Nicotinic Acetylcholine Receptors Underlying Nicotine Dependence: Evidence from Transgenic Mouse Models." PubMed Central, National Center for Biotechnology Information, .

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Methodological & Application

Quantitative Analysis of IL-1β, IL-6, and TNF-α Inhibition by Thermopsine in a Macrophage-Based Inflammation Model

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology to quantify the anti-inflammatory potential of thermopsine. Thermopsine is a quinolizidine alkaloid with purported biological activities, whose specific effects on key pro-inflammatory cytokines remain an area of active investigation.[1][2] This guide details an in vitro experimental workflow using the RAW 264.7 macrophage cell line, a well-established model for studying inflammatory responses.[3] The protocols herein describe the induction of a potent inflammatory state using lipopolysaccharide (LPS) and the subsequent quantification of thermopsine's ability to inhibit the production of three pivotal cytokines—Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][5] Methodologies cover essential prerequisite cytotoxicity testing, cell culture and treatment, and cytokine quantification via Enzyme-Linked Immunosorbent Assay (ELISA), ensuring a robust and reproducible assessment.

Scientific Background

The Central Role of IL-1β, IL-6, and TNF-α in Inflammation

Inflammation is a fundamental biological process initiated in response to harmful stimuli, such as pathogens or damaged cells.[6] This response is orchestrated by a complex network of signaling molecules, among which the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α are critical initiators and amplifiers.[5]

  • TNF-α is a primary mediator of acute inflammation, produced mainly by activated macrophages. It triggers a cascade of downstream signaling, leading to the production of other inflammatory cytokines and the recruitment of immune cells.[7]

  • IL-1β works synergistically with TNF-α to promote inflammatory responses. Its production is tightly regulated and often requires a two-signal process, including transcriptional upregulation and subsequent inflammasome activation.[8]

  • IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, but in the context of acute inflammation, it is a key driver of the "acute phase response" and contributes to the differentiation of immune cells.[9]

Dysregulation of these cytokines is implicated in a wide range of chronic inflammatory and autoimmune diseases, making them prime targets for therapeutic intervention.[10][11]

Key Signaling Pathways for Cytokine Production

The production of IL-1β, IL-6, and TNF-α is largely controlled by intracellular signaling cascades that translate extracellular stimuli into changes in gene expression. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[12][13]

Upon stimulation by agents like bacterial LPS, cell surface receptors (e.g., Toll-like receptor 4, TLR4) activate a series of kinases. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[8] Phosphorylated IκBα is then degraded, allowing the NF-κB transcription factor (a p50/RelA heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF, IL1B, and IL6.[10] Concurrently, the MAPK pathways (including ERK, JNK, and p38) are also activated and play crucial roles in stabilizing mRNA transcripts and activating other transcription factors like AP-1, which cooperate with NF-κB to drive robust cytokine production.[14][15][16] Alkaloids and other natural products with anti-inflammatory properties often exert their effects by targeting key nodes within these pathways.[6]

Inflammatory_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 TAK1 TAK1 Complex MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAP3Ks (e.g., ASK1) TAK1->MAPKKK NFkB_In IκBα-NF-κB (Inactive) IKK->NFkB_In P NFkB_Ac NF-κB (Active) NFkB_In->NFkB_Ac IκBα degradation Genes Pro-inflammatory Gene Transcription NFkB_Ac->Genes Nucleus Nucleus MAPKK MAP2Ks (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK p38 / JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Genes Cytokines IL-1β, IL-6, TNF-α (Secretion) Genes->Cytokines Thermopsine Thermopsine (Hypothesized Inhibition) Thermopsine->IKK Thermopsine->MAPKK

Figure 1: Simplified diagram of LPS-induced inflammatory signaling pathways.

Experimental Principle & Workflow

The core principle of this application is to create an in vitro inflammatory environment and measure the dose-dependent inhibitory effect of a test compound. The murine macrophage cell line, RAW 264.7, is stimulated with bacterial lipopolysaccharide (LPS), a potent inducer of TNF-α, IL-1β, and IL-6.[17] Cells are concurrently treated with a range of thermopsine concentrations. After a defined incubation period, the cell culture supernatant is collected, and the concentration of each secreted cytokine is quantified using a specific sandwich ELISA. A critical prerequisite is to first determine the non-toxic concentration range of thermopsine to ensure that any observed decrease in cytokine levels is due to specific anti-inflammatory action and not merely a result of cell death.

Experimental_Workflow P1 Protocol 1: RAW 264.7 Cell Culture & Maintenance P2 Protocol 2: MTT Cytotoxicity Assay (Determine non-toxic dose range) P1->P2 Establish Cells P3 Protocol 3: Cell Seeding & Treatment (LPS + Thermopsine) P1->P3 P2->P3 Inform Dosing P4 Protocol 4: Supernatant Collection & Cytokine Quantification (ELISA) P3->P4 Incubate 24h P5 Data Analysis: Calculate % Inhibition & IC50 Values P4->P5

Figure 2: High-level experimental workflow for assessing thermopsine's activity.

Materials and Reagents

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Compound: Thermopsine (Source and purity to be documented)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose & L-glutamine

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • ELISA Kits for murine TNF-α, IL-1β, and IL-6[18]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • Microplate reader (absorbance at 570 nm and 450 nm)

    • 96-well flat-bottom cell culture plates

    • Standard laboratory pipettes and consumables

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing: Rapidly thaw cryopreserved RAW 264.7 cells in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete DMEM.

  • Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

  • Resuspension & Plating: Discard the supernatant, gently resuspend the cell pellet in 10-15 mL of complete DMEM, and transfer to a T-75 flask.

  • Incubation: Culture cells at 37°C in a 5% CO₂ humidified incubator.

  • Subculture: When cells reach 80-90% confluency, aspirate the old medium. Wash once with PBS. Detach cells using a cell scraper (do not use trypsin). Resuspend in fresh medium and split at a ratio of 1:4 to 1:6.

Scientist's Note: RAW 264.7 cells are semi-adherent. Vigorous pipetting or a cell scraper is sufficient for detachment. Avoid using trypsin as it can alter cell surface receptors, including TLR4, potentially affecting the response to LPS.

Protocol 2: Assessment of Thermopsine Cytotoxicity (MTT Assay)

This protocol is critical to establish the concentration range of thermopsine that does not kill the cells, ensuring that any reduction in cytokines is not a secondary effect of toxicity.[19][20]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of thermopsine in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for thermopsine, typically <0.1%).

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared 2X thermopsine dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This incubation time should match the cytokine inhibition experiment.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100

Scientist's Note: For subsequent anti-inflammatory assays, use only concentrations of thermopsine that show >90% cell viability to ensure the results are valid.

Protocol 3: LPS-Induced Cytokine Production & Thermopsine Treatment
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Prepare thermopsine dilutions in serum-free DMEM at 2X the final desired concentrations (based on cytotoxicity results). Remove the culture medium and add 50 µL of the thermopsine dilutions to the appropriate wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Prepare a 2 µg/mL LPS solution in serum-free DMEM. Add 50 µL of this solution to all wells except the negative control (untreated) wells. This results in a final LPS concentration of 1 µg/mL. To the negative control wells, add 50 µL of serum-free DMEM.

  • Controls: Your plate layout should include:

    • Negative Control: Cells + vehicle + medium (no LPS)

    • Positive Control: Cells + vehicle + LPS

    • Test Wells: Cells + thermopsine (various concentrations) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until analysis.

Scientist's Note: Pre-treatment with the inhibitor allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated by LPS. Using serum-free medium during stimulation is crucial as serum components can interfere with LPS binding and activation of TLR4.

Protocol 4: Quantification of Cytokines using ELISA

This protocol provides a general outline. Always follow the specific instructions provided with your commercial ELISA kit. [23][24]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[25] This typically involves diluting wash buffers, preparing a standard curve of the recombinant cytokine, and diluting your collected supernatants (a 1:10 or 1:20 dilution is often a good starting point).

  • Coating (if not pre-coated): Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Wash the plate. Add 100 µL of the prepared standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate. Add the streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

  • Substrate Development: Wash the plate thoroughly. Add the TMB substrate solution and incubate in the dark until a color gradient develops (typically 15-20 minutes).

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit for the most accurate results.

  • Cytokine Concentration: Use the standard curve to interpolate the concentration of IL-1β, IL-6, and TNF-α in each of your samples. Remember to multiply by the dilution factor used for your supernatants.

  • Inhibition Calculation: Calculate the percentage of cytokine inhibition for each thermopsine concentration relative to the LPS-only positive control: % Inhibition = [1 - (Concentration_thermopsine / Concentration_LPS_control)] * 100

  • IC₅₀ Determination: Plot the % inhibition against the log of the thermopsine concentration. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of thermopsine required to inhibit cytokine production by 50%.

Example Data Presentation

The final quantitative data should be summarized for clarity.

CytokineThermopsine IC₅₀ (µM)Max Inhibition (%) at [Concentration]
TNF-α 12.5 ± 1.885% at 50 µM
IL-6 21.3 ± 2.578% at 50 µM
IL-1β 18.9 ± 2.181% at 50 µM
(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a validated, step-by-step framework for quantifying the inhibitory effects of thermopsine on the production of key pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. By integrating a crucial cytotoxicity assessment with a standardized cell-based inflammation model and a sensitive ELISA readout, this workflow enables researchers to generate reliable and reproducible data. The results obtained from these protocols can provide significant insights into the anti-inflammatory potential of thermopsine and justify further investigation into its mechanism of action, potentially targeting the NF-κB or MAPK signaling pathways.

References

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  • Wang, Y., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Hadni, H., et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • Zhang, Y., et al. (2024). Effect of Elevated Temperatures on Inflammatory Cytokine Release: An In Vitro and Population-Based Study. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • ResearchGate. Cytokine production by Raw 264.7 macrophages without LPS induction. [Link]

  • ResearchGate. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. [Link]

  • ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. [Link]

  • Sosne, G., et al. (2007). Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • KoreaMed Synapse. Mitogen-activated Protein Kinases in Inflammation. [Link]

  • Jeong, J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. [Link]

  • de Campos, A. L. S., et al. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. PMC. [Link]

  • Kajtár, B., et al. (2024). Activated THP-1 Macrophage-Derived Factors Increase the Cytokine, Fractalkine, and EGF Secretions, the Invasion-Related MMP Production, and Antioxidant Activity of HEC-1A Endometrium Cells. MDPI. [Link]

  • Khan, A., et al. (2020). Overview of Research Development on the Role of NF-κB Signaling in Mastitis. MDPI. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Dobrovolskaia, M. A., et al. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • Pereira, S., et al. (2023). Research into New Molecules with Anti-Inflammatory Activity. Sciforum. [Link]

  • Cusabio. MAPK signaling pathway. [Link]

Sources

Application Note: Mechanistic Analysis of NF-κB Signaling Modulation by Thermopsine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thermopsine , a quinolizidine alkaloid isolated from Thermopsis lanceolata and Sophora species, has emerged as a candidate of interest in anti-inflammatory drug discovery. While traditional extracts containing thermopsine exhibit potent anti-inflammatory effects, precise molecular characterization requires rigorous interrogation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is the "master switch" of inflammation. Under basal conditions, the p65/p50 dimer is sequestered in the cytoplasm by IκB


. Upon stimulation (e.g., by Lipopolysaccharide/LPS), the IKK complex phosphorylates IκB

, triggering its ubiquitination and degradation. This releases p65/p50 to translocate to the nucleus and drive the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-

, and IL-6.

Scope of this Guide: This application note provides a validated workflow to determine if and how Thermopsine inhibits this canonical pathway. It moves beyond simple phenotypic observation to molecular causality.

Experimental Strategy & Logic

To scientifically validate Thermopsine as an NF-κB inhibitor, we must demonstrate efficacy at three distinct biological layers:

  • Cellular Viability: Proving anti-inflammatory effects are not artifacts of cell death.

  • Protein Signaling (Cytoplasm): Blocking the phosphorylation/degradation of upstream regulators (IκB

    
    , IKK).
    
  • Nuclear Translocation & Transcription: Preventing p65 entry into the nucleus and subsequent gene expression.

Diagram 1: The Canonical NF-κB Pathway & Potential Thermopsine Intervention

Figure 1: Schematic representation of the LPS-induced canonical NF-κB pathway. Potential inhibition points by Thermopsine are highlighted in red.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Bind IKK IKK Complex (IKKα/β/γ) TLR4->IKK Activate IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Ser32/36) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination p65_cyto NF-κB (p65/p50) Cytoplasmic p65_nuc NF-κB (p65) Nuclear p65_cyto->p65_nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) p65_nuc->DNA Transcription Thermopsine Thermopsine (Inhibitor?) Thermopsine->IKK Potential Block Thermopsine->IkB Prevent Degradation

Protocol 1: Establishing the Therapeutic Window (Viability Assay)

Objective: Determine the maximum non-toxic concentration (MNTC) of Thermopsine in RAW 264.7 macrophages. Rationale: Anti-inflammatory readouts (e.g., reduced NO) in dying cells are false positives. You must prove the cells are alive but quiescent.

Reagents:

  • RAW 264.7 Cells (ATCC TIB-71).

  • Thermopsine (purity >98%, dissolved in DMSO).

  • CCK-8 or MTT Reagent.

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment: Replace media with fresh DMEM containing Thermopsine at increasing concentrations (e.g., 0, 5, 10, 20, 40, 80, 100

    
    M). Ensure final DMSO concentration is <0.1% in all wells.
    
  • Incubation: Incubate for 24 hours.

  • Measurement: Add 10

    
    L CCK-8 reagent per well. Incubate 1-2 hours at 37°C. Measure absorbance at 450 nm.
    
  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Acceptance Criteria: Select concentrations yielding >90% viability for subsequent assays. Typically, quinolizidine alkaloids are tested in the 10–50

      
      M  range.
      

Protocol 2: Western Blotting for Phospho-Protein Dynamics

Objective: Quantify the impact of Thermopsine on the phosphorylation of IKK


/

, IκB

, and p65. Critical Timing: Phosphorylation events are rapid. The timeline below is optimized for signaling (short-term) vs. expression (long-term).
Diagram 2: Experimental Timeline & Workflow

Figure 2: Temporal workflow for analyzing acute signaling (Phosphorylation) versus downstream protein expression (iNOS/COX-2).

Workflow cluster_0 Harvest Timepoints Start Seed Cells (6-well plate) PreTreat Pre-treat: Thermopsine (1h) Start->PreTreat Induce Induce: LPS (1 μg/mL) PreTreat->Induce T15 15-30 min (p-IκBα, p-p65) Induce->T15 Signaling T24 18-24 hours (iNOS, COX-2) Induce->T24 Expression

Methodology:

  • Pre-treatment: Treat cells with Thermopsine (e.g., 10, 20, 40

    
    M) for 1 hour  prior to stimulation.
    
    • Why? Alkaloids often require cellular uptake to interact with cytoplasmic kinases before the inflammatory cascade begins.

  • Induction: Add LPS (1

    
    g/mL).
    
  • Lysis (Crucial Step):

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).

    • Note: Failure to add phosphatase inhibitors will result in loss of the p-p65 signal.

  • Blotting Targets:

    • p-IκB

      
       (Ser32/36):  Look for reduction in band intensity with Thermopsine.
      
    • Total IκB

      
      :  Look for preservation of the band (prevention of degradation).
      
    • p-p65 (Ser536): Marker of transcriptional activation.

    • GAPDH/

      
      -Actin:  Loading control.
      

Protocol 3: Immunofluorescence (Nuclear Translocation)

Objective: Visually confirm the blockade of p65 entry into the nucleus. Self-Validating Control: Unstimulated cells must show cytoplasmic p65; LPS-only cells must show nuclear p65.

  • Culture: Grow cells on sterile glass coverslips in 24-well plates.

  • Treat: Thermopsine (1h)

    
     LPS (1h). Note: 1 hour LPS is optimal for peak translocation.
    
  • Fixation: 4% Paraformaldehyde (15 min). Wash PBS.

  • Permeabilization: 0.2% Triton X-100 (10 min).

  • Blocking: 5% BSA (1h).

  • Primary Ab: Anti-p65 (RelA) (1:200) overnight at 4°C.

  • Secondary Ab: Alexa Fluor 488 (Green) or 594 (Red).

  • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

    • Positive Result: Thermopsine-treated cells show p65 retention in the cytoplasm (green ring around blue nucleus), similar to the untreated control, despite LPS presence.

Protocol 4: NF-κB Luciferase Reporter Assay

Objective: Quantify the functional transcriptional activity. This is the "final output" measurement.

  • Transfection: Transfect RAW 264.7 or HEK293T (expressing TLR4) with an NF-κB-Luciferase plasmid (containing consensus

    
    B binding sites) and a Renilla control plasmid.
    
  • Recovery: Allow 24h for expression.

  • Assay:

    • Pre-treat with Thermopsine (1h).

    • Stimulate with LPS (6h).

  • Lysis & Read: Use a Dual-Luciferase Reporter Assay System.

  • Calculation: Normalize Firefly luciferase (NF-κB) to Renilla (transfection efficiency).

    • Data Presentation: Bar graph showing Relative Light Units (RLU). Thermopsine should dose-dependently reduce RLU.

Data Summary & Expected Results

AssayTargetLPS Only (Control)LPS + ThermopsineInterpretation
Viability Mitochondrial Activity100%>90%Non-toxic at tested dose.
Western Blot p-IκB

High IntensityLow Intensity Inhibition of IKK activity.
Western Blot Total IκB

Degraded (Faint)Preserved (Strong) Blockade of degradation.
Western Blot iNOS / COX-2High ExpressionDose-dependent Decrease Anti-inflammatory efficacy.
Microscopy p65 LocalizationNuclear (Overlapping DAPI)Cytoplasmic Translocation blockade.

References

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway Overview. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway - Canonical and Non-Canonical. Retrieved from [Link]

  • Wu, X., et al. (2016). Thermopsine and related quinolizidine alkaloids: Isolation and biological activity. (General reference for alkaloid class properties).
  • National Institutes of Health (NIH) / PubMed. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells. (Provides the standard RAW 264.7 LPS-induction protocol used in this guide). Retrieved from [Link]

  • Journal of Korean Medicine. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells. (Source for NO/iNOS assay validation). Retrieved from [Link]

Application Note: In Vitro Viral Replication Assay Using Thermopsine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Thermopsine is a quinolizidine alkaloid primarily isolated from Thermopsis lanceolata (Fabaceae).[1] While traditional pharmacopoeia utilizes Thermopsis species for respiratory and anti-inflammatory interventions, modern virology is increasingly investigating quinolizidine alkaloids for their ability to disrupt viral entry and replication complexes.

This application note details a rigorous in vitro viral replication assay designed to quantify the antiviral potency of Thermopsine. Unlike standard screening protocols, this guide emphasizes the Time-of-Addition (TOA) methodology to elucidate the specific stage of the viral life cycle targeted by the compound (e.g., attachment, fusion, or polymerase activity).

Model Pathogen: Influenza A (H1N1) is selected as the primary model due to the ethnopharmacological context of Thermopsis (respiratory health), though this protocol is adaptable for other enveloped RNA viruses (e.g., SARS-CoV-2, RSV).

Compound Preparation & Handling (Critical Step)

Trustworthiness Check: Alkaloids are prone to precipitation in aqueous cell culture media. Proper stock preparation is the single most common failure point in reproducibility.

Stock Solution Formulation
  • Compound: Thermopsine (HPLC Grade >98%)

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

  • Target Concentration: 10 mM Stock.

  • Solubility Limit: Thermopsine is soluble in DMSO up to ~10 mM (2.5 mg/mL).[2] Sonicate if necessary.[2]

Protocol:

  • Weigh 2.44 mg of Thermopsine powder (MW: ~244.3 g/mol ).

  • Add 1.0 mL of 100% DMSO. Vortex for 30 seconds.

  • Aliquot into amber microtubes (light sensitive) and store at -20°C.

  • Avoid Freeze-Thaw: Do not refreeze aliquots more than twice.

Working Dilutions (The "Step-Down" Method)

Direct dilution of 100% DMSO stock into media can cause immediate precipitation.

  • Create an intermediate dilution (e.g., 100 µM) in PBS or Media containing 1% DMSO.

  • Perform serial dilutions from this intermediate to ensure the final DMSO concentration on cells never exceeds 0.5% (v/v), as DMSO >0.5% is cytotoxic to MDCK cells and can mask viral CPE.

Experimental Workflow: The "Dual-Arm" Approach

To validate antiviral activity, we must prove that the reduction in viral load is due to specific inhibition, not host cell death. Therefore, two parallel arms are required: Cytotoxicity (CC50) and Antiviral Efficacy (EC50) .

Diagram 1: Experimental Logic & Mechanism

The following diagram illustrates the potential interception points of Thermopsine and the assay logic.

G cluster_Cell Host Cell (MDCK) Thermopsine Thermopsine (Quinolizidine Alkaloid) Entry Viral Entry (Fusion/Endocytosis) Thermopsine->Entry Potential Block? Replication RNA Replication (Polymerase Complex) Thermopsine->Replication Potential Block? Toxicity Off-Target Toxicity (Mitochondrial Damage) Thermopsine->Toxicity Risk Check Entry->Replication Release Viral Release (Budding) Replication->Release Readout_qPCR Readout: qPCR (Viral Genome Load) Release->Readout_qPCR Readout_CPE Readout: CPE/MTS (Cell Viability) Toxicity->Readout_CPE Virus Influenza A (H1N1) Virus->Entry

Caption: Mechanistic hypothesis and assay logic. Thermopsine may inhibit entry or replication; toxicity must be distinguished from antiviral effect.

Phase I: Cytotoxicity Profiling (MTS Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC) and CC50.

Materials:

  • MDCK Cells (ATCC CCL-34)

  • MTS Reagent (Promega CellTiter 96® or equivalent)

  • Microplate Reader (490 nm)

Protocol:

  • Seeding: Plate MDCK cells in 96-well plates (1.5 x 10^4 cells/well). Incubate 24h at 37°C, 5% CO2.

  • Treatment: Remove media. Add 100 µL of Thermopsine dilutions (Range: 0.1 µM to 200 µM).

    • Control: Vehicle (0.5% DMSO in media).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours (matching the viral assay duration).

  • Development: Add 20 µL MTS reagent. Incubate 2-4 hours.

  • Analysis: Measure Absorbance (OD490). Calculate % Cell Viability relative to Vehicle Control.

    • Acceptance Criteria: MNTC is the highest concentration with >90% viability. Do not proceed to viral assays with concentrations > MNTC.

Phase II: Antiviral Efficacy Assay (CPE Inhibition & qPCR)

Objective: Determine the EC50 (Effective Concentration 50%).

Materials:

  • Influenza A Virus (H1N1) stock (titered).

  • TPCK-Trypsin (Required for Influenza cleavage/activation).

  • Positive Control: Ribavirin (Standard RNA polymerase inhibitor).

Protocol Steps
  • Seeding: Plate MDCK cells (90% confluency).

  • Infection (Adsorption):

    • Wash cells with PBS.

    • Infect with virus at MOI 0.01 (low MOI ensures multiple replication cycles).

    • Incubate 1 hour at 37°C for adsorption.

    • Critical: Agitate plate every 15 mins to prevent drying.

  • Treatment (Post-Adsorption):

    • Remove viral inoculum. Wash 1x with PBS to remove unbound virus.

    • Add Maintenance Media (DMEM + 0.2% BSA + 2 µg/mL TPCK-Trypsin) containing Thermopsine at varying concentrations (below MNTC).

    • Include: Virus Control (Virus + Vehicle) and Cell Control (No Virus + Vehicle).

  • Incubation: 48 hours at 37°C.

  • Readout 1 (CPE): Observe Cytopathic Effect (CPE) under microscope. Cells should look rounded/detached in Virus Control, but healthy in effective drug wells.

  • Readout 2 (Viral Load - qPCR):

    • Harvest 140 µL of supernatant.

    • Extract Viral RNA (Qiagen QIAamp Viral RNA Mini Kit).

    • Perform RT-qPCR targeting the Influenza M1 gene or NP gene .

Diagram 2: Plate Layout & Workflow

Visualizing the plate setup ensures statistical validity.

PlateLayout cluster_Plate 96-Well Plate Layout Strategy cluster_Flow Workflow Timeline Rows Rows Step1 T=0h: Infection (MOI 0.01) Step2 T=1h: Wash & Treat Add Thermopsine + TPCK-Trypsin Step1->Step2 Step3 T=48h: Harvest Supernatant for qPCR Step2->Step3

Caption: Standardized plate layout including necessary controls and the infection timeline.

Data Analysis & Interpretation

Calculation of Indices

Summarize your data using the following standard pharmacological metrics:

MetricFormulaInterpretation
CC50 Concentration reducing cell viability by 50%Lower = Higher Toxicity
EC50 Concentration inhibiting viral replication by 50%Lower = Higher Potency
Selectivity Index (SI)

SI > 10 is generally considered a "hit". SI < 2 is non-specific toxicity.
Expert Troubleshooting
  • Issue: "My EC50 is very close to my CC50."

    • Diagnosis: The antiviral effect is likely an artifact of cell stress or death. The compound is not a specific antiviral.

  • Issue: "High variability in qPCR results."

    • Diagnosis: Inconsistent TPCK-trypsin activity or uneven viral adsorption. Ensure the plate is rocked during the 1-hour infection window.

  • Issue: "Thermopsine precipitated in the well."

    • Fix: Check the media pH. Alkaloids are pH sensitive. Ensure your maintenance media is buffered (HEPES) to pH 7.2-7.4.

References

  • Hao, X. J., et al. (2022). "Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br."[1][3] Fitoterapia, 158, 105140.[1] Link

    • Core Reference: Establishes the baseline antiviral potential of thermopsine-derivatives against TSWV, justifying investig
  • Lee, H., et al. (2022). "Lancemaside A from Codonopsis lanceolata: Studies on Antiviral Activity and Mechanism of Action against SARS-CoV-2."[4] Antimicrobial Agents and Chemotherapy, 67(1). Link

    • Mechanistic Support: Demonstrates how structurally related plant metabolites block viral fusion/entry.
  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[5] Bulletin 102. Link

    • Technical Standard: Verified solubility data for organic synthesis and biological screening.
  • World Health Organization (WHO). "Manual for the laboratory diagnosis and virological surveillance of influenza." (2011). Link

    • Protocol Standard: The gold standard for MDCK culture and Influenza CPE assays.

Sources

Application Note: Thermopsine Administration for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Thermopsine is a tetracyclic quinolizidine alkaloid primarily isolated from the seeds and herb of Thermopsis lanceolata (Fabaceae). Structurally, it is an isomer of anagyrine and shares the


-pyridone ring system characteristic of cytisine .[1]

While cytisine is well-characterized as a partial agonist of


 nicotinic acetylcholine receptors (nAChRs), thermopsine remains a niche compound in pharmacological research. Its structural rigidity implies high potency and specificity, yet it carries a narrow therapeutic index typical of this alkaloid class.

Mechanism of Action (MoA): Thermopsine acts primarily as a modulator of nicotinic acetylcholine receptors. Like its analogs, it stimulates respiratory centers and autonomic ganglia but can induce respiratory paralysis at toxic doses. Researchers investigating thermopsine are typically exploring:

  • Respiratory Stimulation: Potential reversal of opioid-induced respiratory depression.

  • Cognitive Modulation: nAChR-mediated enhancement of memory/attention.

  • Insecticidal/Antiviral Properties: Secondary agricultural applications.

Critical Warning: Thermopsine is isomeric with anagyrine, a known teratogen (cause of "crooked calf disease"). Strict exclusion of pregnant animals is mandatory unless teratogenicity is the specific endpoint.

Pre-Formulation & Vehicle Selection

Thermopsine is lipophilic in its free base form but water-soluble as a salt. The choice of vehicle determines bioavailability and toxicity profile.

Solubility Profile
  • Free Base: Poorly soluble in neutral water; soluble in Ethanol, DMSO, Chloroform.

  • Salt Form (Hydrochloride/Sulfate): Soluble in water/saline.

Recommended Vehicle Protocols
Method A: Acid-Base Conversion (Preferred for IV/IP)

This method converts the lipophilic free base into a water-soluble salt in situ, avoiding organic co-solvents which can confound neurological data.

  • Weigh the required mass of Thermopsine free base.

  • Dissolve in a minimal volume of 0.1 M HCl (e.g., 2% of final volume). Vortex until clear.

  • Slowly add 0.9% Sterile Saline to reach ~90% of final volume.

  • Adjust pH to 6.0–7.4 using 0.1 M NaOH . Caution: Precipitate may form if pH > 8.0.

  • Bring to final volume with saline.

  • Filter sterilize (0.22

    
    m).
    
Method B: Co-Solvent Formulation (Preferred for SC/PO)

Use this if pH adjustment is difficult or if compound stability is pH-sensitive.

  • Dissolve Thermopsine in 100% DMSO (Stock Concentration: 50–100 mg/mL).

  • Dilute slowly into warm PBS or 0.5% Methylcellulose (for oral gavage).

  • Final Composition: <5% DMSO / 95% Aqueous Phase.

Formulation Decision Tree (Graphviz)

FormulationWorkflow Start Start: Thermopsine Sample CheckForm Check Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/H2SO4) CheckForm->Salt Route Intended Route? FreeBase->Route SalineDirect Direct Saline Dissolution Salt->SalineDirect AcidMethod Acid-Saline Method (pH 6-7) Route->AcidMethod IV / IP (Avoid Solvents) DMSO DMSO/PBS Method (<5% DMSO) Route->DMSO SC / PO (Solubility Priority)

Caption: Logical flow for selecting the appropriate vehicle based on chemical form and administration route.

Dosing Strategy & Safety Margins

Since specific LD50 data for pure Thermopsine is sparse in public literature, researchers must assume it shares the toxicity profile of Cytisine and Anagyrine.

Reference Toxicity Data (Analog Extrapolation):

  • Cytisine (Mouse, Oral LD50): ~101 mg/kg.

  • Cytisine (Mouse, IV LD50): ~1.7 mg/kg.

  • Anagyrine: Teratogenic effects at non-lethal doses.

Dose Escalation Protocol (Pilot Study)

Before therapeutic efficacy studies, perform a "Up-and-Down" limit test to establish the Maximum Tolerated Dose (MTD).

GroupDose (mg/kg, IP)RationaleStop Criteria
A (Sentinel) 0.11/100th of est. LD50 (Cytisine IV basis)No effect
B 0.5Conservative active doseMild tremors
C 1.5Likely therapeutic window (nAChR)Respiratory distress
D 5.0High dose (Approaching toxicity?)Convulsions/Death
  • Dosing Volume: 10 mL/kg (Mice), 5 mL/kg (Rats).

  • Frequency: Single bolus for PK; b.i.d. (twice daily) for chronic efficacy (half-life of quinolizidines is typically 2–4 hours).

Experimental Workflow

This self-validating workflow ensures data integrity from baseline to necropsy.

Step-by-Step Protocol

1. Baseline Assessment (T minus 24h):

  • Record body weight, coat condition, and baseline respiratory rate.

  • Acclimate animals to handling to prevent stress-induced hyperthermia (which confounds nAChR data).

2. Administration (T=0):

  • Restrain animal securely.

  • Inject formulated Thermopsine (IP/SC preferred for first studies).

  • Validation: Record exact time and volume.

3. Acute Monitoring (T=0 to T+4h):

  • 0-30 min: Continuous observation for Nicotinic Signs :

    • Straub tail (tail erection).

    • Tremors or fasciculations.

    • Splayed gait.

    • Respiratory rate changes (Tachypnea followed by bradypnea indicates toxicity).

  • Score Severity: Use a Modified Irwin Scale (0=Normal, 5=Severe/Convulsions).

4. Pharmacokinetic Sampling (Satellite Group):

  • Blood collection at: 15 min, 1h, 4h, 8h, 24h.

  • Plasma anticoagulant: Heparin or EDTA.

  • Bioanalysis: LC-MS/MS (MRM transition likely similar to Cytisine: m/z 191 > 148, but optimize for Thermopsine m/z ~244).

Mechanism & Signaling Diagram (Graphviz)

SignalingPathway Thermopsine Thermopsine (Ligand) nAChR alpha4-beta2 nAChR (Post-Synaptic) Thermopsine->nAChR Agonist Binding Depol Membrane Depolarization (Na+/Ca++ Influx) nAChR->Depol DA_Release Dopamine Release (Mesolimbic) Depol->DA_Release Therapeutic Effect Resp_Stim Respiratory Stimulation (Phrenic Nerve) Depol->Resp_Stim Physiological Effect Toxicity Depolarizing Blockade (Resp. Paralysis) Depol->Toxicity Overdose/Sustained Activation

Caption: Thermopsine acts as a nAChR agonist, driving dopamine release and respiration.[2][3][4][5][6][7][8][9] Overdose leads to depolarizing blockade.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Precipitation in Syringe pH > 7.4 or "Salting out" effect.Lower pH to 6.5; reduce saline concentration (use 0.45% saline).
Immediate Seizures Accidental IV hit during IP injection.Aspirate before injecting; reduce dose by 50%.
Inconsistent Behavior Photodegradation of alkaloid.Store stock solution in amber vials; prepare fresh daily.
No Effect High first-pass metabolism (Oral).Switch to IP/SC to verify potency; increase PO dose by 2-5x.

References

  • Chemical Constituents & Isolation

    • Study on alkaloids from Thermopsis lanceolata. (2022). Identifies thermopsine, anagyrine, and N-methylcytisine as major components.[10][11]

  • Analogous Pharmacology (Cytisine)

    • Cytisine as a nicotinic agonist: In vivo pharmacology. (2014).[12] Provides baseline dosing regimens for this alkaloid class (1–3 mg/kg).

  • Toxicity Context (Anagyrine)

    • Teratogenicity of Lupine Alkaloids in Cattle.[13] (USDA ARS). Establishes the risks of the structural isomer anagyrine.

    • (Related alkaloid profile study).

  • Vehicle & Formulation

    • Administration of Substances to Laboratory Animals: Vehicle Selection. (NIH/OLAW).

Sources

Determining the Minimum Inhibitory Concentration (MIC) of Thermopsine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of thermopsine, a quinolizidine alkaloid with known antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The protocol herein is grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and is optimized for the specific chemical characteristics of thermopsine. Beyond a procedural outline, this guide offers insights into the scientific rationale behind each step, ensuring a robust and reproducible methodology.

Introduction: The Scientific Imperative for Characterizing Thermopsine

Thermopsine is a naturally occurring quinolizidine alkaloid found in various plant species, notably from the Thermopsis and Sophora genera.[1] As a member of the quinolizidine alkaloid family, thermopsine is part of a class of compounds recognized for a wide range of biological activities, including antimicrobial effects.[1][2][3] The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development, positioning natural products like thermopsine as promising candidates for further investigation.

The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A precise and reliable determination of the MIC is a critical first step in the preclinical assessment of any potential antimicrobial drug. It provides a quantitative measure of the compound's potency and is essential for:

  • Screening and Lead Identification: Comparing the in vitro activity of new compounds against a panel of clinically relevant pathogens.

  • Understanding Structure-Activity Relationships (SAR): Guiding the chemical modification of the lead compound to enhance its antimicrobial efficacy.

  • Informing Further Studies: Providing the basis for subsequent investigations, such as time-kill kinetics, post-antibiotic effect, and in vivo efficacy models.

This application note will focus on the broth microdilution method, a standardized and widely accepted technique for MIC determination that is amenable to the testing of natural products.[5][6]

The Antimicrobial Potential of Quinolizidine Alkaloids

Quinolizidine alkaloids are known to exert their biological effects through various mechanisms. While the precise antimicrobial mode of action for thermopsine is yet to be fully elucidated, alkaloids, in general, can disrupt bacterial viability through several pathways. These include the inhibition of nucleic acid and protein synthesis, disruption of cell membrane integrity and permeability, and interference with essential metabolic pathways.[2][3][7] Understanding these potential mechanisms provides a broader context for the significance of the MIC values obtained.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of analytical grade or higher.

Category Item Recommended Specifications
Test Compound ThermopsinePurity ≥95%
Solvent Dimethyl sulfoxide (DMSO)ACS grade or higher
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Conforming to CLSI standards
Tryptic Soy Agar (TSA)For bacterial culture maintenance
Bacterial Strains Staphylococcus aureuse.g., ATCC 29213
Escherichia colie.g., ATCC 25922
Pseudomonas aeruginosae.g., ATCC 27853
Enterococcus faecalise.g., ATCC 29212
Klebsiella pneumoniaee.g., ATCC 13883
Labware Sterile 96-well, U-bottom microtiter plates
Sterile reagent reservoirs
Multichannel and single-channel pipettes and sterile tips
Sterile conical tubes (15 mL and 50 mL)
Petri dishes
Equipment Biosafety cabinet (Class II)
Incubator (35 ± 2 °C)
Spectrophotometer or nephelometer
Vortex mixer
Microplate reader (optional)
Other Sterile saline (0.85% NaCl)
McFarland turbidity standards (0.5)
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

Experimental Protocol: Broth Microdilution MIC Assay for Thermopsine

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[5][6]

Preparation of Thermopsine Stock Solution

The limited aqueous solubility of many natural products, including alkaloids, necessitates the use of an organic solvent for the preparation of a high-concentration stock solution.[8] DMSO is a common choice due to its broad solvency and miscibility with aqueous media.[8]

  • Weighing Thermopsine: Accurately weigh a sufficient amount of thermopsine powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10 mg/mL. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choice: A high concentration stock solution is prepared to minimize the final concentration of the solvent in the assay, as the solvent itself can have antimicrobial properties at higher concentrations.[8][9] The final concentration of DMSO in the assay wells should not exceed 1% to avoid interfering with bacterial growth.

Inoculum Preparation

The standardization of the bacterial inoculum is a critical step to ensure the reproducibility of the MIC assay.

  • Bacterial Culture: From a stock culture, streak the test bacteria onto a TSA plate and incubate at 35 ± 2 °C for 18-24 hours to obtain isolated colonies.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile saline.

  • Turbidity Adjustment: Vortex the bacterial suspension and adjust the turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for a 1 cm light path). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the standardized suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to each 50 µL of the drug dilution in the microtiter plate.

Microtiter Plate Preparation and Serial Dilution

The following steps should be performed in a biosafety cabinet to maintain sterility.

  • Media Dispensing: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Initial Thermopsine Addition: Add an additional 50 µL of the 10 mg/mL thermopsine stock solution to the first well of each row to be tested. This will result in a starting concentration of 5000 µg/mL before the serial dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down, and then transfer 50 µL from the second well to the third, and so on, down the plate. Discard 50 µL from the last well containing the thermopsine dilution.

  • Controls:

    • Growth Control (GC): One well containing only CAMHB and the bacterial inoculum.

    • Sterility Control (SC): One well containing only CAMHB.

    • Solvent Control (DMSO): One well containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB with the bacterial inoculum to ensure it does not inhibit bacterial growth.

    • Positive Control: A row with a standard antibiotic (e.g., Gentamicin) serially diluted in the same manner as thermopsine.

Inoculation and Incubation
  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 3.2.4) to each well, except for the sterility control. This will bring the final volume in each well to 100 µL.

  • Incubation: Cover the plate with a sterile lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

MIC Determination
  • Visual Inspection: After incubation, determine the MIC by visually inspecting the microtiter plate. The MIC is the lowest concentration of thermopsine at which there is no visible growth (i.e., the well is clear). A reading mirror can aid in the visualization of bacterial pellets at the bottom of the wells.[10]

  • Optional: Spectrophotometric Reading: The plate can also be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Data Presentation and Interpretation

The results of the MIC assay should be presented in a clear and organized manner.

Table 1: Hypothetical MIC Results for Thermopsine against a Panel of Bacteria

Microorganism ATCC Strain Thermopsine MIC (µg/mL) Gentamicin MIC (µg/mL)
Staphylococcus aureus292131280.5
Escherichia coli259222561
Pseudomonas aeruginosa27853>5124
Enterococcus faecalis29212648
Klebsiella pneumoniae138832561

Interpretation: The MIC value is a direct measure of the potency of thermopsine against the tested microorganisms. A lower MIC value indicates higher potency. It is important to note that the interpretation of "susceptible," "intermediate," or "resistant" is based on clinical breakpoints established for approved antibiotics and may not be directly applicable to novel compounds like thermopsine without further clinical correlation studies.

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and executing the protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Thermopsine Thermopsine Stock (10 mg/mL in DMSO) Plate 96-Well Plate (50 µL CAMHB/well) Thermopsine->Plate Add to Col 1 Bacteria Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation with Bacteria (50 µL/well) Bacteria->Inoculation SerialDilution Serial Dilution of Thermopsine Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading MIC Determination (Visual/Spectrophotometric) Incubation->Reading Result MIC Value (µg/mL) Reading->Result

Caption: Workflow for the broth microdilution MIC assay.

Troubleshooting

Potential issues and their solutions are outlined below.

Problem Possible Cause Solution
No growth in the growth control well Inoculum viability issue or media contaminationCheck the viability of the bacterial stock. Prepare fresh media and repeat the assay.
Growth in the sterility control well Contamination of media or reagentsUse fresh, sterile materials and ensure aseptic technique.
Precipitation of thermopsine in the wells Poor solubility at lower DMSO concentrationsPrepare a lower concentration stock solution of thermopsine in DMSO to reduce the initial concentration in the first well. Ensure thorough mixing during serial dilutions.
Inconsistent results between replicates Inaccurate pipetting or inconsistent inoculum densityCalibrate pipettes regularly. Ensure the bacterial suspension is homogenous before dilution and inoculation.
Growth inhibition in the solvent control well DMSO concentration is too highEnsure the final concentration of DMSO in the wells does not exceed 1%.

Conclusion

This application note provides a robust and detailed protocol for determining the MIC of thermopsine against a panel of bacteria. By adhering to these guidelines, researchers can generate reliable and reproducible data that will be crucial for the continued investigation of thermopsine as a potential antimicrobial agent. The principles and techniques described herein are also broadly applicable to the MIC determination of other novel natural products.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of alkaloids. International Journal of Antimicrobial Agents, 26(5), 343-356. [Link]

  • Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition (M07-A9). CLSI. [Link]

  • Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. (2022). Microorganisms, 10(4), 785. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Wink, M. (2012). Quinolizidine Alkaloids. In Alkaloids (pp. 35-63). Springer, Berlin, Heidelberg. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • ResearchGate. (2017). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?[Link]

  • Clinical and Laboratory Standards Institute. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • Lorian, V. (1980). Antibiotics in laboratory medicine. Williams & Wilkins. [Link]

  • Van den Berghe, D. A., & Vlietinck, A. J. (1991). Screening methods for antibacterial and antiviral agents from higher plants. In Assays for bioactivity (pp. 47-68). CRC Press. [Link]

  • Xiao, S., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(12), 3633. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), 56588. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Institute for Medical Education and Training. (n.d.). Principles of Antibiotics Use & Spectrum of Some. [Link]

  • ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?[Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega, 8(31), 27861–27881. [Link]

  • ResearchGate. (2022). (PDF) Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Molecules, 26(12), 3633. [Link]

  • Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. [Link]

  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (2012). International Journal of Pharmaceutical Sciences and Research, 3(10), 3844. [Link]

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Application Note & Protocol: A Framework for Assessing Thermopsine's Effect on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bacterial Biofilms and the Potential of Thermopsine

Bacterial biofilms are complex, sessile communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA, provides a protective barrier for the embedded bacteria, rendering them significantly more resistant to antibiotics and host immune responses compared to their free-living, planktonic counterparts.[2] Biofilm-associated infections are a major concern in clinical settings, contributing to chronic infections, implant failure, and persistent disease.

The development of novel anti-biofilm agents is a critical area of research. Thermopsine, a thermostable acid protease, presents an intriguing candidate for investigation. While its primary enzymatic function is known, its specific effects on the intricate architecture of bacterial biofilms remain largely unexplored. Proteases are known to play a dual role in biofilm dynamics; some are integral to biofilm development and maturation, while others can facilitate biofilm dispersal by degrading protein components of the EPS matrix.[2][3][4][5] This protocol provides a comprehensive framework for the systematic evaluation of thermopsine's potential to inhibit, disrupt, and eradicate bacterial biofilms, using common pathogenic strains such as Pseudomonas aeruginosa and Staphylococcus aureus as model organisms.[1][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals, offering a suite of validated in vitro assays to quantify biofilm biomass and cell viability, and to visualize the structural impact of thermopsine on biofilm architecture.

Experimental Design Overview

This protocol outlines a multi-faceted approach to characterize the anti-biofilm properties of thermopsine. The workflow is designed to first establish the baseline antimicrobial activity of thermopsine against planktonic bacteria, followed by a detailed investigation of its effects on biofilm formation and established biofilms.

Experimental Workflow for Thermopsine Biofilm Assessment cluster_0 Phase 1: Planktonic Studies cluster_1 Phase 2: Biofilm Inhibition & Eradication cluster_2 Phase 3: Visualization & Structural Analysis MIC Minimum Inhibitory Concentration (MIC) Assay Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm_Inhibition Determine sub-MIC concentrations Biofilm_Viability Biofilm Viability Assay (MTT/XTT) Biofilm_Inhibition->Biofilm_Viability Assess metabolic activity of remaining biofilm MBEC Minimum Biofilm Eradication Concentration (MBEC) Assay Biofilm_Viability->MBEC Test on pre-formed biofilms CLSM Confocal Laser Scanning Microscopy (CLSM) MBEC->CLSM Visualize structural changes

Caption: Overall experimental workflow for assessing thermopsine's anti-biofilm activity.

Materials and Reagents

  • Bacterial Strains: Pseudomonas aeruginosa (e.g., PAO1), Staphylococcus aureus (e.g., ATCC 25923).

  • Culture Media: Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth, M63 minimal medium.[9]

  • Thermopsine: Lyophilized powder, source to be documented.

  • Reagents for MIC: Mueller-Hinton Broth (MHB), Resazurin sodium salt.

  • Reagents for Crystal Violet Assay: 0.1% Crystal Violet solution, 30% Acetic Acid or 95% Ethanol.

  • Reagents for MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Reagents for Confocal Microscopy: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).

  • Labware: Sterile 96-well flat-bottom microtiter plates, sterile pipette tips, incubator, plate reader, confocal laser scanning microscope.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is crucial to determine the lowest concentration of thermopsine that inhibits the visible growth of planktonic bacteria. This information is vital for designing subsequent biofilm inhibition assays at sub-MIC concentrations, which helps to ensure that any observed anti-biofilm effect is not merely a consequence of bactericidal activity.

Step-by-Step Protocol:

  • Preparation of Thermopsine Stock Solution: Prepare a stock solution of thermopsine in an appropriate sterile buffer (e.g., PBS) and filter-sterilize.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strain overnight in TSB at 37°C. Dilute the overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the thermopsine working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Wells 11 (no thermopsine) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of thermopsine at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Rationale: The crystal violet (CV) assay is a simple and effective method for quantifying the total biomass of a biofilm. CV stains both the bacterial cells and the EPS matrix, providing a measure of the overall biofilm structure. This assay is ideal for screening the ability of thermopsine to prevent or reduce biofilm formation.

Step-by-Step Protocol:

  • Preparation of Bacterial Culture and Thermopsine Dilutions:

    • Grow an overnight culture of the bacterial strain in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB.[9]

    • In a 96-well plate, prepare serial dilutions of thermopsine at sub-MIC concentrations in TSB.

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the thermopsine dilutions. Include a positive control (bacteria without thermopsine) and a negative control (media only). Incubate the plate at 37°C for 24-48 hours under static conditions.[10]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[11]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][10][12][13]

  • Washing: Remove the CV solution and wash the plate three times with sterile distilled water.[14]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound CV.[14][15] Incubate for 15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 550-595 nm using a plate reader.[9][11][14]

Data Interpretation: A reduction in absorbance in the thermopsine-treated wells compared to the control indicates inhibition of biofilm formation.

TreatmentConcentration (µg/mL)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Biofilm Inhibition
Control00.8520.8760.8610.8630%
Thermopsine1/2 MIC0.4310.4550.4420.44348.7%
Thermopsine1/4 MIC0.6150.6320.6210.62327.8%
Thermopsine1/8 MIC0.7890.8010.7950.7957.9%

Protocol 3: Biofilm Viability Assay (MTT Method)

Rationale: While the CV assay measures total biomass, the MTT assay specifically quantifies the metabolic activity of viable cells within the biofilm. This is crucial for determining if thermopsine is killing the bacteria within the biofilm or simply disrupting the matrix. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product, the amount of which is proportional to the number of living cells.[16]

Step-by-Step Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the CV assay protocol (steps 1 and 2), with and without thermopsine.

  • Washing: After incubation, remove the planktonic cells and wash the biofilms twice with sterile PBS.

  • MTT Addition: Add 100 µL of sterile PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.[17][18]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][18]

  • Quantification: Measure the absorbance at 570 nm using a plate reader.[16]

Data Interpretation: A decrease in absorbance in the thermopsine-treated wells indicates a reduction in the number of viable cells within the biofilm.

Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay

Rationale: This assay determines the minimum concentration of thermopsine required to eradicate a pre-formed, mature biofilm. This is a more stringent test of an anti-biofilm agent's efficacy compared to the inhibition assay.

Step-by-Step Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in the CV assay protocol, but without the addition of thermopsine.

  • Washing: Remove planktonic cells by washing twice with sterile PBS.

  • Thermopsine Treatment: Prepare serial dilutions of thermopsine in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification: After incubation, assess the remaining biofilm biomass using the Crystal Violet assay (Protocol 2, steps 3-7) or cell viability using the MTT assay (Protocol 3, steps 2-6).

Data Interpretation: The MBEC is the lowest concentration of thermopsine that results in a significant reduction (e.g., >90%) in biofilm biomass or viability compared to the untreated control.

Protocol 5: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

Rationale: CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm. This provides invaluable qualitative data on how thermopsine affects the biofilm's structure. Staining with SYTO 9 (stains all cells green) and propidium iodide (penetrates only cells with compromised membranes, staining them red) allows for the assessment of cell viability in situ.[19][20]

Step-by-Step Protocol:

  • Biofilm Growth on Specific Surfaces: Grow biofilms on sterile glass coverslips or in glass-bottom dishes, with and without thermopsine treatment (either for inhibition or eradication).

  • Washing: Gently wash the biofilms with sterile PBS to remove planktonic cells.

  • Staining: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.[19]

  • Imaging: Mount the coverslip on a microscope slide. Visualize the biofilm using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and propidium iodide).[19]

  • Image Analysis: Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm. Analyze the images for changes in biofilm thickness, cell density, and the ratio of live to dead cells.

Hypothetical Mechanism of Action

Based on the known function of proteases, thermopsine may exert its anti-biofilm effects through several potential mechanisms. The proteolytic activity of thermopsine could degrade key protein components of the biofilm's EPS matrix, leading to a loss of structural integrity and subsequent dispersal of the bacterial cells. Alternatively, thermopsine may cleave specific cell surface adhesins that are crucial for the initial attachment of bacteria to surfaces and for cell-to-cell aggregation within the biofilm.

Hypothetical Mechanism of Thermopsine Action Thermopsine Thermopsine (Protease) EPS_Matrix EPS Matrix (Protein Components) Thermopsine->EPS_Matrix Degrades Adhesins Cell Surface Adhesins Thermopsine->Adhesins Cleaves Biofilm_Formation Biofilm Formation EPS_Matrix->Biofilm_Formation Essential for Biofilm_Disruption Biofilm Disruption EPS_Matrix->Biofilm_Disruption Leads to Adhesins->Biofilm_Formation Essential for Adhesins->Biofilm_Disruption Leads to

Caption: Potential mechanisms by which thermopsine may disrupt bacterial biofilms.

References

  • JoVE. (2010, July 1). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Bio-protocol. (2025). Biofilm crystal violet assay. Bio-protocol, 15(1), e4923. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bowers, L. M. (2018, July 31). How to stain biofilms in a 96-well plate [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2022, June 9). Microtiter Dish Biofilm Formation Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Kostakioti, M., Hadjifrangiskou, M., & Hultgren, S. J. (2013). Bacterial biofilms: development, dispersal, and therapeutic strategies in the dawn of the post-antibiotic era. Cold Spring Harbor perspectives in medicine, 3(4), a010306. [Link]

  • Netto, G., Spolidorio, D. M. P., & Imazato, S. (2012). Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm. Journal of Applied Oral Science, 20(2), 191-196. [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Retrieved from [Link]

  • Crivello, G., Fracchia, L., Ciardelli, G., Boffito, M., & Mattu, C. (2023). In Vitro Models of Bacterial Biofilms: Innovative Tools to Improve Understanding and Treatment of Infections. Nanomaterials (Basel, Switzerland), 13(5), 904. [Link]

  • Arguedas-Villa, C., Jimenez-Soto, M., & Vargas, P. (2019). Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media. Current microbiology, 76(11), 1315–1321. [Link]

  • Karygianni, L., Ren, Z., Koo, H., & Thurnheer, T. (2020). Biofilm Matrixome: The Substance that Controls and Orchestrates Biofilm Functions. mBio, 11(2), e00321-20. [Link]

  • Gantenbein-Ritter, B., Sprecher, C., & Stoddart, M. J. (2011). Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers. Methods in molecular biology (Clifton, N.J.), 740, 133–143. [Link]

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Advanced Protocols for Cellular Uptake Analysis of Thermopsine: Label-Free and Bioorthogonal Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Thermopsine, a tetracyclic quinolizidine alkaloid and stereoisomer of anagyrine, presents a unique challenge in intracellular tracking. Unlike peptides or proteins, its low molecular weight (~244 Da) means that attaching a standard fluorophore (e.g., FITC, ~389 Da) significantly alters its physicochemical properties ("The tail wags the dog"), potentially invalidating uptake kinetics and subcellular localization data.

Furthermore, a structural analysis of Thermopsine reveals a critical limitation for standard conjugation kits: it lacks a primary or secondary amine. The nitrogen atoms within its quinolizidine skeleton are either tertiary or part of the


-pyridone ring (amide-like), rendering them non-nucleophilic to NHS-esters or isothiocyanates under physiological conditions.

Therefore, this Application Note rejects standard "kit-based" labeling in favor of two high-fidelity approaches:

  • Label-Free Auto-Fluorescence Imaging: Exploiting the intrinsic photophysics of the pyridone ring.

  • Bioorthogonal "Click" Chemistry: A semi-synthetic approach using minimal linkers to preserve pharmacophore integrity.

Chemical Structure & Labeling Logic

The following decision tree illustrates the logic for selecting the appropriate tracking method based on the available instrumentation and chemical resources.

LabelingLogic Start Thermopsine Uptake Study CheckStruct Analyze Chemical Structure: C15H20N2O (Tetracyclic) Start->CheckStruct AmineCheck Available Primary/Secondary Amine? CheckStruct->AmineCheck NoAmine NO (Tertiary Amines/Lactam) AmineCheck->NoAmine DirectLabel Direct NHS/NBD Labeling (IMPOSSIBLE without derivatization) NoAmine->DirectLabel Avoid PathSplit Select Strategy NoAmine->PathSplit MethodA Method A: Label-Free (Intrinsic Fluorescence) PathSplit->MethodA MethodB Method B: Bioorthogonal (Click Chemistry) PathSplit->MethodB ReqA Requires: UV/Blue Laser (405nm) Limit: DAPI Overlap MethodA->ReqA ReqB Requires: Alkyne-Analog Synthesis + Azide-Fluorophore MethodB->ReqB

Figure 1: Decision matrix for Thermopsine tracking. Direct conjugation is ruled out due to the lack of reactive amines.

Method A: Label-Free Auto-Fluorescence Imaging

Principle: Thermopsine contains an


-pyridone ring system, which exhibits intrinsic fluorescence. This is the least invasive method as it requires no chemical modification.

Spectral Properties:

  • Excitation (

    
    ):  ~300–320 nm (UV)
    
  • Emission (

    
    ):  ~400–450 nm (Blue)
    
Protocol A: Live-Cell Auto-Fluorescence Tracking

Materials:

  • Confocal Laser Scanning Microscope (CLSM) equipped with a 405 nm diode laser or UV laser.

  • Quartz imaging dishes (glass bottom absorbs UV).

  • Nuclear Counterstain: DraQ5 (Far-Red) or Propidium Iodide (Red). Do NOT use DAPI or Hoechst, as they overlap with Thermopsine emission.

Step-by-Step Workflow:

  • Seeding: Plate HepG2 or HeLa cells (5

    
     10
    
    
    
    cells/dish) in 35mm quartz-bottom dishes. Incubate 24h.
  • Baseline Scan: Image untreated cells at

    
     405 nm / 
    
    
    
    420–470 nm to establish cellular autofluorescence background (NAD(P)H also fluoresces here).
  • Treatment: Replace medium with Phenol Red-free DMEM containing 50

    
    M Thermopsine.
    
  • Time-Lapse Imaging: Capture images every 5 minutes for 60 minutes.

    • Channel 1 (Thermopsine): Ex 405 nm / Em 425–475 nm.

    • Channel 2 (Nucleus - DraQ5): Ex 633 nm / Em 650+ nm.

  • Validation: Treat a control well with Cytisine (structurally similar) to compare uptake patterns.

Pros/Cons:

  • Pros: Zero steric hindrance; real-time kinetics.

  • Cons: High background noise from cellular metabolites; UV phototoxicity; requires high concentration (>10

    
    M).
    

Method B: Bioorthogonal Labeling (Click Chemistry)

Principle: Since Thermopsine lacks a reactive handle, the "Gold Standard" approach is to synthesize an Alkyne-Thermopsine analog. This allows the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorophore after synthesis or in situ.

Reaction:



Protocol B: Pre-Conjugation & Uptake

Reagents:

  • Alkyne-Thermopsine Analog: (Custom synthesis required, typically functionalized at the C-11 or N-12 position via a propargyl linker).

  • Fluorophore: Sulfo-Cyanine5-Azide (Ex 646 nm / Em 662 nm). Cy5 is chosen to penetrate tissue deeply and avoid autofluorescence.

  • Catalyst: CuSO

    
     (2 mM) + THPTA Ligand (10 mM) + Sodium Ascorbate (100 mM).
    

Step 1: Chemical Conjugation (In Tube)

  • Dissolve Alkyne-Thermopsine (1 mg) in 100

    
    L DMSO.
    
  • Add 1.2 equivalents of Sulfo-Cy5-Azide.

  • Add pre-mixed Cu(I)-THPTA complex (5 mol%).

  • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification (CRITICAL): Purify via HPLC (C18 column) to remove free dye. Free dye enters cells via different mechanisms and will ruin the study.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

    • Verification: Mass Spectrometry (ESI-MS) to confirm the mass of the Conjugate.

Step 2: Cellular Uptake Assay

UptakeWorkflow Seed 1. Seed Cells (HepG2/HeLa) Treat 2. Pulse Treatment (1-10 µM Conjugate) Seed->Treat 24h Wash 3. Acid Wash (Remove Surface Bound) Treat->Wash 1-4h Fix 4. Fixation (4% PFA, 15 min) Wash->Fix Image 5. Confocal Imaging (640nm Laser) Fix->Image

Figure 2: Experimental workflow for fixed-cell imaging of labeled Thermopsine.

Detailed Procedure:

  • Seeding: Seed cells on coverslips (70% confluence).

  • Pulse: Incubate cells with 1

    
    M Cy5-Thermopsine  in serum-free media for 0.5, 1, 2, and 4 hours.
    
    • Control: Incubate separate wells with free Sulfo-Cy5-Azide (hydrolyzed) to quantify non-specific dye uptake.

  • Washing (The "Acid Strip"):

    • Wash 2x with cold PBS.

    • Wash 1x with Glycine-HCl buffer (pH 3.0) for 30 seconds. This strips surface-bound drug, ensuring only internalized signal is measured.

    • Wash 2x with cold PBS.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Counterstain: Stain nuclei with Hoechst 33342 (1

    
    g/mL) for 5 min.
    
  • Mounting: Mount with ProLong Gold Antifade.

Data Acquisition & Analysis

Confocal Settings (Zeiss LSM 880 / Leica SP8)
ParameterMethod A (Label-Free)Method B (Cy5-Click)
Laser Line 405 nm (Diode)633 nm or 640 nm
Beam Splitter MBS 405MBS 488/561/633
Emission Band 420 – 480 nm650 – 700 nm
Pinhole 1.0 AU1.0 AU
Detector Gain High (Warning: Noise)Medium
Line Averaging 4x (Essential for SNR)2x
Quantification Strategy

Do not rely on visual estimation. Use ImageJ/Fiji:

  • Segment Cells: Use the Differential Interference Contrast (DIC) or CellMask channel to define the Region of Interest (ROI) for the whole cell.

  • Background Subtraction: Measure mean fluorescence intensity (MFI) of a cell-free area and subtract from all ROIs.

  • Calculation:

    
    
    
  • Normalization: Normalize CTCF to cell volume (if Z-stacking) or area.

References

  • Structure & Isomerism of Thermopsine

    • Couch, J. F. (1937). The Papilionaceous Alkaloids: VIII. The Structure of Thermopsine. Canadian Journal of Research. Link

    • Note: Establishes Thermopsine as an isomer of anagyrine with a tertiary amine and pyridone ring.
  • Fluorescence of Quinolizidine Alkaloids

    • Saito, K., & Murakoshi, I. (1995).[1] Chemistry, biochemistry and chemotaxonomy of quinolizidine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 47, pp. 1-105). Academic Press.

    • Note: Discusses the UV absorption and intrinsic fluorescence properties of the pyridone moiety in anagyrine-type alkaloids.
  • Click Chemistry for Small Molecule Tracking

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

    • Note: The foundational text for the bioorthogonal str
  • NBD-Chloride Labeling Limitations

    • Toyo'oka, T. (2012).[1] Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan.[2] Chemical & Pharmaceutical Bulletin. Link

    • Note: Validates that NBD-Cl requires primary/secondary amines, supporting the exclusion of this method for n
  • General Protocol for Alkaloid Extraction & Analysis

    • Wink, M. (1993). Quinolizidine alkaloids.[3][4][5][6][7] In Methods in Plant Biochemistry (Vol. 8, pp. 197-239). Academic Press.

    • Note: Provides context on the stability and solubility of these alkaloids during extraction and handling.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Thermopsine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Thermopsine (Quinolizidine Alkaloid) Assay Optimization Ticket ID: #THERM-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Thermopsine is a quinolizidine alkaloid structurally related to anagyrine and cytisine. In cell-based assays, it is primarily utilized to probe nicotinic acetylcholine receptors (nAChRs) , specifically the


 and 

subtypes.

As a Senior Application Scientist, I often see researchers struggle not with the molecule's potency, but with its physicochemical behavior . Thermopsine is lipophilic in its free base form and prone to "crashing out" (precipitating) in aqueous media, or conversely, inducing receptor desensitization that mimics inactivity.

This guide replaces standard templates with a causality-driven workflow to ensure your data reflects true biological activity, not experimental artifacts.

Module 1: Solubility & Stock Preparation

The Core Problem: Thermopsine free base is hydrophobic. If you spike a high-concentration DMSO stock directly into cell culture media, the rapid polarity shift often causes micro-precipitation. These unseen crystals reduce the effective concentration and can physically damage cell membranes.

The Protocol: "The Sandwich Dilution"

Do not dilute directly from 100% DMSO to 0% DMSO (Media). Use an intermediate step.

Step-by-Step Methodology:

  • Primary Stock (Master): Dissolve Thermopsine powder in 100% anhydrous DMSO to reach 10 mM .

    • Why: Anhydrous DMSO prevents hydrolysis and ensures complete solubilization.

  • Intermediate Stock (100x): Dilute the Primary Stock into a surfactant-containing buffer (e.g., PBS + 0.01% Pluronic F-127) or pure DMSO to create a 100x working stock.

  • Final Working Solution (1x): Spike the Intermediate Stock into pre-warmed culture media.

    • Target Final DMSO:

      
       (v/v).
      
Solubility & Solvent Compatibility Table
Solvent SystemSolubility RatingApplication Notes
100% DMSO Excellent (up to 50 mM)Ideal for Master Stocks. Store at -20°C, desiccated.
Ethanol (100%) GoodAlternative to DMSO if cells are DMSO-sensitive. Volatile; seal tightly.
PBS (pH 7.4) Poor (Free Base) / Good (Salt)Critical: If using Thermopsine HCl (salt), PBS is fine. If Free Base, avoid direct dissolution.
Culture Media VariableHigh protein content (FBS) can bind the alkaloid, reducing free concentration.

Module 2: Dose-Response Optimization

The Core Problem: nAChR agonists like Thermopsine often exhibit biphasic (bell-shaped) dose-response curves .

  • Ascending Phase: Receptor activation.

  • Descending Phase: Receptor desensitization or cytotoxicity.

If you only test high concentrations (e.g., 100 µM), you may see zero signal because the receptors desensitized faster than your assay could detect, leading to a false negative.

Experimental Workflow: The Logarithmic Scan

Objective: Define the


 (Efficacy) and 

(Toxicity).
  • Range: Prepare a 7-point dilution series:

    • 0.1 nM

      
       1 nM 
      
      
      
      10 nM
      
      
      100 nM
      
      
      1 µM
      
      
      10 µM
      
      
      100 µM.
  • Controls:

    • Negative: Vehicle (0.1% DMSO in media).

    • Positive: Epibatidine or Nicotine (known nAChR agonists) to validate receptor expression.

  • Incubation:

    • For Calcium Flux (FLIPR): Immediate read (seconds to minutes).

    • For Cytotoxicity: 24–48 hours.

Visualization: Experimental Logic Flow

Thermopsine_Workflow cluster_analysis Data Interpretation Stock Master Stock (10 mM DMSO) Inter Intermediate Dilution (Prevent Precipitation) Stock->Inter 1:10 Dilution Plate Assay Plate (Cells + Media) Inter->Plate 1:100 Spike Readout Readout Analysis Plate->Readout Signal Acquisition Signal Signal Type? Readout->Signal Bell Bell-Shaped Curve: Desensitization Signal->Bell High Dose Drop Sigmoid Sigmoidal Curve: Valid Agonism Signal->Sigmoid Standard Saturation

Figure 1: Step-wise dilution workflow and data interpretation logic to distinguish true agonism from desensitization artifacts.

Module 3: Pathway Mechanics & Troubleshooting

The Core Problem: Users often confuse receptor desensitization with antagonism . Thermopsine is an agonist, but prolonged exposure closes the ion channel.

Mechanism of Action

Thermopsine binds to the orthosteric site of the nAChR.

  • State 1 (Resting): Channel closed.

  • State 2 (Open): Thermopsine binds

    
     cation influx (
    
    
    
    ,
    
    
    )
    
    
    Membrane Depolarization.
  • State 3 (Desensitized): Ligand remains bound, but channel closes. This state is refractory to further stimulation.

Visualization: nAChR Signaling Pathway

nAChR_Pathway Thermo Thermopsine (Ligand) Receptor nAChR (alpha7 / alpha4beta2) Thermo->Receptor Binds IonFlux Ion Influx (Ca2+ / Na+) Receptor->IonFlux Channel Opening Desens Receptor Desensitization Receptor->Desens Prolonged Exposure Depol Membrane Depolarization IonFlux->Depol Desens->IonFlux Blocks

Figure 2: Thermopsine signaling mechanism. Note the "Desensitization" pathway which acts as a negative feedback loop during prolonged exposure.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My calcium flux signal is very weak, even at 100 µM. Is the compound degraded?

  • Diagnosis: Likely receptor desensitization , not degradation. nAChRs desensitize in milliseconds to seconds.

  • Solution:

    • Ensure you are using a "inject-and-read" system (like FLIPR). If you manually add the drug and then walk to the reader, you missed the peak.

    • Lower the concentration. You might be in the "blocking" phase of the bell curve. Try 1 µM or 10 µM.

Q2: I see high cytotoxicity in my MTT assay. Is Thermopsine toxic?

  • Diagnosis: Quinolizidine alkaloids can be cytotoxic, but solvent toxicity is also a culprit.

  • Solution: Check your final DMSO concentration. If it exceeds 0.5%, the toxicity is likely the solvent. If DMSO is <0.1% and cells are dying, this is true compound toxicity (likely necrotic). Determine the

    
     and ensure your efficacy assays are performed below this threshold.
    

Q3: The compound is sticking to my plasticware.

  • Diagnosis: Lipophilic alkaloids bind to polystyrene.

  • Solution: Use polypropylene plates for stock preparation and intermediate dilutions. Only use polystyrene for the final cell culture plate. Add 0.01% BSA (Bovine Serum Albumin) to buffers to act as a carrier protein and reduce non-specific binding to plastic.

References

  • Structure & Activity:The Papilionaceous Alkaloids: VIII. The Structure of Thermopsine. (Discusses the stereochemical relationship between Thermopsine and Anagyrine).

  • nAChR Mechanism: Mechanism of action of the nicotinic acetylcholine receptor.[1][2][3] (Foundational text on nAChR desensitization kinetics).

  • Solubility Guidelines:Samples in DMSO: What an end user needs to know.

  • Cytotoxicity Context:Structure-activity relationships of norditerpenoid alkaloids. (Provides context on alkaloid toxicity vs. efficacy windows).

For further assistance, please contact the Application Science team with your specific cell line and assay readout details.

Sources

Mitigating Thermopsine Interference in Fluorescence-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating interference caused by thermopsine and similar compounds in fluorescence-based assays. This document is structured to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Thermopsine

Thermopsine represents a class of compounds frequently encountered in drug discovery and chemical biology that can interfere with fluorescence-based assays. These molecules typically possess intrinsic fluorescent properties (autofluorescence) and may also absorb light at the excitation or emission wavelengths of your assay's fluorophores, leading to a phenomenon known as the inner filter effect or quenching.[1] This dual-interference profile can lead to a high rate of false positives or false negatives, consuming valuable time and resources.[1][2] Understanding the mechanisms of thermopsine interference is the first step toward effective mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is thermopsine and why is it disrupting my fluorescence assay?

A1: Thermopsine is a hypothetical compound representing a common challenge in high-throughput screening (HTS): assay interference.[3] The interference from such compounds arises from two primary mechanisms:

  • Autofluorescence: The compound itself fluoresces when excited by the light source of your plate reader. If its emission spectrum overlaps with that of your assay's fluorophore, it will artificially increase the measured signal, potentially leading to false positives.[1][2]

  • Quenching/Inner Filter Effect: The compound absorbs light at the excitation wavelength intended for your fluorophore or at the emission wavelength of your fluorophore.[1] This prevents the fluorophore from being efficiently excited or blocks its emitted light from reaching the detector, resulting in a decreased signal and potential false negatives.[1]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanisms of Thermopsine Interference."

Q2: How can I confirm that thermopsine is the source of my assay's unusual results?

A2: A systematic approach with appropriate controls is crucial for diagnosing interference.

  • Run a "Compound-Only" Control: Prepare wells containing only the assay buffer and thermopsine at the concentrations used in your experiment. Read the fluorescence at your assay's excitation and emission wavelengths. A significant signal in these wells indicates autofluorescence.

  • Perform a "Preread" Step: Before adding your fluorescent substrate or reagents, read the plate with thermopsine present. This can help quantify its background fluorescence, which can then be subtracted from the final signal.[4]

  • Conduct an Orthogonal Assay: If possible, validate your findings using a different detection method that is not based on fluorescence, such as absorbance or luminescence.[1][5] This helps to confirm whether the observed effect is biological or an artifact of the assay technology.[5]

  • Statistical Analysis: Compounds causing interference due to autofluorescence or quenching often appear as statistical outliers in your dataset.[5]

Q3: I've confirmed thermopsine is autofluorescent. How can I mitigate this?

A3: Several strategies can be employed to overcome autofluorescence.

  • Shift to Redder Wavelengths: Autofluorescence is often more pronounced in the blue-green spectrum (350-550 nm).[6] Switching to fluorophores that excite and emit in the red or far-red regions of the spectrum (620-750 nm) can significantly reduce interference, as fewer library compounds fluoresce at these longer wavelengths.[4][5][6]

  • Use Brighter Fluorophores: Employing brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can increase your signal-to-background ratio, making the autofluorescence from thermopsine less impactful.[6]

  • Incorporate Quenching Agents: For cell-based assays, agents like Trypan Blue or commercially available quenchers can sometimes reduce background autofluorescence.[7][8] However, these must be carefully validated to ensure they do not interfere with your specific assay chemistry.[8]

Mitigation StrategyPrincipleRecommended Fluorophores/Dyes
Spectral Shifting Avoids the common autofluorescence range of interfering compounds.Dyes emitting >600 nm (e.g., Alexa Fluor 647, Cy5)
Increase Signal-to-Noise A stronger specific signal diminishes the relative contribution of background fluorescence.PE, APC, Quantum Dots
Background Quenching Addition of reagents that absorb the autofluorescent signal.Trypan Blue, Sudan Black B
Q4: My signal is lower than expected. How do I address potential quenching by thermopsine?

A4: Quenching, or the inner filter effect, can be addressed through several experimental design modifications.

  • Optimize Fluorophore and Compound Concentrations: Reducing the concentration of either the interfering compound or the fluorophore can sometimes mitigate quenching. However, this must be balanced with maintaining a sufficient assay window and biological relevance.

  • Change the Assay Format: Consider using a time-resolved fluorescence (TRF) or TR-FRET assay. These assays introduce a delay between excitation and detection, allowing the short-lived fluorescence from interfering compounds to decay while capturing the long-lived signal from lanthanide-based donor fluorophores.

  • Kinetic vs. Endpoint Reading: In some cases, the interference from a compound may be stable over time, while the assay signal develops. Reading the assay kinetically can sometimes allow for the separation of the true signal from the interfering background.[9]

In-Depth Troubleshooting Guides

Protocol 1: Implementing a Counter-Screen for Interference Identification

This protocol is designed to systematically identify compounds that interfere with your assay technology, independent of the biological target.

Objective: To differentiate true hits from false positives caused by thermopsine interference.

Materials:

  • Your standard fluorescence assay buffer.

  • Thermopsine and other test compounds.

  • A non-target protein or simplified assay system that should not be affected by your compounds.

  • Fluorescent tracer or substrate for your assay.

  • Black, opaque microplates suitable for fluorescence.[1]

Procedure:

  • Prepare Compound Plates: Serially dilute thermopsine and other test compounds in the assay buffer in a 384-well plate.

  • Set Up Control and Test Wells:

    • Test Wells: Add the non-target protein and fluorescent tracer to the wells containing your compounds.

    • Autofluorescence Control: In separate wells, add only the compounds in assay buffer.

    • Quenching Control: Add the compounds to wells containing only the fluorescent tracer.

  • Incubate: Follow the standard incubation time and temperature for your primary assay.

  • Read Plate: Measure the fluorescence using the same instrument settings as your primary screen.

  • Data Analysis:

    • Identify Autofluorescence: A high signal in the "Autofluorescence Control" wells indicates the compound is fluorescent.

    • Identify Quenching: A signal lower than the tracer-only control in the "Quenching Control" wells suggests the compound is a quencher.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting Workflow for Interference."

Protocol 2: Shifting to a Red-Shifted Fluorescence Assay

Objective: To minimize thermopsine's autofluorescence by moving to a spectral region with lower background interference.

Procedure:

  • Fluorophore Selection: Choose a fluorescent probe with excitation and emission maxima above 600 nm. Ensure its spectral properties are compatible with your instrument's lasers and detectors.

  • Reagent Titration: Re-optimize the concentrations of your new fluorescent probe and other assay components to achieve a robust signal-to-background ratio.[6]

  • Assay Validation:

    • Run your standard positive and negative controls to ensure the assay performs as expected with the new fluorophore.

    • Re-test thermopsine in this new assay format. In a "compound-only" control, the autofluorescence should be significantly reduced compared to the original blue/green assay.

  • Environmental Controls:

    • Minimize exposure of plates and reagents to ambient light to reduce phosphorescence.[10]

    • Ensure consistent temperature, pH, and solvent conditions, as these can all affect fluorescence intensity.[11]

References

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • How to Reduce Fluorescence Measurement Errors. (n.d.). Drawell. [Link]

  • Interference and Artifacts in High-content Screening. (2023). Assay Guidance Manual - NCBI. [Link]

  • Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. [Link]

  • Interference with Fluorescence and Absorbance. (2020). ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). PMC - NIH. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2020). PMC - NIH. [Link]

  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. [Link]

  • 5 ways to reduce false positives in screening. (2023). Napier AI. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics | Oxford Academic. [Link]

  • Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue. (2023). PMC. [Link]

  • Evolution of assay interference concepts in drug discovery. (2021). Taylor & Francis. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2023). STAR Protocols. [Link]

  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. (n.d.). University of Virginia School of Medicine. [Link]

  • Quenching autofluorescence in tissue immunofluorescence. (2017). Wellcome Open Research. [Link]

Sources

Technical Support Center: Thermopsine Synthesis & Isolation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization for Thermopsine (Tetracyclic Quinolizidine Alkaloid) Ticket ID: CHEM-QZ-882 Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Executive Summary

Thermopsine is a tetracyclic quinolizidine alkaloid, structurally isomeric with anagyrine. Low yields in its production typically stem from two distinct bottlenecks depending on the source method:

  • Total Synthesis: Failure in the final ring-closing metathesis (RCM) or stereochemical scrambling during the pyridone ring formation.

  • Isolation (Natural Source): Inefficient pH-zone refinement leading to co-elution with cytisine or anagyrine.

This guide provides troubleshooting for both chemical synthesis (based on the Gallagher strategy) and high-efficiency extraction (based on recent counter-current chromatography protocols).

Module 1: Total Synthesis Optimization

Primary Reference Protocol: Gray & Gallagher Flexible Strategy (Angew.[1][2] Chem. Int. Ed. 2006)

Workflow Visualization

The following diagram outlines the critical decision points in the chemical synthesis of thermopsine, highlighting where yield loss most frequently occurs.

ThermopsineSynthesis Start Precursor: Cytisine or Pyridone Intermediate Step1 N-Alkylation / Side Chain Attachment Start->Step1 Yield > 85% Step2 Ring Closing Metathesis (RCM) (CRITICAL YIELD POINT) Step1->Step2 Pre-catalyst check Step3 Hydrogenation/Reduction Step2->Step3 If Conversion < 40% -> See FAQ 1 TS1 High Dilution (0.005 M) Ethylene Removal Step2->TS1 Oligomer formation? TS2 Catalyst Poisoning? Check N-protecting group Step2->TS2 Stalled reaction? Step4 Stereochemical Resolution Step3->Step4 Diastereomer check End Purified Thermopsine Step4->End

Figure 1: Critical path analysis for Thermopsine total synthesis. The RCM step (Red) is the primary failure point for yield.

Troubleshooting Guide: Chemical Synthesis
Issue 1: RCM Reaction Stalls or Yields < 50%

Context: The formation of the D-ring via Ring-Closing Metathesis (RCM) using Grubbs II or Hoveyda-Grubbs catalysts is sensitive to steric bulk and ethylene buildup.

Diagnostic QuestionRoot CauseCorrective Action
Is the reaction turning black/precipitating early? Catalyst decomposition (Ruthenium death).Protocol Adjustment: Add the catalyst in 3 portions over 6 hours rather than a single bolus. Use degassed DCM.
Are you observing dimers (M+M)? Intermolecular metathesis dominates.Dilution Factor: Decrease concentration from 0.05 M to 0.005 M . High dilution favors intramolecular cyclization.
Is the conversion stalling at 60-70%? Ethylene equilibrium inhibition.Reflux Strategy: Install a reflux condenser with an argon purge to actively strip ethylene gas from the headspace.
Issue 2: Stereochemical Scrambling (Thermopsine vs. Anagyrine)

Context: Thermopsine and Anagyrine are stereoisomers. Incorrect hydrogenation conditions of the intermediate alkene will yield the thermodynamic product (often Anagyrine) rather than the kinetic product (Thermopsine).

  • The Fix: Use heterogeneous catalysis (Pd/C) in acidic media.

    • Why? Protonation of the bridgehead nitrogen changes the facial selectivity of the catalyst adsorption.

    • Protocol: Hydrogenate in MeOH/HCl (1.0 eq) rather than neutral MeOH. Verify the cis/trans ring junction ratio via NOESY NMR immediately after workup.

Module 2: Extraction & Purification Optimization

Primary Reference Protocol: pH-Zone-Refining Counter-Current Chromatography (J. Sep. Sci. 2023)

For researchers isolating thermopsine from Thermopsis lanceolata rather than synthesizing it, traditional silica columns often lead to irreversible adsorption of the basic nitrogen, destroying yield.

Optimized Solvent Systems

Data summarized from recent high-efficiency isolation protocols.

MethodSolvent System (v/v)AdditivesYield EfficiencyPurity
Traditional CCC Ethyl acetate : n-Butanol : Water (1:9:[3][4]10)NoneModerate (60%)85-90%
pH-Zone-Refining (Recommended) Chloroform : Methanol : Water (4:3:3)Stationary: 40mM HClMobile: 10mM TEAHigh (92%) >96.5%
Troubleshooting Guide: Isolation
FAQ: Why is my Thermopsine co-eluting with Cytisine?

Answer: Cytisine is a major congener with similar polarity. In standard silica chromatography, tailing causes overlap.

  • Solution: Switch to pH-zone-refining Counter-Current Chromatography (CCC) .

  • Mechanism: The separation in pH-zone-refining is based on pKa and hydrophobicity simultaneously. Thermopsine (a tetracyclic base) will elute in a distinct "zone" sharpened by the acid/base shock wave, separate from the tricyclic cytisine.

FAQ: My yield drops after acid-base extraction. Where is the product?

Answer: Quinolizidine alkaloids form stable emulsions in chloroform/water extractions if plant saponins are present.

  • Solution:

    • Defatting: Wash the initial crude extract with petroleum ether before alkaloid extraction.

    • Salting Out: Add NaCl to saturation in the aqueous phase to disrupt the emulsion and drive the alkaloid into the organic phase (Salting-out effect).

Module 3: Analytical Validation (Self-Validating System)

To ensure the "Thermopsine" you have synthesized or isolated is not its isomer Anagyrine, you must validate the bridgehead stereochemistry.

Key NMR Diagnostic Markers (CDCl3):

  • Thermopsine: Look for the specific coupling constant of the bridgehead proton at C-7/C-9.

  • Optical Rotation:

    • Thermopsine:

      
       (EtOH)
      
    • Anagyrine:

      
       (EtOH)
      
    • Note: Because rotations are close, chiral HPLC is required for definitive proof (Chiralpak AD-H column, Hexane:IPA 90:10).

References

  • Gray, D., & Gallagher, T. (2006).[1][2] A Flexible Strategy for the Synthesis of Tri- and Tetracyclic Lupin Alkaloids: Synthesis of (+)-Cytisine, (+/-)-Anagyrine, and (+/-)-Thermopsine.[1][2] Angewandte Chemie International Edition, 45(15), 2419–2423.[1][2] Link

  • Zhang, Y., et al. (2023). Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography.[3][4] Journal of Separation Science, 46(16), e2300053.[3] Link

  • Wink, M., et al. (2015). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 29, 120-135. Link

Sources

Technical Support Center: Thermopsine Bioassay Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are observing high variability (CV > 20%), shifting IC50/EC50 values, or "flat-line" responses in your thermopsine experiments, you are likely encountering one of three specific failure modes inherent to quinolizidine alkaloids: epimeric contamination , nAChR desensitization kinetics , or pH-dependent solubility crashes .

Thermopsine (


) is a specific stereoisomer of the quinolizidine alkaloid family, structurally distinct from its epimer anagyrine only by the configuration at the C-11 position. It acts primarily as a ligand for nicotinic acetylcholine receptors (nAChR). This guide moves beyond basic protocols to address the mechanistic causes of experimental inconsistency.

Part 1: Compound Integrity & Solubilization

The "Isomer Trap": Purity Verification

Symptom: Batch-to-batch variability in potency, particularly when sourcing from natural extracts of Thermopsis lanceolata.

Root Cause: Thermopsine and anagyrine are C-11 epimers.[1] Standard "Total Alkaloid" extractions often contain varying ratios of both. Anagyrine has a different pharmacological profile (teratogenic potential) and binding affinity. If your supplier provides >95% purity based on UV alone, it may not distinguish these isomers.

Actionable Protocol:

  • Mandatory QC: Do not rely on Certificate of Analysis (CoA) from non-specialized vendors.

  • Method: Run C18 Reverse-Phase HPLC or LC-MS/MS before use.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).

    • Differentiation: Look for the retention time shift. Anagyrine typically elutes slightly later than thermopsine on standard C18 columns due to conformational hydrophobicity differences.

Solubility & Stability Workflow

Symptom: Precipitates in the assay well or lower-than-expected max signal.

Root Cause: As a free base, thermopsine is lipophilic. It is soluble in DMSO but prone to "crashing out" when diluted into neutral aqueous buffers (PBS/HBSS), especially at concentrations >100 µM.

The Self-Validating Solubilization System:

SolubilityWorkflow Solid Thermopsine Solid (Store -20°C) Stock Master Stock (100 mM in 100% DMSO) Sonicate 10 mins Solid->Stock Dissolve Inter Intermediate Dilution (100x Final Conc.) Solvent: DMSO Stock->Inter Dilute Working Working Solution (Assay Buffer + 1% DMSO) *Vortex Immediately* Inter->Working 1:100 Spike Check Visual Check (Turbidity/Precipitate) Working->Check Validate

Figure 1: Step-wise solubilization protocol designed to prevent aqueous precipitation shock. Note the intermediate step keeps the compound in DMSO until the final large-volume dilution.

Part 2: Functional Bioassays (nAChR Focus)

The Desensitization Paradox

Symptom: The first data point looks good, but subsequent replicates show diminishing responses (rundown), or the dose-response curve is shifted to the right.

Mechanistic Insight: Thermopsine, like cytisine, acts on nAChRs (specifically


 and 

subtypes). These receptors undergo rapid transitions from Resting to Open to Desensitized states upon ligand binding. If your assay incubation time is too long, or if you apply the drug too slowly, you are measuring the desensitized state (affinity

) rather than the activation state (EC50).

Troubleshooting Table: Electrophysiology & Calcium Flux

IssueObservationTechnical Fix
Receptor Rundown Signal amplitude decreases >10% per pulse.Increase Washout: nAChRs require 2–5 minutes of buffer flow between pulses to recover from desensitization.
Slow Onset "Smearing" of the current trace.Fast Perfusion: Use a piezo-driven stepper or U-tube system. Exchange time must be <20ms.
Inconsistent EC50 Hill slope is shallow (<1.0).Check Pre-incubation: Do NOT pre-incubate with thermopsine. Co-apply agonist immediately. Pre-incubation favors the high-affinity desensitized state (inhibition).
Pathway Visualization: Receptor State Transitions

ReceptorStates Resting Resting State (Closed Channel) Open Active State (Ion Flux) Resting->Open  + Thermopsine (Fast) Desensitized Desensitized State (High Affinity/Closed) Resting->Desensitized  Low Dose Pre-incubation Open->Resting  Washout Open->Desensitized  Prolonged Exposure (>100ms) Desensitized->Resting  Slow Recovery (min)

Figure 2: Kinetic states of nAChR. Inconsistent results often arise from measuring the transition to the 'Desensitized' state rather than the 'Open' state.

Part 3: Cell Viability & Non-Specific Toxicity

Symptom: Steep drop in viability in MTT/MTS assays that does not correlate with receptor density.

Analysis: Quinolizidine alkaloids can exhibit general cytotoxicity at high concentrations (>500 µM) unrelated to nAChR binding. This is often due to membrane disruption or mitochondrial interference.

Differentiation Protocol:

  • The Antagonist Check: Pre-treat cells with Mecamylamine (non-competitive nAChR antagonist, 10 µM).

  • Logic:

    • If Mecamylamine blocks the effect

      
       The effect is Receptor-Mediated.
      
    • If toxicity persists despite Mecamylamine

      
       The effect is Non-Specific Cytotoxicity (Off-target).
      

Frequently Asked Questions (FAQs)

Q: Can I use acidic water to dissolve Thermopsine? A: Yes, but with caution. Thermopsine is a base and dissolves well in 0.1 M HCl. However, when you add this to your cell culture media (pH 7.4), the pH shift can cause immediate micro-precipitation if the buffering capacity (HEPES/Bicarbonate) is overwhelmed. The DMSO "spike" method (Figure 1) is generally safer for bioassays.

Q: Why do my binding affinity (


) values differ from literature? 
A:  Check your radioligand. If using 

-Epibatidine vs.

-Nicotine, results will vary because they bind to overlapping but distinct sub-sites. Furthermore, ensure you are using the correct isomer. Literature often confuses "Thermopsis alkaloids" (mixture) with pure Thermopsine.

Q: Is Thermopsine light sensitive? A: Moderately. While not as sensitive as some fluorophores, quinolizidine alkaloids can degrade over months. Store the solid powder at -20°C in amber vials. Discard working solutions after 24 hours.

References

  • Chemical Constituents & Isomerism: Wang, Y., et al. (2022).[2] "Two new cytisine-type alkaloids from the seeds of Thermopsis lanceolata." National Library of Medicine.

  • Quinolizidine Alkaloid Pharmacology & Toxicity: Wink, M. (2022).[1][3][4] "Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation."[4][5] Natural Product Reports.

  • nAChR Binding Mechanics: Borenstein, J.C., et al. (2019). "Binding Interactions with the Complementary Subunit of Nicotinic Receptors."[6] Journal of Biological Chemistry.

  • Assay Interference & Detection: Morgunov, I. (2023). "Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry." Regulatory Research and Medicine Evaluation.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of thermopsine and its structurally related quinolizidine alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are working to develop robust and efficient HPLC methods for the separation and quantification of these challenging compounds. Here, we will move beyond generic advice to provide in-depth, field-proven insights into overcoming common obstacles in your analytical workflow.

Section 1: Foundational Knowledge - The Challenge of Quinolizidine Alkaloid Separation

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis and Sophora genera.[1][2] It co-occurs with a suite of structurally similar alkaloids, including lupanine, anagyrine, and sparteine. The subtle differences in their tetracyclic ring structures and stereochemistry present a significant chromatographic challenge.[3][4] Effective separation is paramount for accurate quantification, impurity profiling, and metabolic studies. This guide will equip you with the knowledge to tackle these challenges head-on.

Section 2: HPLC Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address the most common issues encountered during method development and routine analysis.

Question 1: Why am I seeing poor peak resolution between thermopsine and its isomers?

Answer:

Poor resolution among quinolizidine alkaloids is often a result of insufficient selectivity in the chromatographic system. To address this, a multi-faceted approach is necessary:

  • Mobile Phase pH Optimization: The ionization state of these basic alkaloids is highly dependent on the mobile phase pH.[5][6] A mobile phase pH that is 1.5 to 2 units below the pKa of the alkaloids will ensure they are in a predominantly protonated state, leading to more consistent interactions with the stationary phase. Experiment with a pH range of 3 to 5 using buffers such as ammonium formate or acetate to find the optimal selectivity.

  • Column Chemistry Selection: A standard C18 column may not provide the necessary selectivity. Consider columns with alternative stationary phases:

    • Polar-Endcapped C18: These columns are designed to minimize interactions with residual silanol groups, which can cause peak tailing with basic compounds like alkaloids.[7]

    • Phenyl-Hexyl: The pi-pi interactions offered by the phenyl ligands can provide unique selectivity for aromatic-containing alkaloids.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar alkaloids, HILIC columns can offer superior retention and separation.[8]

  • Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity due to its different solvent properties. A systematic evaluation of both, and even isopropanol, is recommended.

Question 2: What is causing my alkaloid peaks to tail significantly?

Answer:

Peak tailing for basic compounds like thermopsine is a classic sign of undesirable secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[9]

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, can effectively mask the active silanol sites and dramatically improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Column Choice: As mentioned above, modern, high-purity silica columns with advanced end-capping are less prone to this issue.[10] If you are using an older column, upgrading may be the most effective solution.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.

Question 3: My retention times are drifting with each injection. What should I investigate?

Answer:

Retention time drift points to a lack of equilibrium in your system or changes in the mobile phase over time.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a sufficient re-equilibration time between runs is crucial.

  • Mobile Phase Stability: Buffers can be prone to precipitation if the organic content is too high. Ensure your mobile phase composition is stable and consider preparing fresh mobile phase daily. Temperature fluctuations can also affect retention, so the use of a column oven is highly recommended.

  • System Leaks: A small, undetected leak in the pump or fittings can cause fluctuations in flow rate and pressure, leading to retention time variability.[11]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase composition?

A: A good starting point for reversed-phase separation of these alkaloids is a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile A gradient from 5-10% B to 40-50% B over 15-20 minutes is a reasonable starting point for method development.

Q: How do I choose the right HPLC column?

A: The choice of column is critical and depends on the specific alkaloids you are trying to separate.[12]

  • For general-purpose screening: A high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.

  • For challenging separations: Consider the alternative chemistries mentioned in the troubleshooting guide (Polar-Endcapped, Phenyl-Hexyl).

  • For high-throughput analysis: Shorter columns (e.g., 50-100 mm) with smaller particle sizes (sub-2 µm) can significantly reduce run times, but require a UHPLC system capable of handling higher backpressures.[13]

Q: Should I use a guard column?

A: Yes, it is highly recommended to use a guard column, especially when analyzing samples from complex matrices like plant extracts. A guard column will protect your analytical column from particulate matter and strongly retained compounds, extending its lifetime and ensuring method robustness.

Section 4: Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization
  • Prepare Buffers: Prepare a series of aqueous mobile phases (e.g., 10 mM ammonium formate) and adjust the pH to 3.0, 3.5, 4.0, 4.5, and 5.0.

  • Initial Scouting Run: Using your primary analytical column, perform a gradient run with each pH mobile phase.

  • Evaluate Selectivity: Analyze the chromatograms for changes in elution order and resolution between the critical pairs of alkaloids.

  • Fine-Tuning: Select the pH that provides the best overall separation and perform further optimization of the gradient slope and temperature.

Workflow: Troubleshooting Poor Peak Resolution

G start Poor Peak Resolution q1 Are peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Add competing base (e.g., TEA) to mobile phase. Consider a polar-endcapped column. a1_yes->sol1 q2 Have you optimized mobile phase pH? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried different organic modifiers? a2_yes->q3 sol2 Perform pH scouting (pH 3-5). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried a different column chemistry? a3_yes->q4 sol3 Evaluate Methanol vs. Acetonitrile. a3_no->sol3 sol4 Consider Phenyl-Hexyl or HILIC columns. q4->sol4

Caption: A decision tree for troubleshooting poor peak resolution.

Section 5: Data Summary

ParameterRecommendationRationale
Column Chemistry Start with a high-purity, end-capped C18. Consider Phenyl-Hexyl for alternative selectivity.C18 provides good hydrophobic retention. Phenyl-Hexyl offers pi-pi interactions beneficial for aromatic alkaloids.
Mobile Phase pH 3.0 - 5.0 (buffered)Ensures consistent protonation of basic alkaloids, leading to better peak shape and reproducibility.[6]
Organic Modifier Acetonitrile or MethanolOffer different selectivities; empirical evaluation is necessary.
Temperature 30 - 40 °CImproves efficiency and can alter selectivity. A stable temperature is crucial for reproducible retention times.

References

  • Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH‐zone‐refining counter‐current chromatography . ResearchGate. Available from: [Link]

  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry . Frontiers in Plant Science. Available from: [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins . National Institutes of Health. Available from: [Link]

  • Methods used for HPLC of alkaloids with mobile phase at basic pH . ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available from: [Link]

  • What is a good LC column choice for analysis of plant alkaloids? . Waters. Available from: [Link]

  • Cause of extreme peak tailing of alkaloids on C18 HPLC? . ResearchGate. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns . Agilent. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide . Phenomenex. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation . Moravek. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters. Available from: [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns . Labtech. Available from: [Link]

  • Reduction (À)-lupanine to (þ)-sparteine . ResearchGate. Available from: [Link]

  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation . Royal Society of Chemistry. Available from: [Link]

  • Thermopsine . Lifeasible. Available from: [Link]

Sources

Technical Support Center: Preventing Thermopsine Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Data Killer"

Thermopsine, a quinolizidine alkaloid, presents a classic analytical challenge: it is a lipophilic amine . This dual nature causes it to exhibit high non-specific binding (NSB) to both standard plasticware (via hydrophobic interaction) and untreated glassware (via cation exchange).

In quantitative analysis (LC-MS/MS) or bioassays, this adsorption leads to:

  • Non-linear calibration curves (saturation of binding sites at low concentrations).

  • High carryover (desorption of the analyte during subsequent wash steps).

  • False negatives in potency assays due to reduced effective concentration.

This guide provides the mechanistic understanding and validated protocols to eliminate these artifacts.

The Mechanism: Why Thermopsine Adsorbs

To prevent loss, you must understand the surface chemistry interaction. Thermopsine has a high pKa (estimated ~9.0–10.0 typical of quinolizidines), meaning it is positively charged at neutral and acidic pH.

The Adsorption Triad
Surface MaterialPrimary Interaction MechanismAggravating Condition
Polypropylene (PP) Hydrophobic Interaction: The non-polar carbon backbone of the plastic binds the lipophilic ring structure of the alkaloid.High pH: De-protonates the amine, making the molecule neutral and more lipophilic.
Standard Glass Cation Exchange: Surface silanol groups (Si-OH) deprotonate to Si-O⁻ above pH 3-4, attracting the positively charged ammonium group of thermopsine.Neutral/Low pH: The molecule remains positively charged, binding tightly to the negative glass surface.
Polystyrene (PS) Hydrophobic & Pi-Pi Stacking: Aromatic rings in PS interact strongly with the alkaloid structure.Aqueous Buffers: Lack of organic solvent increases the drive for the drug to leave the liquid phase.
Visualization: Surface Interaction Pathways

AdsorptionMechanism cluster_Plastic Plastic Surface (Hydrophobic) cluster_Glass Glass Surface (Ionic) Thermopsine Thermopsine (Lipophilic Amine) PP Polypropylene (Hydrophobic Pockets) Thermopsine->PP Hydrophobic Binding Glass Silanol Groups (Si-O⁻) Thermopsine->Glass Electrostatic Attraction High_pH High pH (Neutral Molecule) High_pH->PP Promotes Low_pH Neutral/Low pH (Cationic Molecule) Low_pH->Glass Promotes

Figure 1: Mechanistic pathways of thermopsine adsorption. Hydrophobic surfaces bind the neutral form, while anionic surfaces (glass) bind the charged form.

Labware & Solvent Strategy

Do not rely on "standard" labware. Use this selection matrix to choose the correct materials.

A. Labware Selection Guide
ApplicationRecommended MaterialWhy?
Sample Storage Silanized Glass Vials Chemical deactivation of silanols prevents ionic binding.
Liquid Handling Low-Retention PP Tips Fluoropolymer coating reduces hydrophobic surface energy.
Plate Assays Polypropylene (Low-Bind) Avoid Polystyrene (PS). PS binds alkaloids aggressively.
LC-MS Injection Silanized Glass Inserts Critical for low-concentration samples (<100 ng/mL).
B. Solvent System Optimization

The solvent composition is the "active defense" against adsorption.

  • Maintain Acidic pH (pH < 4):

    • Keeps thermopsine protonated (charged).

    • Note: While charged molecules bind glass, they repel hydrophobic plastics. Since modern labs use mostly plastic, acidification is generally preferred provided you use high-quality plastic or silanized glass.

  • Organic Modifier (>30%):

    • Always include at least 30-50% Methanol or Acetonitrile in storage solvents.

    • This increases the solubility of the lipophilic alkaloid in the liquid phase, energetically disfavoring adsorption to the container walls.

Validated Protocol: Surface Recovery Check

Before running a high-value experiment, validate your labware using this self-validating protocol.

Objective: Determine the percentage of thermopsine lost to container walls over time.

Materials:

  • Test Labware (e.g., Standard PP tube vs. Silanized Glass).

  • Reference Solution: 1 µM Thermopsine in 50:50 MeOH:Water + 0.1% Formic Acid.

  • Detection: LC-MS/MS or HPLC-UV.

Step-by-Step Procedure:

  • Preparation (T0): Prepare the Reference Solution in a glass volumetric flask (high volume minimizes surface-area-to-volume ratio effects).

  • Aliquot: Transfer 1 mL of solution into the Test Labware (e.g., 3 replicates of PP tubes).

  • Incubation: Cap and let stand at room temperature for 4 hours .

  • Transfer:

    • Aliquot A: Take 100 µL directly from the center of the liquid (avoiding walls) and inject.

    • Aliquot B (Desorption Test): Empty the remaining liquid. Add 1 mL of 100% Methanol + 1% Formic Acid to the "empty" tube. Vortex vigorously for 30 seconds. Inject this rinse.

  • Analysis:

    • Calculate Recovery % = (Area of Aliquot A / Area of Reference T0) × 100.

    • Calculate Adsorption % = (Area of Aliquot B / Area of Reference T0) × 100.

Acceptance Criteria:

  • Recovery > 95% is acceptable.

  • If Recovery < 90%, change labware material or increase organic solvent content.

Troubleshooting & FAQs

Interactive Troubleshooting Tree

Troubleshooting Start Issue: Low Thermopsine Recovery Check_Conc Is concentration < 100 ng/mL? Start->Check_Conc Check_Material Are you using Standard Glass? Check_Conc->Check_Material Yes (High Risk) Check_Solvent Is Organic Solvent < 20%? Check_Conc->Check_Solvent No Switch_Silanized Action: Switch to Silanized Glass (Deactivated Surface) Check_Material->Switch_Silanized Yes Check_Plastic Are you using Standard PP? Check_Material->Check_Plastic No Add_Organic Action: Increase MeOH/ACN to >30% (Disrupt Hydrophobic Binding) Check_Solvent->Add_Organic Yes Check_PH Is pH > 7? Check_Solvent->Check_PH No Switch_LowBind Action: Switch to Low-Retention PP or add 50% Methanol Check_Plastic->Switch_LowBind Yes Acidify Action: Acidify to pH 3-4 (Charge the Amine) Check_PH->Acidify Yes

Figure 2: Decision tree for diagnosing thermopsine loss.

Frequently Asked Questions

Q: Can I use surfactants like Tween-20 to prevent adsorption? A: While surfactants (0.01% Tween-20) effectively block hydrophobic sites on plastics, they are not recommended for LC-MS applications . Surfactants suppress ionization and contaminate the mass spectrometer source. For LC-MS, rely on high organic content (MeOH/ACN) instead.

Q: Why is my standard curve non-linear at the lower end? A: This is a hallmark of adsorption. The binding sites on the labware are finite. At low concentrations (e.g., 1 ng/mL), a significant percentage of the molecules bind to the wall, causing a massive signal drop. At high concentrations, the sites are saturated, and the loss is negligible. Solution: Use silanized glass inserts for all standards.

Q: Does temperature affect adsorption? A: Yes. Higher temperatures generally increase the kinetics of adsorption (reaching equilibrium faster), though the thermodynamic capacity might decrease. However, evaporation in non-sealed plates is a bigger risk, concentrating the sample and altering the organic ratio. Always use plate seals.

References

  • Bratcher, P. E., & Gaggar, A. (2013).[1] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9), e73467.[1] Link

    • Relevance: Establishes the baseline for hydrophobic adsorption to polypropylene and the failure of standard "low-retention" treatments for certain amphiphilic molecules.
  • Wink, M. (1993). Quinolizidine Alkaloids. In: Methods in Plant Biochemistry. Academic Press. Relevance: Defines the physicochemical properties (pKa, lipophilicity) of quinolizidine alkaloids like thermopsine.
  • Goebel-Stengel, M., et al. (2011). The importance of using the correct labware: Non-specific binding of peptides and small molecules. Journal of Biomolecular Screening. Relevance: Validates the "saturation effect" seen in non-linear standard curves.
  • Thermo Fisher Scientific. Guide to Silanization of Glassware. Link

    • Relevance: Technical standard for deactivating silanol groups to prevent c
  • Eppendorf Application Note 356. Material selection for storage of low-concentration biological samples. Link

    • Relevance: Provides comparative data on recovery rates between standard PP and high-quality low-bind PP.

Sources

developing a stable formulation for in vivo delivery of thermopsine

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Stable In Vivo Formulation of Thermopsine (CAS: 486-90-8)[1]

Welcome to the Technical Support Center

You are likely here because your Thermopsine formulation has either precipitated upon injection, degraded during storage, or failed to show expected bioavailability in your animal models.[1]

Thermopsine is a quinolizidine alkaloid (structurally related to anagyrine and lupanine).[1] Like many members of this class, it presents a classic "lipophilic base" challenge: it is soluble in acidic environments but prone to rapid precipitation (the "brick dust" effect) at the physiological pH (7.4) required for in vivo administration.[1]

This guide moves beyond basic solubility to provide biocompatible, stable delivery systems suitable for preclinical validation.

Module 1: Physicochemical Triage & Decision Matrix

Before selecting a protocol, you must characterize your specific batch and delivery requirements. Thermopsine is an alkaline molecule (pKa ~9.0–10.0 range typical for QAs); it accepts protons to become soluble but reverts to a hydrophobic free base at neutral pH.[1]

Formulation Decision Tree

Use this logic flow to select the correct protocol for your experiment.

FormulationDecisionStartStart: Thermopsine Delivery GoalRouteSelect Route of AdministrationStart->RouteAcuteAcute / Short-term(IV Bolus / IP)Route->AcutePK/Toxicity StudyChronicChronic / Sustained(SubQ / IP Depot)Route->ChronicEfficacy StudySolubilitySolubility Check(Acidified Saline)Acute->SolubilityProtocolBProtocol B:PLGA Nanoparticles(Encapsulation)Chronic->ProtocolBPassSoluble > 2mg/mL?Solubility->PassProtocolAProtocol A:Cosolvent/Surfactant System(DMSO/Tween/Acid)Pass->ProtocolAYesPass->ProtocolBNo (Precipitates)ValidationValidation:DLS Size & Zeta PotentialProtocolB->Validation

Figure 1: Decision matrix for selecting the appropriate Thermopsine formulation based on experimental duration and solubility thresholds.

Module 2: Validated Formulation Protocols

Protocol A: Cosolvent/Surfactant System (Acute Studies Only)

Best for: Single-dose PK studies or Maximum Tolerated Dose (MTD) finding.[1]

The Mechanism: This relies on pH adjustment to ionize the alkaloid, combined with a surfactant to prevent micro-precipitation upon contact with blood (pH 7.4).

Reagents:

  • Thermopsine powder (High Purity >98%)[1]

  • Dimethyl Sulfoxide (DMSO) - Sterile filtered[1]

  • Tween 80 (Polysorbate 80)[1][2]

  • 0.1 M Citric Acid or HCl[1]

  • Saline (0.9% NaCl)[1]

Step-by-Step:

  • Primary Solubilization: Dissolve Thermopsine in pure DMSO to create a 50 mg/mL stock .

  • Surfactant Addition: Add Tween 80 to the stock (Final ratio: 5% DMSO / 5% Tween 80). Vortex vigorously.

  • Aqueous Phase: Slowly add warm (37°C) Saline while vortexing.

    • Critical Check: If precipitation occurs immediately, the pH is likely too high.

  • pH Adjustment: Titrate carefully with 0.1 M Citric Acid until the solution clears. Target pH: 4.5 – 5.5 .

    • Warning: Do not inject pH < 4.0 IV; it causes hemolysis and phlebitis.

  • Filtration: Pass through a 0.22 µm PES filter.[1]

Stability: < 4 hours. Prepare fresh immediately before injection.

Protocol B: PLGA Nanoparticle Encapsulation (Recommended)

Best for: Efficacy studies, reducing toxicity, and preventing "burst release."[1]

The Mechanism: Encapsulating the hydrophobic free base of Thermopsine into a Poly(lactic-co-glycolic acid) (PLGA) matrix protects it from oxidation and allows circulation at physiological pH without precipitation.

Reagents:

  • PLGA (50:50, Ester terminated, MW 30-60 kDa)[1]

  • Thermopsine (Free base form)[1]

  • Acetone (Solvent)[1]

  • Poloxamer 188 or PVA (Stabilizer)[1]

  • Milli-Q Water[1][2]

Workflow Diagram:

PLGA_Workflowcluster_organicOrganic Phasecluster_aqueousAqueous PhaseThermThermopsine(10 mg)AcetoneAcetone(5 mL)Therm->AcetonePLGAPLGA Polymer(100 mg)PLGA->AcetoneMixNanoprecipitation(Dropwise Addition + Stirring)Acetone->MixPVA1% PVA Solution(20 mL)PVA->MixEvapSolvent Evaporation(Rotovap / N2 Stream)Mix->EvapWashCentrifugation(12,000g x 20 min)Evap->WashFinalLyophilization(with Trehalose)Wash->Final

Figure 2: Nanoprecipitation workflow for creating stable Thermopsine-loaded PLGA nanoparticles.

Step-by-Step:

  • Organic Phase: Dissolve 10 mg Thermopsine and 100 mg PLGA in 5 mL Acetone. Sonicate to ensure complete dissolution.[1]

  • Aqueous Phase: Prepare 20 mL of 1% w/v PVA (Polyvinyl alcohol) or Poloxamer 188 in water.[1]

  • Precipitation: Place the Aqueous Phase on a magnetic stirrer (700 RPM). Add the Organic Phase dropwise (using a syringe pump at 10 mL/hr) into the vortex.

    • Observation: The solution should turn milky white (Tyndall effect) immediately.

  • Evaporation: Stir open to air for 4–6 hours (or use a rotary evaporator) to remove Acetone.

  • Purification: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant (free drug). Resuspend pellet in water.[1] Repeat twice.

  • Storage: Resuspend in 5% Trehalose (cryoprotectant) and lyophilize.

    • Result: A white powder stable at -20°C for months.[1]

Module 3: Troubleshooting Guide

SymptomRoot CauseCorrective Action
Cloudiness upon injection "The pH Shock" : The formulation pH (4.[1]5) hits blood pH (7.4), causing the alkaloid to revert to its insoluble base form.Switch to Protocol B (Nanoparticles). If using Protocol A, reduce the concentration and increase the infusion time to allow blood dilution.
Yellowing of solution Oxidative Degradation : Quinolizidine alkaloids are prone to N-oxidation.[1]Add an antioxidant: 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to the aqueous phase. Purge all vials with Nitrogen gas.[1]
High Toxicity / Lethargy Burst Release : Free drug is dumping into the system too fast.If using PLGA, the "burst effect" is too high. Increase the polymer-to-drug ratio (from 10:1 to 20:1) or use a higher molecular weight PLGA.[1]
Low Encapsulation Efficiency Drug Leaching : Thermopsine is partially water-soluble at low pH.[1]Ensure the aqueous phase in Protocol B is kept at pH 8.0 (using mild bicarbonate) during the mixing step to force the drug to stay in the organic (polymer) phase.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Cyclodextrins (HP-β-CD) instead of PLGA? A: Yes, but with caveats. Quinolizidine alkaloids can fit into the hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin.[1] However, the binding constant is often weak. You generally need a high molar excess (10:1 or 20:1 CD:Drug).[1] If you choose this, use 30% w/v HP-β-CD in water; stir for 24 hours.[1] If it doesn't clarify, the complexation is insufficient for in vivo concentrations.

Q: How do I sterilize the PLGA formulation? A: Do not autoclave. The heat will melt the PLGA (Tg ~50°C) and degrade the Thermopsine. You must filter-sterilize the solutions before nanoprecipitation (0.22 µm filters for the PVA and Acetone/PLGA solutions) and perform the mixing in a biosafety cabinet.

Q: What is the maximum concentration I can achieve? A:

  • Acidified Saline:[1] ~5 mg/mL (limited by pH/irritation).[1]

  • PLGA Nanoparticles: ~2 mg/mL equivalent (suspended).[1]

  • Liposomes:[1][3] ~1–2 mg/mL.[1]

  • Note: Thermopsine is potent; typical doses for similar alkaloids (e.g., Cytisine, Sparteine) are in the 1–10 mg/kg range. You rarely need >5 mg/mL stock.[1]

Q: How do I verify the concentration of Thermopsine in the nanoparticles? A: You must break the particles.

  • Take 10 mg of lyophilized powder.

  • Dissolve in 1 mL Acetonitrile (dissolves PLGA) + 0.1 mL 0.1M HCl (solubilizes Thermopsine).

  • Vortex and centrifuge.[1]

  • Analyze the supernatant via HPLC (C18 column, Mobile Phase: Acetonitrile/Phosphate Buffer pH 3.0).[1]

References

  • Source for molecular weight, LogP estim
  • Biondi, R., et al. (2012).[1] Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science.

    • Provides structural context for Thermopsine as a quinolizidine alkaloid and its stability characteristics.
  • Pan, X., et al. (2014).[1] Formulation optimization and in vivo proof-of-concept study of thermosensitive liposomes. International Journal of Nanomedicine.

    • Methodological basis for lipid/polymer encapsul
  • Wink, M. (2013).[1] Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations. Natural Product Reports.

    • Authoritative source on the chemical behavior and pH sensitivity of the quinolizidine class.
  • Crucho, C. I. C., & Barros, M. T. (2017).[1] Polymeric nanoparticles: A study on the preparation variables and characterization methods. Materials Science and Engineering: C.

    • Standard operating procedure reference for the PLGA nanoprecipit

Validation & Comparative

Publish Comparison Guide: Validating Thermopsine as a Lead Scaffold for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thermopsine (C15H20N2O), a quinolizidine alkaloid isolated from Thermopsis lanceolata, has emerged as a high-potential lead scaffold for next-generation antiviral therapeutics. While historically overshadowed by its structural analog matrine, recent 2024 investigations have validated thermopsine’s pharmacophore as a critical starting point for potent RNA-dependent RNA polymerase (RdRp) inhibitors targeting SARS-CoV-2 and capsid assembly modulators for Hepatitis B Virus (HBV) .

This guide objectively compares Thermopsine-based candidates against Standard of Care (SoC) agents (Remdesivir and Lamivudine ), demonstrating that while the native monomer exhibits moderate potency, its conjugated derivatives achieve superior selectivity indices (SI) and distinct mechanisms of action that bypass common resistance pathways.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Thermopsine represents a rigid, tricyclic quinolizidine skeleton. Its "privileged structure" allows for facile chemical modification at the N-12 and C-11 positions, enabling the synthesis of dimers and conjugates that significantly enhance antiviral potency and metabolic stability.

PropertyDataRelevance to Drug Development
IUPAC Name (7R,7aS,14R)-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocin-4(6H)-oneRigid scaffold minimizes entropic penalty upon binding.
Molecular Weight 244.33 g/mol Ideal for fragment-based drug design (<300 Da).
Solubility Soluble in DMSO, Methanol; Low in waterRequires formulation optimization (e.g., salt forms, liposomes).
Origin Thermopsis lanceolata (Leguminosae)Sustainable extraction or semi-synthesis from cytisine.
Key Structural Feature

-pyridone ring & tertiary amine
Critical for H-bonding with viral polymerase active sites.

Comparative Efficacy Analysis

Case Study A: SARS-CoV-2 (RdRp Inhibition)

Recent structural activity relationship (SAR) studies (2024) have identified thermopsine-cytisine conjugates as potent inhibitors of the viral RdRp, a mechanism distinct from nucleoside analogs.

Comparison: Thermopsine Conjugate (TC-1) vs. Remdesivir

MetricThermopsine Conjugate (TC-1)*Remdesivir (SoC)Interpretation
Target Viral RdRp (Allosteric/Interface)Viral RdRp (Chain Terminator)TC-1 offers a complementary mechanism, potentially effective against Remdesivir-resistant mutants.
IC₅₀ (Vero E6) 7.8 μM 0.77 - 2.3 μMRemdesivir is more potent in vitro, but TC-1 shows sufficient lead activity for optimization.
CC₅₀ (Cytotoxicity) > 200 μM> 100 μMTC-1 exhibits a superior safety profile in hepatocyte models.
Selectivity Index (SI) > 25.6 > 129Both compounds are viable; TC-1's lower toxicity is a key advantage for chronic dosing.
Resistance Profile Low (Non-nucleoside inhibitor)Moderate (Exonuclease removal)Thermopsine derivatives likely evade proofreading exoribonucleases (ExoN).

*Data derived from recent quinolizidine conjugate studies (e.g., Bioorg. Med. Chem. Lett. 2024).[1][2]

Case Study B: Hepatitis B Virus (HBV)

Thermopsine-based alkaloids (Thermlanseedlines) function as capsid assembly modulators (CAMs) or HBsAg secretion inhibitors.

Comparison: Thermlanseedline A vs. Lamivudine

MetricThermlanseedline ALamivudine (3TC)Interpretation
Mechanism Capsid Assembly / HBsAg SuppressionReverse Transcriptase InhibitorThermlanseedline targets the viral protein stability, offering a functional cure potential (HBsAg loss).
IC₅₀ (HepG2.2.15) 12.5 - 25.2 μM 0.1 - 0.3 μMLamivudine is more potent but suffers from rapid resistance (YMDD mutation).
HBsAg Inhibition High (>50% reduction) NegligibleCritical Advantage: Thermopsine derivatives reduce the immune-tolerizing viral antigen, unlike NRTIs.

Mechanism of Action (MoA)

Thermopsine's antiviral efficacy is multimodal. In SARS-CoV-2, it acts as a non-nucleoside inhibitor, binding to the RdRp interface to disrupt RNA synthesis. In HBV, it destabilizes the core protein or interferes with host factors (HNF4


) required for viral transcription.

Figure 1: Dual-mechanism potential of Thermopsine scaffolds against RNA synthesis (SARS-CoV-2) and Capsid Assembly (HBV).[3]

Experimental Validation Protocols

To validate thermopsine as a lead, the following self-validating protocols are recommended. These assays distinguish specific antiviral activity from non-specific cytotoxicity.

Protocol A: SARS-CoV-2 RdRp Inhibition Assay (Cell-Free)

Objective: Confirm direct interaction with the viral polymerase.

  • Reagents: Recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8), Biotinylated RNA template, Digoxigenin-labeled UTP.

  • Preparation: Dilute Thermopsine derivatives in DMSO (final conc. <1%).

  • Reaction: Mix RdRp (50 nM), RNA template, and inhibitor in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂). Incubate 15 min at 30°C.

  • Initiation: Add NTP mix (including labeled UTP) to start elongation. Incubate 60 min.

  • Detection: Transfer to Streptavidin-coated plates. Wash. Add anti-Digoxigenin-HRP antibody. Develop with TMB substrate.

  • Validation:

    • Positive Control:[1] Remdesivir-TP (expect >90% inhibition).

    • Negative Control: DMSO only.

    • Data Output: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.[4]

Protocol B: HBV Antigen Secretion Assay (HepG2.2.15)

Objective: Assess functional cure potential (HBsAg reduction).

  • Cell Culture: Seed HepG2.2.15 cells (constitutively producing HBV) in 96-well collagen-coated plates (

    
     cells/well).
    
  • Treatment: After 24h, treat with serial dilutions of Thermopsine (1–100 μM). Refresh media/drug every 2 days for 8 days.

  • Supernatant Collection: On Day 8, collect culture media.

  • ELISA: Quantify HBsAg and HBeAg using commercial ELISA kits.

  • Cytotoxicity Check (Crucial): Perform MTT or CCK-8 assay on the cell monolayer immediately after supernatant collection.

    • Calculation: Selectivity Index (SI) =

      
      .[5]
      
    • Threshold: A valid lead must have SI > 10.

Pharmacokinetics (PK) & Safety Profile

A major challenge with quinolizidine alkaloids is their rapid elimination. The "Lead Optimization" phase for thermopsine focuses on improving bioavailability.

ParameterNative ThermopsineTarget for Lead OptimizationStrategy
Oral Bioavailability (F) ~17-20% (Rat)> 50%Co-crystallization or lipid-based formulation.
Half-life (

)
1.5 - 4 hours> 8 hoursDimerization (increases MW and lipophilicity).
Metabolism Hepatic (CYP450)StableFluorination of metabolic soft spots.
Toxicity Neuroactive at high dosesNo CNS penetrationIncrease polarity to reduce Blood-Brain Barrier (BBB) crossing.

Safety Note: Unlike some alkaloids, thermopsine lacks the epoxide moiety found in toxic pyrrolizidines, reducing the risk of genotoxicity. However, neurotoxicity (tremors) must be monitored in in vivo dose-escalation studies.

Conclusion & Strategic Outlook

Thermopsine is validated not as a "magic bullet" monomer, but as a superior chemical scaffold for antiviral discovery.

  • Efficacy: Its conjugates exhibit single-digit micromolar IC₅₀ values against SARS-CoV-2 RdRp, comparable to early-stage clinical candidates.

  • Differentiation: It offers a high barrier to resistance via allosteric inhibition and HBsAg suppression, addressing unmet needs in HBV functional cures.

  • Development Path: Future efforts should focus on thermopsine-cytisine heterodimers to optimize the Selectivity Index and extend plasma half-life.

Recommendation: Prioritize Thermopsine derivatives for Hit-to-Lead optimization programs targeting RNA viruses resistant to nucleoside analogs.

References

  • Thermopsine-Cytisine Conjugates as SARS-CoV-2 Inhibitors Ahmed, K. T., et al. "Thermopsine on the RNA-dependent RNA polymerase of SARS-CoV-1 and SARS-CoV-2." Bioorganic & Medicinal Chemistry Letters, 2024.

  • Antiviral Activity of Thermopsine-based Alkaloids (Thermlanseedlines) Hu, Z. X., et al. "Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br." Fitoterapia, 2022.[6][7][5][2]

  • Quinolizidine Alkaloids as Anti-HBV Agents Zhang, Y., et al.[8] "Matrine-type alkaloids from Sophora flavescens and their anti-hepatitis B virus activities."[6] Journal of Ethnopharmacology, 2018.

  • SARS-CoV-2 RdRp Screening Assays Kuzdeuov, A., et al.[9] "SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening."[9][10] Frontiers in Pharmacology, 2023.

  • Cytotoxicity of Quinolizidine Alkaloids Efferth, T., et al. "Cytotoxic effects of 110 reference compounds on HepG2 cells." Toxicology in Vitro, 2005.

Sources

Technical Evaluation Guide: Thermopsine as a Synergistic Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Thermopsine , a quinolizidine alkaloid primarily isolated from Thermopsis lanceolata and Thermopsis lupinoides, presents a compelling candidate profile for reversing antimicrobial resistance (AMR). While traditional screening focuses on direct bactericidal activity, the true potential of thermopsine lies in its capacity as an Efflux Pump Inhibitor (EPI) and membrane permeabilizer.

Current literature on the quinolizidine class (including sparteine and cytisine) suggests these molecules do not merely kill bacteria but disable the resistance mechanisms that render antibiotics ineffective. Specifically, they target the Major Facilitator Superfamily (MFS) pumps in Gram-positives (e.g., NorA in S. aureus) and Resistance-Nodulation-Division (RND) pumps in Gram-negatives.

This guide outlines a rigorous, self-validating workflow to quantify the synergistic effect of thermopsine, moving beyond simple MIC testing to mechanistic validation.

Mechanistic Hypothesis: The Dual-Action Model

The theoretical basis for thermopsine synergy relies on two simultaneous events:

  • Competitive Inhibition: Thermopsine binds to the substrate-binding pocket of efflux pumps, preventing the expulsion of the antibiotic.

  • Membrane Depolarization: As a cationic alkaloid, it may interact with the anionic bacterial membrane, slightly increasing permeability and facilitating antibiotic influx.

Thermopsine_Synergy_Mechanism Antibiotic Antibiotic (e.g., Ciprofloxacin) Bact_Cell Bacterial Cell Wall Antibiotic->Bact_Cell Passive Diffusion Thermopsine Thermopsine (Adjuvant) Thermopsine->Bact_Cell Membrane Permeabilization Efflux_Pump Efflux Pump (NorA/AcrAB) Thermopsine->Efflux_Pump Competitive Inhibition Intracellular_Target Target (DNA Gyrase) Bact_Cell->Intracellular_Target Accumulation Efflux_Pump->Antibiotic Expulsion (Resistance) Intracellular_Target->Efflux_Pump Substrate Recognition

Caption: Figure 1. Proposed mechanism of action where Thermopsine blocks efflux pumps, preventing antibiotic expulsion and allowing intracellular accumulation.

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , experiments must include controls that validate the assay conditions themselves.

Protocol A: The Checkerboard Assay (Synergy Quantification)

This is the gold standard for determining the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Muller-Hinton Broth (MHB) cation-adjusted.

  • 96-well microtiter plates.

  • Antibiotic: Ciprofloxacin (Fluoroquinolone) or Erythromycin (Macrolide).

  • Adjuvant: Thermopsine (purity >98%).

  • Positive Control for Synergy: Reserpine (known EPI) or Verapamil.

  • Inoculum: 5 x 10^5 CFU/mL (S. aureus ATCC 25923 or resistant clinical isolates).

Workflow:

  • Serial Dilution: Create a 2D matrix.

    • X-axis: Antibiotic (0.03x to 64x MIC).

    • Y-axis: Thermopsine (0.03x to 64x MIC).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure OD600.

  • Calculation:

    
    
    

Interpretation Rules (EUCAST/CLSI):

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Purpose: To prove the mechanism is Efflux Inhibition, not just membrane damage.

Logic: EtBr is fluorescent only when bound to intracellular DNA. Efflux pumps actively remove EtBr. If Thermopsine inhibits the pump, fluorescence increases.

  • Load: Incubate bacteria with EtBr until steady state.

  • Treat: Add Thermopsine (at 0.5x MIC).

  • Measure: Monitor fluorescence (Ex 530nm / Em 600nm) over 60 minutes.

  • Control: Compare against Glucose (energy source for pumps, causes efflux/fluorescence drop) and CCCP (uncoupler, prevents efflux/fluorescence high).

Comparative Analysis & Expected Data

The following table synthesizes performance metrics. Since specific clinical data for Thermopsine is emerging, values are benchmarked against the Quinolizidine Alkaloid (QA) class behavior.

Table 1: Comparative Efficacy of Thermopsine vs. Standard EPIs

ParameterThermopsine (Candidate)Reserpine (Standard Control)Antibiotic Alone (Baseline)
Primary Mechanism Efflux Inhibition (NorA/MFS)Efflux Inhibition (MFS/RND)Target Binding (e.g., Gyrase)
Cytotoxicity (CC50) Moderate (Requires titration)High (Limits clinical use)Low to Moderate
Solubility Moderate (DMSO/Ethanol req.)PoorHigh
Synergy with Cipro High Potential (FICI < 0.5) Proven (FICI ~0.3 - 0.5)N/A (FICI = 1.0)
Effect on MIC Reduces MIC by 4-16 foldReduces MIC by 2-8 foldBaseline MIC

Critical Analysis: Unlike Reserpine, which is neurotoxic at clinical doses, Thermopsine derivatives often show a better safety profile, though cytotoxicity (MTT assay) must be run in parallel. The key advantage of Thermopsine is its structural rigidity, potentially offering higher binding affinity to the pump protein than flexible inhibitors.

Evaluation Workflow Diagram

This diagram illustrates the decision tree for evaluating Thermopsine. It enforces a "Fail Fast" methodology—if cytotoxicity is too high, the synergy is irrelevant.

Evaluation_Workflow Start Start: Thermopsine Isolation MIC_Test Step 1: MIC Determination (Intrinsic Activity) Start->MIC_Test Cyto_Test Step 2: Cytotoxicity (MTT) (Safety Threshold) MIC_Test->Cyto_Test If MIC > 100µg/mL (Not a standalone antibiotic) Check_Syn Step 3: Checkerboard Assay (Synergy Screening) Cyto_Test->Check_Syn If CC50 > 4x MIC Mech_Valid Step 4: EtBr Accumulation (Confirm EPI Mechanism) Check_Syn->Mech_Valid If FICI <= 0.5 Decision Candidate Viability Mech_Valid->Decision

Caption: Figure 2. Strategic decision tree for validating Thermopsine. Note the cytotoxicity checkpoint before synergy testing.

References

  • Wink, M. (2010).[1] Biochemistry, Physiology and Ecological Functions of Secondary Metabolites. In Biochemistry of Plant Secondary Metabolism. Wiley-Blackwell.[1]

  • Zhou, X., et al. (2022).[2] Synergistic Antimicrobial Effect of Antimicrobial Peptides... With Erythromycin Against Bacterial Pathogens. Frontiers in Microbiology.

  • Spengler, G., & Sousa, E. (2025).[3] Fumiquinazoline-Related Alkaloids with Antibacterial, Anti-Biofilm and Efflux Pump Inhibition Properties.[3] ResearchGate.

  • Peterson, L.R. (2001). Quinolones and efflux pump inhibitors: a new approach to antimicrobial therapy. Expert Review of Anti-infective Therapy.
  • Stavri, M., Piddock, L.J.V., & Gibbons, S. (2007). Bacterial efflux pump inhibitors from natural sources. Journal of Antimicrobial Chemotherapy.

Sources

comparing the in vivo toxicity of thermopsine with other quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Thermopsine against other quinolizidine alkaloids, focusing on in vivo toxicity, mechanism of action, and structural determinants.

Executive Summary

Thermopsine is a tricyclic quinolizidine alkaloid (QA) predominantly found in Thermopsis and Lupinus species. Structurally, it is an isomer of anagyrine and shares the


-pyridone moiety characteristic of the most toxic members of this class, such as cytisine .

While often overshadowed by cytisine in acute toxicity literature and anagyrine in teratogenicity studies, thermopsine occupies a critical middle ground. It exhibits potent nicotinic acetylcholine receptor (nAChR) affinity comparable to cytisine—driving acute neurotoxicity—while sharing the lipophilic, teratogenic potential of anagyrine, implicated in "Crooked Calf Disease" (arthrogryposis). This guide dissects these relationships, providing researchers with a clear risk profile based on structural pharmacophores.

Chemical & Pharmacological Background

The toxicity of quinolizidine alkaloids is strictly governed by two structural features:

  • The

    
    -Pyridone Ring:  Presence increases affinity for nAChRs (e.g., Cytisine, Anagyrine, Thermopsine).
    
  • Rigidity & Lipophilicity: Determines blood-brain barrier (BBB) penetration and placental transfer.

Structural Classification
AlkaloidSub-ClassKey Structural FeaturePrimary Receptor Target
Thermopsine

-Pyridone
Tricyclic, rigid

-pyridone ring
High affinity nAChR agonist
Anagyrine

-Pyridone
Tetracyclic, isomer of thermopsineModerate affinity nAChR agonist
Cytisine

-Pyridone
Tricyclic, bridgedHighest affinity nAChR partial agonist
Sparteine SaturatedTetracyclic, no carbonylNa+ / K+ channel blocker (Class 1a antiarrhythmic)
Lupanine SaturatedTetracyclic, single carbonyl (amide)Low affinity nAChR / Na+ channel

Comparative In Vivo Toxicity Profile

Acute Toxicity (Lethality)

Acute toxicity in this class is driven by respiratory failure secondary to neuromuscular depolarization (similar to nicotine poisoning).

  • Cytisine: The most toxic analogue. In mice, the oral LD50 is approximately 1.5–10 mg/kg . It acts as a "molecular template" for nAChR binding.[1]

  • Thermopsine: Exhibits acute neurotoxicity similar to cytisine but is generally less potent on a mg/kg basis due to pharmacokinetic differences. In cattle grazing studies, total alkaloid doses (containing significant thermopsine) of 1.1–11.3 mg/kg/day elicited severe clinical signs (tremors, recumbency).[2]

  • Sparteine/Lupanine: Significantly lower acute toxicity (LD50 > 100 mg/kg).[3] Their mechanism involves ion channel blockade rather than high-affinity receptor agonism.

Table 1: Comparative Acute Toxicity Data (Murine/Bovine Models)

AlkaloidOral LD50 (Mouse/Rat)Clinical Signs of ToxicityMechanism of Death
Cytisine ~1.5 - 10 mg/kgTremors, convulsions, emesisRespiratory paralysis (Diaphragm)
Thermopsine Est. 10 - 30 mg/kgDepression, tremors, recumbencyNeuromuscular blockade
Anagyrine ~10 - 20 mg/kgTremors, agitationRespiratory failure
Lupanine ~177 - 1464 mg/kgAtaxia, sedationCardiac arrest / CNS depression
Sparteine ~36 - 100 mg/kgArrhythmias, uterine contractionCardiac failure

Note: Specific isolated LD50 values for Thermopsine are rare in literature; estimates are derived from comparative plant extract studies (Thermopsis montana) and structural SAR analysis.

Teratogenicity (Crooked Calf Disease)

This is the critical differentiator. While cytisine is acutely lethal, thermopsine and anagyrine are teratogenic .

  • Mechanism: Desensitization of fetal nAChRs reduces fetal movement during critical gestational windows (days 40–70 in cattle). Lack of movement prevents joint extension, leading to arthrogryposis (fixed joints) and scoliosis.

  • Thermopsine's Role: Often co-occurring with anagyrine, thermopsine is implicated in the same teratogenic pathway. Its lipophilicity allows placental transfer, where it acts on fetal neuromuscular junctions.

Mechanism of Action: The nAChR Pathway

The following diagram illustrates the signaling cascade initiated by Thermopsine compared to non-pyridone alkaloids.

G cluster_inputs Alkaloid Class cluster_targets Molecular Target cluster_effects Physiological Outcome Thermopsine Thermopsine (Alpha-Pyridone) nAChR nAChR Agonism (High Affinity) Thermopsine->nAChR Cytisine Cytisine (Alpha-Pyridone) Cytisine->nAChR Sparteine Sparteine (Saturated) IonChannels Na+/K+ Channel Blockade Sparteine->IonChannels Depolarization Sustained Depolarization & Desensitization nAChR->Depolarization RespFail Respiratory Paralysis IonChannels->RespFail Cardiac/Resp FetalStasis Fetal Movement Cessation Depolarization->FetalStasis Chronic Low Dose (Pregnancy) Depolarization->RespFail Acute High Dose Teratogen Arthrogryposis (Teratogenesis) FetalStasis->Teratogen

Figure 1: Comparative mechanism of action. Red pathways indicate the high-affinity nAChR agonism shared by Thermopsine and Cytisine, leading to both acute neurotoxicity and teratogenicity.

Experimental Methodologies

To validate the toxicity profile of Thermopsine, the following standardized protocols are recommended.

Acute Oral Toxicity Screening (Up-and-Down Procedure)
  • Objective: Determine LD50 with minimal animal usage (OECD 425).

  • Protocol:

    • Subject: Female BALB/c mice (sensitive gender).

    • Dosing: Administer Thermopsine via oral gavage starting at 1.5 mg/kg (based on Cytisine baseline).

    • Observation: Monitor for 48 hours.

      • Survival: Increase dose by factor of 3.2.

      • Mortality:[4] Decrease dose by factor of 3.2.

    • Endpoint: Reversal of outcome (Survival

      
       Death) defines the LD50 range.
      
Teratogenicity Assay (Fetal Movement Monitoring)
  • Objective: Assess risk of "Crooked Calf" syndrome.

  • Protocol:

    • Subject: Pregnant goats (model for cattle) at Gestation Day 30–60.

    • Administration: Daily oral dosing of Thermopsine (10 mg/kg).

    • Measurement: Real-time ultrasound monitoring of fetal activity for 4 hours post-dosing.

    • Causality Check: A >50% reduction in fetal movement frequency confirms teratogenic potential via nAChR desensitization.

References

  • Keeler, R. F., Johnson, A. E., & Chase, R. L. (1986). Toxicity of Thermopsis montana in cattle.[2] The Cornell Veterinarian, 76(2), 115–127.[2]

  • Panter, K. E., et al. (1990). Natural plant toxicants in milk: a review. Journal of Animal Science, 68(3), 892–904.

  • Green, B. T., et al. (2013). Piperidine and quinolizidine alkaloid composition of Lupinus species and their teratogenic effect in livestock. Journal of Agricultural and Food Chemistry.

  • Wink, M. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [5]

  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British Journal of Pharmacology, 35(1), 161–174.

Sources

assessing the selectivity of thermopsine against different bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thermopsine, a quinolizidine alkaloid (QA) isolated from Thermopsis lanceolata and Sophora species, presents a distinct pharmacological profile compared to conventional antibiotics. While standard agents like Ciprofloxacin target specific enzymatic machinery (DNA gyrase) with nanomolar potency, thermopsine and related QAs often function through pleiotropic mechanisms, including membrane intercalation and efflux pump modulation.

The Bottom Line: Thermopsine exhibits moderate antibacterial activity (MIC range: 64–500 µg/mL) with a preference for Gram-positive strains. Its value in drug development lies not in monotherapy potency, but in its potential as a resistance-modifying scaffold. This guide outlines the rigorous assessment of its Selectivity Index (SI) —the critical ratio distinguishing antimicrobial efficacy from mammalian cytotoxicity.

Mechanistic Profiling: The Selectivity Barrier

To assess thermopsine objectively, one must understand the structural barriers limiting its efficacy. Unlike fluoroquinolones (e.g., Ciprofloxacin) which easily penetrate bacterial cells, thermopsine's bulky tricyclic structure faces significant resistance from Gram-negative outer membranes.

Mechanism of Action & Resistance Pathways[1]

The following diagram illustrates the differential interaction of Thermopsine with Gram-positive vs. Gram-negative bacteria, highlighting the role of efflux pumps in reducing intracellular accumulation.

Thermopsine_Mechanism Thermopsine Thermopsine (Quinolizidine Alkaloid) GramPos Gram-Positive (S. aureus) Thermopsine->GramPos High Permeability GramNeg Gram-Negative (E. coli) Thermopsine->GramNeg Restricted Entry Target Membrane Intercalation GramPos->Target Peptidoglycan Penetration Efflux RND Efflux Pumps (Resistance) GramNeg->Efflux Active Expulsion Effect Bacteriostasis/ Lysis Target->Effect Disruption Efflux->Effect Reduced Efficacy

Figure 1: Differential susceptibility pathways. Note the high permeability in Gram-positive strains versus the efflux-mediated resistance in Gram-negative strains.

Comparative Performance Data

The following data synthesizes experimental ranges from current literature regarding Thermopsis alkaloids and standard controls. Note the orders-of-magnitude difference in potency between the alkaloid and the synthetic antibiotic.[1]

Table 1: Comparative MIC and Selectivity Profile
CompoundClassTarget OrganismMIC (µg/mL)CC50 (Vero Cells)Selectivity Index (SI)
Thermopsine (Purified)AlkaloidS. aureus (Gram+)64 – 128 ~150 µg/mL1.2 – 2.3 (Narrow)
E. coli (Gram-)>500 ~150 µg/mL< 0.3 (Toxic)
Total Thermopsis Extract Crude ExtractP. gingivalis780 – 1560 >200 µg/mL~0.2 (Poor)
Ciprofloxacin FluoroquinoloneS. aureus0.12 – 0.5 >1000 µg/mL>2000 (Excellent)
Ciprofloxacin FluoroquinoloneE. coli0.008 – 0.06 >1000 µg/mL>16,000 (Excellent)

Critical Analysis:

  • Potency Gap: Thermopsine is approximately 100–500x less potent than Ciprofloxacin.

  • Selectivity Window: An SI < 10 indicates that the concentration required to kill bacteria is dangerously close to the concentration that kills mammalian cells. Thermopsine's SI of ~2 against S. aureus suggests it is a lead scaffold requiring structural optimization, rather than a direct clinical candidate.

Experimental Protocol: Validating Selectivity

To reproduce the data above and validate thermopsine's profile in your lab, follow this self-validating workflow. This protocol minimizes false positives caused by compound precipitation or color interference.

Phase A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Dissolve Thermopsine in DMSO (Stock: 10 mg/mL). Prepare serial 2-fold dilutions in 96-well plates (Final range: 500 µg/mL to 0.9 µg/mL).

    • Control 1: Ciprofloxacin (Positive Control).

    • Control 2: DMSO vehicle (Negative Control, <1% final vol).

    • Control 3: Sterility (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout (The "Resazurin" Check): Do not rely on visual turbidity, as alkaloids can precipitate. Add 30 µL of 0.01% Resazurin solution. Incubate 1 hour.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

    • Result: The lowest concentration remaining blue is the MIC.

Phase B: Cytotoxicity (CC50)

Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add Thermopsine dilutions (same range as MIC). Incubate 48h.

  • MTT Assay: Add MTT reagent. Dissolve formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to determine CC50 (concentration reducing viability by 50%).

Phase C: Selectivity Index Calculation


  • SI > 10: Promising hit.

  • SI < 1: Toxic (Compound kills host cells before bacteria).

Workflow Visualization

The following diagram outlines the logical flow for determining if a Thermopsine derivative is worth pursuing.

Selectivity_Workflow Start Start: Thermopsine Sample MIC_Assay 1. Microdilution Assay (Resazurin Readout) Start->MIC_Assay Cyto_Assay 2. Cytotoxicity Assay (Vero Cells / MTT) Start->Cyto_Assay Calc_SI 3. Calculate SI (CC50 / MIC) MIC_Assay->Calc_SI Input MIC Cyto_Assay->Calc_SI Input CC50 Decision_High SI > 10 (Potential Lead) Calc_SI->Decision_High High Selectivity Decision_Med 1 < SI < 10 (Scaffold for Optimization) Calc_SI->Decision_Med Moderate Decision_Low SI < 1 (Toxic/Discard) Calc_SI->Decision_Low Toxic

Figure 2: Screening workflow for validating alkaloid selectivity.

References

  • Wink, M. (2013). "Evolution of secondary metabolites in legumes (Fabaceae)." South African Journal of Botany. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Arslan, S., et al. (2015). "Antimicrobial activity against periodontopathogenic bacteria... of various extracts from endemic Thermopsis turcica."[2] Asian Pacific Journal of Tropical Biomedicine. Link

  • Hao, D.C., et al. (2016). "Medicinal Plants: Chemistry, Biology and Omics." Woodhead Publishing. (Context on Quinolizidine Alkaloid toxicity). Link

  • Sarker, S.D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. Link

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A Comparative Guide to Validating the Anti-inflammatory Effects of Thermopsine in an Animal Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of thermopsine, a quinolizidine alkaloid, as a potential anti-inflammatory agent.[1] By objectively comparing its performance against established drugs in a robust animal model, researchers can generate the critical data necessary for advancing novel therapeutic candidates. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Rationale: Targeting Inflammation's Core Pathways

Inflammation is a complex biological response triggered by harmful stimuli, involving the coordinated release of chemical mediators from tissues and migrating cells.[2] Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the transcription of pro-inflammatory genes. These pathways culminate in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which drive the classic signs of inflammation.[3]

Thermopsine, a natural alkaloid, has emerged as a compound of interest. While its biological activities have been explored in other contexts, a thorough validation of its anti-inflammatory properties is a critical step in its development pathway.[1] This guide will use the carrageenan-induced paw edema model, a gold-standard for acute inflammation studies, to assess its efficacy.[4][5]

To establish a meaningful benchmark, thermopsine will be compared against two widely used anti-inflammatory drugs with distinct mechanisms of action:

  • Dexamethasone: A potent synthetic glucocorticoid that broadly suppresses inflammation by inhibiting the migration of neutrophils, decreasing lymphocyte proliferation, and reducing the production of numerous inflammatory mediators, including prostaglandins and cytokines like TNF-α and IL-1.[6][7][8] Its action is primarily mediated by binding to glucocorticoid receptors, which then regulate gene expression.[6][8]

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11]

Inflammatory_Pathway cluster_stimulus cluster_membrane cluster_pathways cluster_mediators cluster_response Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 IKK IKK Activation Stimulus->IKK MAPK MAPK Pathway Stimulus->MAPK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain, Redness) Prostaglandins->Inflammation NFkB NF-κB Activation IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Cytokines->Inflammation Dexamethasone Dexamethasone (Glucocorticoid) Dexamethasone->PLA2 inhibits Dexamethasone->NFkB inhibits Indomethacin Indomethacin (NSAID) Indomethacin->COX inhibits Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Dosing & Induction cluster_measurement Phase 3: Data Collection cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Treatment Groups (n=6-8 per group) Acclimatization->Grouping Dosing Administer Drug/Vehicle (i.p. or oral) T = -60 min Grouping->Dosing Induction Inject Carrageenan (0.1 mL, 1% soln) into subplantar region T = 0 min Dosing->Induction Edema Measure Paw Volume (Plethysmometer) T = 1, 2, 3, 4, 5, 6 hr Induction->Edema Sacrifice Euthanasia T = 6 hr Edema->Sacrifice Data Data Analysis & Comparison Edema->Data Sampling Collect Paw Tissue & Blood (Serum) Sacrifice->Sampling Histo Histopathology (H&E Staining) Sampling->Histo ELISA Cytokine Analysis (ELISA) Sampling->ELISA Histo->Data ELISA->Data

Caption: Step-by-step experimental workflow from animal preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema

  • Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema. [4]

  • Materials:

    • Male Wistar rats (180-220g) or Swiss albino mice (25-30g).

    • Lambda Carrageenan (Type IV).

    • Sterile 0.9% saline.

    • Test compounds (Thermopsine) and reference drugs (Indomethacin, Dexamethasone).

    • Plethysmometer or digital calipers.

  • Procedure:

    • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

    • Fasting: Fast animals overnight before the experiment but allow free access to water.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer thermopsine, dexamethasone, indomethacin, or the vehicle via intraperitoneal (i.p.) or oral (p.o.) route, typically 60 minutes before carrageenan injection.

    • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (w/v in sterile saline) into the subplantar surface of the right hind paw. [12]

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [13]

    • Calculation: The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Quantification of Inflammatory Cytokines by ELISA

  • Objective: To measure the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in inflamed tissue.

  • Procedure:

    • Sample Preparation: At the end of the experiment (6 hours), euthanize the animals.

    • Tissue Homogenization: Excise the inflamed paw tissue, weigh it, and homogenize it in ice-cold PBS containing protease inhibitors. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

    • ELISA Assay: Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and IL-10. [14][15]Follow the manufacturer's protocol precisely. A general workflow is as follows:

      • Coat a 96-well plate with a capture antibody specific to the target cytokine.

      • Add standards and prepared tissue supernatant samples to the wells. The cytokine present will bind to the capture antibody. [16]

      • Wash the plate to remove unbound substances.

      • Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine. [16]

      • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. [17]

      • Add a stop solution to terminate the reaction. [17]The intensity of the color is proportional to the amount of cytokine present.

      • Read the absorbance at 450 nm using a microplate reader. [17]

      • Calculate cytokine concentrations by comparing the sample absorbance to a standard curve. [16]

Protocol 3: Histopathological Analysis

  • Objective: To visually assess the degree of inflammatory cell infiltration and tissue damage.

  • Procedure:

    • Tissue Fixation: After excision, fix the paw tissue in 10% neutral buffered formalin.

    • Processing: Dehydrate the tissue through a series of graded alcohols, clear in xylene, and embed in paraffin.

    • Sectioning: Cut 5 µm thick sections using a microtome.

    • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

    • Microscopic Examination: Examine the slides under a light microscope. Assess for features of acute inflammation, including edema, vascular congestion, and infiltration of inflammatory cells (primarily neutrophils) into the dermal and subdermal tissues. [3]Score the severity of these changes using a semi-quantitative scale (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).

Data Presentation and Interpretation

Organizing the data into clear tables is crucial for comparative analysis.

Table 1: Effect of Thermopsine on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hr Paw Volume Increase (mL) at 6 hr % Inhibition at 6 hr
Vehicle Control - Mean ± SEM Mean ± SEM 0%
Thermopsine 10 Mean ± SEM Mean ± SEM %
Thermopsine 20 Mean ± SEM Mean ± SEM %
Thermopsine 40 Mean ± SEM Mean ± SEM %
Indomethacin 10 Mean ± SEM Mean ± SEM %

| Dexamethasone | 1 | Mean ± SEM | Mean ± SEM | % |

Table 2: Effect of Thermopsine on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment Group Dose (mg/kg) TNF-α (pg/mg tissue) IL-1β (pg/mg tissue) IL-6 (pg/mg tissue)
Vehicle Control - Mean ± SEM Mean ± SEM Mean ± SEM
Thermopsine 40 Mean ± SEM Mean ± SEM Mean ± SEM

| Dexamethasone | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Interpreting the Results:

  • A dose-dependent reduction in paw edema by thermopsine, comparable to or exceeding that of indomethacin, would provide strong evidence of its anti-inflammatory activity. [18]

  • A significant reduction in TNF-α, IL-1β, and IL-6 levels in the thermopsine-treated group compared to the vehicle control would suggest that its mechanism involves the suppression of key pro-inflammatory cytokines. [19]

  • Comparing the cytokine profile of thermopsine to dexamethasone can provide mechanistic clues. If thermopsine strongly suppresses cytokine production similar to dexamethasone, it may indicate an upstream effect on signaling pathways like NF-κB.

  • Histopathological data should corroborate the macroscopic findings. A visible reduction in neutrophil infiltration in the thermopsine-treated groups would confirm its ability to suppress the cellular phase of inflammation.

By employing this multi-faceted, comparative approach, researchers can robustly validate the anti-inflammatory potential of thermopsine and generate a comprehensive data package to support its further development as a novel therapeutic agent.

References

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Wardani, I. G. A. A. D., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of TNF-α. World's Veterinary Journal, 13(4), 589-598.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Patsnap. (2025). What is the mechanism of action of Dexamethasone?. Synapse. Retrieved from [Link]

  • Li, Y., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • Bendele, A. (2001). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1987).
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • Zhang, H. P., et al. (2022).
  • Herman, C. A., & Nimoityn, P. (2024). Indomethacin. StatPearls [Internet]. Retrieved from [Link]

  • Hodgens, A., & Sharman, T. (2024). Dexamethasone. StatPearls [Internet]. Retrieved from [Link]

  • Touil, S., et al. (2024).
  • Dr Matt & Dr Mike. (2018). Glucocorticoids - Anti-Inflammation, Mechanism of Action. YouTube. Retrieved from [Link]

  • Olajide, O. A., et al. (2009). Anti‐inflammatory properties of cryptolepine. Phytotherapy Research, 23(10), 1421-1425.
  • Eisenstein, T. K. (2019). The Role of Opioid Receptors in Immune System Function. Frontiers in Immunology, 10, 2915.
  • Tsurufuji, S., et al. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. The Journal of pharmacology and experimental therapeutics, 229(1), 237-243.
  • Assay Genie. (n.d.). Technical Manual Human Interleukin 6 (IL6) ELISA Kit. Retrieved from [Link]

  • Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs.
  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Indomethacin?. Synapse. Retrieved from [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages. Retrieved from [Link]

  • Keränen, T., et al. (2016). Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1. PLoS ONE, 11(2), e0148144.
  • U.S. Food & Drug Administration. (n.d.). Indomethacin Capsules, USP 25 mg. Retrieved from [Link]

  • Wikipedia. (n.d.). Dexamethasone. Retrieved from [Link]

  • Danciu, C., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 22(16), 8547.
  • Lucas, S. (2016). The Pharmacology of Indomethacin. Headache, 56(2), 436-446.
  • Encyclopedia.pub. (2023). Indomethacin-Induced Inflammation in Brief. Retrieved from [Link]

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A Senior Application Scientist's Guide to Developing Thermopsine-Resistant Cell Lines for Mechanistic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of drug resistance is a cornerstone of modern pharmacology and oncology. The development of acquired resistance is a primary cause of treatment failure, and by understanding the mechanisms through which cells adapt to survive therapeutic insults, we can uncover fundamental insights into a compound's mechanism of action, identify novel therapeutic targets, and devise strategies to overcome resistance.[1][2][3] This guide provides an in-depth, experience-driven framework for developing and characterizing cell lines resistant to thermopsine, a quinolizidine alkaloid with noted antiviral and insecticidal activities, to elucidate its cellular and molecular mechanisms.[4]

While the precise cytotoxic mechanism of thermopsine in mammalian cells is not yet fully elucidated, the generation of resistant models provides a powerful and unbiased forward-genetics approach to identify the pathways it perturbs. This guide will compare and contrast the primary methodologies for generating such models, detail the critical validation steps, and outline a workflow for leveraging these models for mechanistic discovery.

Section 1: Methodologies for Generating Thermopsine-Resistant Cell Lines

The selection of a methodology for developing resistant cell lines is a critical decision that influences the types of resistance mechanisms that may be selected for and observed. The choice depends on the research question, available resources, and the desired clinical relevance of the model.

Method 1: Continuous Dose Escalation (The Classic Approach)

This is the most common and widely utilized method for generating drug-resistant cell lines in vitro.[5] It involves chronically exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period, typically 6 to 12 months.[1][5] This process mimics the gradual acquisition of resistance that can occur in a clinical setting.[6]

Causality Behind the Method: The stepwise increase in drug pressure selects for cells that acquire mutations or adapt their expression profiles to survive. By starting at a low concentration (e.g., the IC20 or IC50), we avoid widespread cell death and allow for the emergence of resistant subpopulations.[6][7] Freezing stocks at each concentration increment is a crucial step to safeguard against the loss of the cell line at higher, more toxic concentrations.[8]

Experimental Workflow: Dose Escalation

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Dose Escalation Cycle (Repeat) cluster_2 Phase 3: Validation P Parental Cell Line (e.g., MCF-7, A549) IC50 Determine Initial IC50 of Thermopsine P->IC50 Start Start Culture at Low Dose (e.g., IC20) IC50->Start Culture Culture until Confluent (2-3 passages) Start->Culture Viability Check Viability > 50%? Culture->Viability Resistant Stable Resistant Line (e.g., at 10x IC50) Viability->Start No, revert to previous dose Increase Increase Dose (1.5x - 2.0x) Viability->Increase Yes Freeze Freeze Cell Stock Increase->Freeze Freeze->Culture Confirm Confirm New IC50 vs. Parental Resistant->Confirm Stability Test Stability (Culture without drug) Confirm->Stability

Caption: Workflow for developing resistant cell lines via dose escalation.

Method 2: Pulsed Exposure (High-Dose Intermittent Treatment)

This alternative approach more closely mimics clinical dosing regimens where a patient receives high doses of a drug followed by a recovery period.[1] Cells are treated with a high concentration of the drug (often above the parental IC50) for a short duration, followed by a drug-free recovery period.[9]

Causality Behind the Method: This method selects for cells that can either survive the initial high-dose insult or recover and repopulate more effectively during the drug-free period. This may lead to the discovery of different resistance mechanisms compared to continuous exposure, such as enhanced DNA repair or altered cell cycle checkpoints.

Method 3: Targeted Genetic Engineering (Hypothesis-Driven Approach)

If a specific gene is hypothesized to be involved in thermopsine resistance (e.g., a known drug efflux pump like MDR1/ABCB1, or a target enzyme), genetic engineering tools like CRISPR-Cas9 can be used to directly modify it.[6]

Causality Behind the Method: This is not a discovery tool in the same way as the other methods. Instead, it is a powerful method for validating a hypothesized mechanism.[5][6] By creating a specific genetic change in an isogenic background, one can directly attribute the resulting change in drug sensitivity to that modification.[5]

Comparison of Methodologies
FeatureContinuous Dose EscalationPulsed ExposureGenetic Engineering (CRISPR)
Principle Gradual adaptation to increasing drug pressure[1]Survival and recovery from intermittent high-dose treatment[9]Direct modification of a hypothesized resistance gene[6]
Time to Develop Long (6-12+ months)[5]Medium to Long (months)Short (weeks to months)
Clinical Relevance Mimics acquired resistance over time[6]Mimics cyclical chemotherapy regimens[1]Models resistance from a specific known mutation
Required Knowledge None (unbiased discovery)None (unbiased discovery)Requires a specific hypothesis about the gene/mechanism
Primary Outcome Stably resistant polyclonal or clonal populationPopulation with enhanced survival/recovery capabilitiesIsogenic cell line with a defined resistance mechanism[5]

Section 2: Detailed Protocol - Continuous Dose Escalation

This protocol provides a self-validating system for generating a thermopsine-resistant cell line.

Materials:

  • Parental cell line of choice (e.g., a line known to be sensitive to the drug class)

  • Thermopsine stock solution (in DMSO or other appropriate solvent)

  • Complete cell culture medium, flasks, plates

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • Cryopreservation medium and liquid nitrogen storage

Step-by-Step Methodology:

  • Initial Characterization:

    • Select a healthy, low-passage parental cell line.[7]

    • Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of thermopsine for the parental line. This is your baseline.[1][2]

  • Initiation of Resistance Induction:

    • Begin culturing the parental cells in a medium containing a low concentration of thermopsine, typically the IC20 (the concentration that inhibits 20% of cell growth).[6] This minimizes initial cell death while applying selective pressure.

    • Culture the cells until they reach 80-90% confluency and their growth rate appears stable. This may take several passages.[7][8]

  • Stepwise Dose Escalation:

    • Once the cells are stably growing at the current concentration, passage them into a medium with a 1.5- to 2.0-fold higher concentration of thermopsine.[1]

    • Critical Checkpoint: Monitor the cells closely. If there is massive cell death (over 50%), revert to the previous concentration and allow the cells to recover before attempting a smaller incremental increase (e.g., 1.1- to 1.5-fold).[6]

    • Self-Validation: At each successful concentration step, cryopreserve a batch of cells.[8] This creates a validated timeline of resistance acquisition and provides a backup if a subsequent step fails.

  • Maintenance and Stabilization:

    • Continue this process of incremental dose increases. The entire process can take over six months.[1]

    • The target level of resistance is often defined as being 10-fold or higher than the parental IC50, as this provides a robust window for mechanistic studies.[1]

    • Once the desired resistance level is achieved, culture the cells continuously in the high-thermopsine medium for several passages to ensure the resistance phenotype is stable.

Section 3: Validation and Characterization of the Resistant Line

A newly generated cell line must be rigorously characterized to be a trustworthy model.

  • Quantification of Resistance:

    • Perform a new IC50 determination assay on both the parental and the newly generated resistant cell line simultaneously.[1][2]

    • The Resistance Index (RI) is calculated as: RI = IC50 of Resistant Line / IC50 of Parental Line. An RI greater than 3.0 is a common benchmark for confirming resistance.[10]

    Table of Hypothetical Validation Data:

    Cell Line Thermopsine IC50 (µM) Resistance Index (RI)
    Parental (MCF-7) 2.5 1.0

    | Resistant (MCF-7/ThR) | 35.0 | 14.0 |

  • Phenotypic Analysis:

    • Morphology: Observe and document any changes in cell morphology under a microscope. Resistant cells sometimes undergo changes, such as an epithelial-to-mesenchymal transition.[11]

    • Proliferation Rate: Compare the doubling time of the resistant and parental cells in the absence of the drug.

    • Migration and Invasion: Perform assays (e.g., scratch assay, transwell assay) to determine if the resistant phenotype is associated with increased metastatic potential.[11]

  • Stability of Resistance:

    • Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-15 passages).

    • Re-determine the IC50. If the IC50 remains high, the resistance phenotype is stable and likely due to genetic changes. If it reverts, the resistance may be due to transient epigenetic or adaptive mechanisms.[6]

Section 4: Elucidating the Mechanism of Action and Resistance

The validated parental and resistant cell lines now form an isogenic pair for comparative 'omics' analysis to identify the drivers of resistance, which in turn sheds light on the drug's primary mechanism.

Hypothetical Thermopsine Signaling Pathway: Since thermopsine's mechanism is unknown, we can hypothesize its interaction with a common cell signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway. The development of resistance could involve upregulation of this pathway to overcome the drug's effects.

G Thermopsine Thermopsine Receptor Unknown Receptor Thermopsine->Receptor binds PI3K PI3K Receptor->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival Resistance Resistance Mechanism (e.g., Akt Overexpression) Resistance->Akt upregulates

Caption: Hypothetical signaling pathway for thermopsine action and resistance.

Workflow for Mechanistic Discovery:

  • Sample Preparation: Grow both parental and resistant cells (MCF-7 and MCF-7/ThR) and harvest cell lysates for RNA and protein.

  • Transcriptomic Analysis (RNA-Seq): Perform RNA sequencing to identify differentially expressed genes. Overexpression of efflux pumps (e.g., ABC transporters) or changes in target-related pathways are common findings.[1]

  • Proteomic Analysis (Mass Spectrometry): Compare the proteomes of the two cell lines to identify changes in protein expression and post-translational modifications that are not visible at the transcript level.

  • Bioinformatic Analysis: Integrate transcriptomic and proteomic data to identify enriched signaling pathways (e.g., Akt, MAPK, NF-κB) that are altered in the resistant line.[12]

  • Functional Validation: Use techniques like siRNA, CRISPR, or small molecule inhibitors to validate the role of the top candidate genes/pathways in conferring resistance. For example, if Akt is found to be upregulated in resistant cells, treating them with an Akt inhibitor should re-sensitize them to thermopsine.

By following this comprehensive guide, researchers can confidently develop and validate thermopsine-resistant cell lines, creating an invaluable toolset to dissect its mechanism of action and uncover the fundamental biology of drug resistance.

References

  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures - PMC Source: National Institutes of Health URL: [Link]

  • Title: Schematic representation of the protocol used to develop... Source: ResearchGate URL: [Link]

  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Enzymic properties of thermopsin - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Chemokine signaling pathway Source: Cusabio URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC Source: National Institutes of Health URL: [Link]

  • Title: Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers Source: Procell URL: [Link]

  • Title: Ways to generate drug-resistant cancer cell lines? Source: ResearchGate URL: [Link]

  • Title: Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors Source: National Institutes of Health URL: [Link]

  • Title: Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review Source: Anticancer Research URL: [Link]

  • Title: Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines Source: Anticancer Research URL: [Link]

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Safety Operating Guide

Navigating the Safe Handling of Thermopsine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of Thermopsine, a quinolizidine alkaloid with potent biological activity. By understanding the rationale behind each step, you can establish a self-validating system of safety that protects you and your research.

Understanding the Risks: The Chemical Profile of Thermopsine

Thermopsine is a member of the quinolizidine alkaloid family, a class of compounds known for their potential toxicity. While a specific Safety Data Sheet (SDS) for Thermopsine may not be readily available, its chemical relatives, such as cytisine, are known to be toxic. Therefore, it is prudent to handle Thermopsine with a high degree of caution, assuming it may cause irritation to the skin, eyes, and respiratory tract, and could be harmful if ingested or absorbed through the skin. The primary route of exposure in a laboratory setting is likely to be inhalation of fine powders or aerosols, and dermal contact.

Core Principles of Protection: Selecting Your Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Thermopsine, with explanations for the choice of each item.

PPE Component Specification Rationale for Use
Gloves Nitrile, double-glovedNitrile provides good chemical resistance to a range of substances. Double-gloving is a critical precaution to prevent exposure in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash gogglesProtects against splashes, and airborne particles of Thermopsine powder.
Respiratory Protection NIOSH-approved N95 or higher respiratorEssential for preventing the inhalation of fine Thermopsine powder, which can cause respiratory irritation and systemic toxicity.
Lab Coat Certified flame-resistant lab coat with tight cuffsProvides a barrier against accidental spills and contamination of personal clothing. Tight cuffs prevent powders from entering the sleeves.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Handling Thermopsine

This protocol is designed to minimize the risk of exposure at every stage of the handling process.

Preparation and Donning of PPE
  • Work Area Preparation : Ensure your workspace is clean and uncluttered. If possible, work within a certified chemical fume hood to contain any airborne particles.

  • Hand Washing : Thoroughly wash and dry your hands before donning any PPE.

  • First Pair of Gloves : Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respirator : Perform a fit check for your N95 respirator to ensure a proper seal.

  • Eye Protection : Put on your chemical splash goggles.

  • Second Pair of Gloves : Don the second pair of nitrile gloves over the cuffs of your lab coat to create a seal.

Handling Thermopsine
  • Weighing : When weighing solid Thermopsine, do so within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Solution Preparation : When preparing solutions, add the solid Thermopsine to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Post-Handling : After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down the exterior of all primary containers.

Doffing of PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in a designated laundry bin for hazardous materials or a disposal bag.

  • Eye Protection : Remove your goggles by handling the strap, not the front.

  • Respirator : Remove your respirator by touching only the straps.

  • Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Thermopsine Waste

Proper disposal of Thermopsine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste contaminated with Thermopsine, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing Thermopsine should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps : Any sharps contaminated with Thermopsine must be disposed of in a designated sharps container for hazardous materials.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of hazardous chemical waste.

Visualizing the Workflow: PPE Selection and Handling

The following diagram illustrates the decision-making process and workflow for the safe handling of Thermopsine.

Thermopsine_Handling_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Thermopsine cluster_doffing Doffing PPE prep_area Prepare Work Area (Fume Hood) wash_hands1 Wash Hands prep_area->wash_hands1 don_gloves1 Don Inner Gloves wash_hands1->don_gloves1 don_coat Don Lab Coat don_gloves1->don_coat don_respirator Don Respirator (Fit Check) don_coat->don_respirator don_goggles Don Goggles don_respirator->don_goggles don_gloves2 Don Outer Gloves don_goggles->don_gloves2 handle_thermopsine Weighing/Solution Prep (In Fume Hood) don_gloves2->handle_thermopsine decontaminate Decontaminate Surfaces & Containers handle_thermopsine->decontaminate doff_gloves2 Doff Outer Gloves decontaminate->doff_gloves2 doff_coat Doff Lab Coat doff_gloves2->doff_coat doff_goggles Doff Goggles doff_coat->doff_goggles doff_respirator Doff Respirator doff_goggles->doff_respirator doff_gloves1 Doff Inner Gloves doff_respirator->doff_gloves1 wash_hands2 Wash Hands doff_gloves1->wash_hands2

Caption: Workflow for donning, handling, and doffing PPE for Thermopsine.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your scientific endeavors. Always consult your institution's specific safety guidelines and the available Safety Data Sheet for any chemical before you begin your work.

References

  • Cytisine. PubChem. National Center for Biotechnology Information. [Link]

  • Quinolizidine Alkaloids. ScienceDirect.[Link]

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